molecular formula C11H21ClO2 B156920 11-Chloroundecanoic acid CAS No. 1860-44-2

11-Chloroundecanoic acid

Cat. No.: B156920
CAS No.: 1860-44-2
M. Wt: 220.73 g/mol
InChI Key: GVZXFVFTBUYBJD-UHFFFAOYSA-N
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Description

11-Chloroundecanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H21ClO2 and its molecular weight is 220.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-chloroundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZXFVFTBUYBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCl)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171828
Record name Undecanoic acid, 11-chloro-
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Molecular Weight

220.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860-44-2
Record name 11-Chloroundecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecanoic acid, 11-chloro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoic acid, 11-chloro-
Source EPA DSSTox
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Record name 11-chloroundecanoic acid
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Foundational & Exploratory

chemical properties and structure of 11-chloroundecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 11-Chloroundecanoic Acid: Chemical Properties, Structure, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound. As a bifunctional long-chain fatty acid, its unique characteristics make it a valuable intermediate and building block in a multitude of advanced chemical applications. We will delve into its core physicochemical properties, molecular structure, synthetic pathways, key reactions, and practical applications, providing field-proven insights grounded in authoritative data.

Core Chemical and Physical Properties

This compound (CAS No: 1860-44-2) is an eleven-carbon aliphatic carboxylic acid featuring a terminal chlorine atom.[1] This structure imparts a dual reactivity that is highly sought after in chemical synthesis. Its physical state as a solid at room temperature simplifies handling and storage procedures.[1]

A summary of its key quantitative data is presented below for easy reference.

PropertyValue
Molecular Formula C₁₁H₂₁ClO₂
Molecular Weight 220.74 g/mol [2]
Appearance White to off-white solid
Melting Point Not specified in search results.
Boiling Point Not specified in search results.
Solubility Limited solubility in water; soluble in common organic solvents.[1]
Storage Temperature 2-8°C (Recommended)[1]

Expert Insight: The presence of the terminal chlorine on a long aliphatic chain, combined with the carboxylic acid head, creates a molecule with distinct polar and non-polar regions. This amphiphilic character, though modest, can influence its behavior in formulations and its utility as a surface-modifying agent.[2] Its solubility profile is typical for a molecule of its size and functionality, being readily miscible with a range of organic solvents used in synthesis.

Molecular Structure and Spectroscopic Identity

The unambiguous identification of this compound is critical for its effective use. Its structure is defined by a linear undecane backbone, functionalized with a carboxyl group at C1 and a chloro group at C11.

  • IUPAC Name: this compound[1]

  • SMILES: C(CCCCCCl)CCCCC(=O)O[1][3]

  • InChI: InChI=1S/C11H21ClO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14)[1][3]

Authoritative Grounding & Spectroscopic Validation: While raw spectral data is not provided, a foundational understanding of spectroscopic principles allows for the prediction of its characteristic spectral features. Any experimental protocol must begin with the validation of the starting material.

  • ¹H NMR Spectroscopy: The proton spectrum is expected to show a characteristic triplet around 3.5 ppm for the two protons on the carbon adjacent to the chlorine (-CH₂-Cl). Another triplet, further upfield around 2.3 ppm, would correspond to the protons alpha to the carboxylic acid (-CH₂-COOH). The long methylene chain (-(CH₂)₈-) would produce a series of complex multiplets between approximately 1.2-1.7 ppm. A broad singlet, typically downfield (>10 ppm), would represent the acidic proton of the carboxyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups. A very broad absorption band is expected from 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp, intense peak around 1700-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch. A C-Cl stretching vibration would be observed in the fingerprint region, typically between 600-800 cm⁻¹.

Synthesis, Reactivity, and Experimental Logic

The utility of this compound stems from its role as a versatile synthetic intermediate.[1] Its synthesis and subsequent reactions are governed by the distinct reactivity of its two functional groups.

Synthetic Pathway Overview

A common and logical approach to synthesizing this molecule involves the functionalization of a readily available C11 precursor. One efficient method is the oxidation of 11-chloro-1-undecanol, which preserves the terminal chlorine while converting the primary alcohol to the desired carboxylic acid.[1] This method is often preferred as it avoids the potential for isomeric mixtures that can arise from direct chlorination of undecanoic acid.[1]

SynthesisWorkflow Start 11-Chloro-1-undecanol Step1 Oxidation (e.g., Jones Oxidation, PCC) Start->Step1 Selective Oxidation Product This compound Step1->Product

Caption: Logical workflow for the synthesis of this compound.

Experimental Causality: The choice of oxidizing agent is critical for a self-validating protocol. Strong agents like Jones reagent (CrO₃ in sulfuric acid) ensure complete conversion of the primary alcohol to the carboxylic acid. The reaction must be monitored (e.g., by TLC) to confirm the disappearance of the starting material and the formation of the more polar acid product. An aqueous workup is then used to separate the product from the chromium salts and other reagents.

Bifunctional Reactivity Map

The power of this compound lies in the ability to selectively address its two functional groups. The carboxylic acid can undergo esterification or amidation, while the primary alkyl chloride is a handle for nucleophilic substitution.

ReactivityMap cluster_acid Carboxylic Acid Reactions cluster_chloride Alkyl Chloride Reactions Core This compound Esterification Esterification (R-OH, H⁺) Core->Esterification Amidation Amidation (R-NH₂, Coupling Agent) Core->Amidation Substitution Nucleophilic Substitution (e.g., NaN₃, NaCN, R-SH) Core->Substitution

Caption: Reactivity pathways of this compound's functional groups.

Trustworthiness Through Orthogonality: This dual reactivity allows for sequential, controlled modifications. For instance, one could first perform a nucleophilic substitution on the chloride (e.g., with sodium azide to form an azido acid) under conditions that leave the carboxylic acid untouched. Subsequently, the carboxylic acid can be activated and coupled with an amine without affecting the newly introduced azide group. This orthogonal reactivity is a cornerstone of complex molecule synthesis and is fundamental to its role as a molecular linker.

Applications in Science and Industry

This compound serves as a crucial building block in several high-value sectors.[1] Its applications are a direct result of the chemical properties and reactivity described above.

  • Pharmaceutical Research and Drug Development: Halogenated fatty acids are important scaffolds in medicinal chemistry.[1] This molecule can be used as a linker to conjugate drugs to targeting moieties or to modify the lipophilicity of a potential drug candidate, thereby tuning its pharmacokinetic profile.[2]

  • Materials Science and Surface Modification: In materials science, it is employed to modify surface properties.[2] The carboxylic acid can anchor the molecule to a metal oxide surface, while the terminal chlorine provides a reactive site for grafting other molecules, thereby enhancing properties like hydrophobicity or adhesion.[2] It is a precursor for other self-assembled monolayer (SAM) forming molecules, such as 11-mercaptoundecanoic acid.[1]

  • Advanced Polymer Synthesis: this compound is a precursor to 11-aminoundecanoic acid, the monomer for Polyamide 11 (Nylon-11).[4][5] Nylon-11 is a high-performance bioplastic derived from renewable resources, prized for its excellent thermal stability, chemical resistance, and mechanical toughness.[4][5]

Safety, Handling, and Storage

Proper handling is essential when working with any reactive chemical intermediate.

  • Hazard Identification: Based on safety data for similar compounds, this compound should be handled as a substance that can cause skin and eye irritation.[6] Inhalation of dust should be avoided.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place.[6] The recommended storage temperature is between 2-8°C.[1] Keep away from strong oxidizing agents and incompatible materials.

  • Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company in accordance with local, state, and federal regulations.[8]

References

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An In-depth Technical Guide to 11-Chloroundecanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 11-chloroundecanoic acid, a versatile bifunctional molecule with significant potential in chemical synthesis, materials science, and pharmaceutical development. As a Senior Application Scientist, this document aims to deliver not only technical data but also practical insights into its reactivity and utility.

Core Molecular Attributes

This compound is a long-chain fatty acid derivative characterized by a terminal chlorine atom and a carboxylic acid group. This unique structure imparts bifunctional reactivity, allowing for a wide range of chemical modifications.

PropertyValueSource(s)
CAS Number 1860-44-2[1]
Molecular Formula C₁₁H₂₁ClO₂[1]
Molecular Weight 220.73 g/mol [1]
Physical State Solid[1]
Solubility Limited solubility in water; soluble in common organic solvents.[1]
Storage Temperature 2-8°C (recommended)[1]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the functionalization of undecanoic acid precursors. The choice of method often depends on the desired purity, scale, and available starting materials.

From Unsaturated Precursors: A Two-Step Approach from 10-Undecenoic Acid

A common and industrially relevant method involves the anti-Markovnikov hydrobromination of 10-undecenoic acid, followed by halogen exchange. While the direct anti-Markovnikov hydrochlorination is challenging, this two-step process offers a reliable alternative.

Experimental Protocol: Synthesis of 11-Bromoundecanoic Acid (Intermediate)

Objective: To synthesize 11-bromoundecanoic acid from 10-undecenoic acid via a radical-initiated anti-Markovnikov addition of hydrogen bromide.

Materials:

  • 10-Undecenoic acid

  • Toluene

  • Benzoyl peroxide (BPO) or other radical initiator

  • Hydrogen bromide (gaseous)

  • Ice bath

  • Round-bottom flask with gas inlet and outlet

Procedure:

  • Dissolve 10-undecenoic acid in toluene in a round-bottom flask.

  • Add a catalytic amount of benzoyl peroxide to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Bubble gaseous hydrogen bromide through the solution while maintaining the temperature at 0°C. The reaction is highly exothermic and requires careful temperature control.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Upon completion, remove the excess hydrogen bromide and toluene under reduced pressure.

  • The resulting 11-bromoundecanoic acid can be purified by crystallization.

The subsequent conversion of 11-bromoundecanoic acid to this compound can be achieved through a Finkelstein reaction, although this step is less commonly detailed in readily available literature for this specific substrate.

Oxidation of 11-Chloro-1-undecanol

An alternative synthetic route involves the oxidation of the corresponding terminal chloro-alcohol.[1] This method is advantageous as it preserves the terminal chlorine atom while introducing the carboxylic acid functionality.

Conceptual Workflow: Oxidation of 11-Chloro-1-undecanol

G A 11-Chloro-1-undecanol C This compound A->C Oxidation B Oxidizing Agent (e.g., PCC, Jones reagent) B->C D Solvent (e.g., Dichloromethane) D->A

Caption: Oxidation of 11-chloro-1-undecanol to this compound.

Chemical Reactivity and Applications

The utility of this compound stems from its bifunctional nature, allowing for orthogonal chemical modifications at either the carboxylic acid or the terminal chlorine.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction. Esterification, for instance, can be used to modify the compound's properties or to protect the carboxylic acid group during subsequent reactions at the chloro-terminus.[1]

Reactions at the Chloro-Terminus: A Gateway to Diverse Functionalities

The terminal chlorine atom is a reactive site for nucleophilic substitution reactions.[1] This allows for the introduction of a wide array of functional groups, making this compound a valuable building block in organic synthesis.

Experimental Protocol: Representative Nucleophilic Substitution

Objective: To demonstrate a general procedure for the nucleophilic substitution of the terminal chlorine of this compound with an azide nucleophile to form 11-azidoundecanoic acid.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Stir bar and round-bottom flask with condenser

  • Heating mantle

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF.

  • Add an excess (e.g., 1.5 equivalents) of sodium azide to the solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous phase with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 11-azidoundecanoic acid.

  • Purify the product by column chromatography if necessary.

Application as a Bifunctional Linker

The orthogonal reactivity of this compound makes it an ideal candidate for use as a bifunctional linker in various applications, including the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other drug conjugates. Its eleven-carbon chain provides a flexible spacer between two conjugated moieties. While its direct amino-analogue, 11-aminoundecanoic acid, is a known PROTAC linker, the chloro-derivative serves as a precursor for introducing diverse functionalities.

G cluster_0 Step 1: Carboxylic Acid Activation & Coupling cluster_1 Step 2: Nucleophilic Substitution at Chloro-Terminus A This compound D Intermediate 1 (Amide bond formation) A->D Coupling B Activating Agent (e.g., EDC/NHS) B->A C Molecule 1 (e.g., Amine-containing drug) C->D E Intermediate 1 G Final Conjugate E->G Substitution F Molecule 2 (e.g., Nucleophilic tag, E3 ligase ligand) F->G

Caption: Conceptual workflow for using this compound as a bifunctional linker.

Surface Modification

Long-chain fatty acids are employed to modify the properties of surfaces, such as enhancing hydrophobicity or providing a reactive handle for further functionalization. This compound can be used to create self-assembled monolayers (SAMs) on suitable substrates, with the terminal chlorine available for subsequent chemical transformations.

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its bifunctional nature, with a carboxylic acid and a reactive terminal chlorine, provides a platform for a wide range of synthetic transformations. This makes it a key building block for constructing more complex molecules, functionalizing surfaces, and developing novel therapeutics and materials. A thorough understanding of its reactivity and handling requirements is essential for leveraging its full potential in research and development.

References

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Solubility Profile of 11-Chloroundecanoic Acid in Organic Solvents: A Physicochemical Approach for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

11-Chloroundecanoic acid is a bifunctional molecule of significant interest in chemical synthesis, material science, and as a building block in pharmaceutical development. Its utility is fundamentally linked to its behavior in solution. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive empirical solubility data in public literature, this document establishes a predictive framework grounded in physicochemical principles. We dissect the molecule's structural components to forecast its solubility across a spectrum of common organic solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of solubility, enabling researchers to generate precise, reliable data. This work is intended to serve as a foundational resource for scientists, empowering them to make informed decisions in experimental design, reaction engineering, and formulation development.

Introduction: The Molecular Dichotomy of this compound

This compound (C₁₁H₂₁ClO₂) is a long-chain fatty acid derivative characterized by two key functional regions: a hydrophilic carboxylic acid head and a long, nonpolar eleven-carbon alkyl chain, which is terminally substituted with a chlorine atom.[1] This unique structure imparts a chemical duality that governs its interactions and, consequently, its solubility.

  • The Nonpolar Tail: The C₁₀ alkyl chain is the dominant feature, rendering the molecule largely hydrophobic. This long hydrocarbon segment favors interactions with nonpolar solvents through van der Waals forces.[2][3]

  • The Polar Head: The carboxylic acid group (-COOH) is capable of strong hydrogen bonding, both as a donor and an acceptor. This allows for favorable interactions with polar, protic solvents.

  • The Chloro-Terminus: The terminal chlorine atom introduces a mild dipole and increases the overall polarizability of the alkyl chain, albeit slightly. This can subtly influence interactions with polar aprotic and weakly polar solvents.

Understanding the interplay of these features is critical for predicting and manipulating the solubility of this compound in various solvent systems, a crucial parameter for its application in synthesis, purification, and formulation.

Theoretical Framework and Predicted Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] A solute's solubility is maximized in a solvent that shares similar intermolecular forces. For this compound, this means its solubility will be a balance between the nonpolar character of its long alkyl chain and the polar nature of its carboxylic acid head.

The length of the hydrocarbon chain is a primary determinant of fatty acid solubility.[2][4] As the chain length increases, the molecule becomes more nonpolar, and solubility in polar solvents like water decreases dramatically. While this compound has limited solubility in water, it is generally soluble in common organic solvents.[1]

Based on these principles, we can predict a qualitative solubility profile across different solvent classes. The following table summarizes these predictions, which should be confirmed experimentally for quantitative applications.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent Class Representative Solvents Predicted Solubility Rationale for Prediction
Nonpolar n-Hexane, Heptane, Toluene High The long C₁₀ alkyl chain strongly interacts with nonpolar solvents via London dispersion forces, overcoming the energetic penalty of solvating the polar head group.[3][5]
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate High to Medium These solvents effectively solvate both the nonpolar chain and the polar regions. Chloroform and DCM can interact with the carboxylic acid group, while THF and ethyl acetate can act as hydrogen bond acceptors.[5][6]
Polar Protic Ethanol, Methanol, Isopropanol Medium to Low While these solvents can hydrogen bond with the carboxylic acid head, the long, hydrophobic tail disrupts the solvent's own hydrogen-bonding network, making solvation energetically less favorable as a whole.[4][5] Solubility is expected to be lower than in nonpolar or polar aprotic solvents.

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The dominant hydrophobic character of the C₁₁ chain leads to poor interaction with the highly structured hydrogen-bonding network of water.[1][2] While DMSO is a strong polar aprotic solvent, the large nonpolar tail limits solubility. |

Standardized Protocol for Quantitative Solubility Determination

To move from prediction to precise data, a rigorous experimental approach is necessary. The following protocol describes the Equilibrium Solubility Method , a gold-standard technique for determining the saturation solubility of a solid compound in a solvent. This method ensures that the system has reached thermodynamic equilibrium, providing a true measure of solubility.

Rationale of the Method

This protocol relies on creating a saturated solution by adding an excess of the solute to a known volume of solvent. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. The concentration of the dissolved solute in the supernatant is then accurately measured, typically by High-Performance Liquid Chromatography (HPLC) after filtration.

Step-by-Step Experimental Workflow
  • Preparation of Materials:

    • Accurately weigh approximately 20-30 mg of this compound into a 4 mL glass vial. The key is to ensure an excess of solid will remain undissolved.

    • Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to the vial.[7]

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on a rotational agitator or orbital shaker in a temperature-controlled incubator (e.g., at 25 °C).

    • Agitate the mixture for a minimum of 24 hours. A 48-72 hour period is often preferred to guarantee equilibrium is reached, especially for compounds that dissolve slowly.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for at least 1-2 hours in the incubator to let the excess solid settle.[8][9]

    • Carefully withdraw an aliquot of the supernatant using a pipette fitted with a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove all undissolved solids. This step is critical to avoid artificially high results.

    • Immediately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method (e.g., HPLC). A high dilution factor (e.g., 1:100 or 1:1000) is typically required.

  • Quantitative Analysis (HPLC):

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample by a validated HPLC method (e.g., Reverse-Phase HPLC with UV detection).

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in desired units (e.g., mg/mL, mol/L).

    Solubility (mg/mL) = [Concentration from curve (mg/mL)] x [Dilution Factor]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the Equilibrium Solubility Determination protocol.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sample Step 3: Sampling cluster_analysis Step 4: Analysis & Calculation prep1 Weigh excess this compound prep2 Add precise volume of solvent prep1->prep2 into vial equil Agitate at constant temperature (24-72 hours) prep2->equil settle Settle undissolved solid equil->settle filtrate Filter supernatant (0.22 µm) settle->filtrate dilute Dilute filtrate for analysis filtrate->dilute hplc Analyze by HPLC vs. standards dilute->hplc calc Calculate solubility from calibration curve & dilution factor hplc->calc final final calc->final Final Solubility Data

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

This guide establishes a robust framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is sparse in the literature, a strong predictive understanding can be achieved by applying fundamental principles of molecular interactions. The provided qualitative predictions offer a reliable starting point for solvent selection. For applications requiring high precision, the detailed equilibrium solubility protocol provides a self-validating system for generating accurate and reproducible data. By combining theoretical prediction with rigorous experimental verification, researchers can confidently harness the full potential of this compound in their work.

References

  • Kolb, D. K., & Brown, J. B. (1955). Low temperature solubilities of fatty acids in selected organic solvents. Journal of the American Oil Chemists' Society, 32(6), 357–361. Available at: [Link]

  • ResearchGate. Which solvent is best for dissolving long chain fatty acids?. (2015). Available at: [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent?. (2024). Available at: [Link]

  • Quora. Why does solubility of fatty acids decreases as the length chain increases?. (2018). Available at: [Link]

  • Chemistry LibreTexts. 22.1: Lipids. (2019). Available at: [Link]

  • Hoerr, C. W., & Harwood, H. J. (1952). The Solubilities of Oleic and Linoleic Acids in Common Organic Solvents. The Journal of Physical Chemistry, 56(8), 1068–1073. Available at: [Link]

  • Reddit. How do fats dissolve in organic solvents?. (2017). Available at: [Link]

  • Nandi, I., & Tzarimas, C. (2011). Effect of Difference in Fatty Acid Chain Lengths of Medium-Chain Lipids on Lipid/Surfactant/Water Phase Diagrams and Drug Solubility. AAPS PharmSciTech, 12(3), 947–956. Available at: [Link]

  • Saybolt, C. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • YouTube. Chemical properties of Fatty Acids (Degree of saturation, Chain length, Melting point, Solubility). (2024). Available at: [Link]

  • Saybolt, C. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • University of Massachusetts Boston. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

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Introduction: The Molecular Swiss Army Knife for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to High-Purity 11-Chloroundecanoic Acid for Research and Pharmaceutical Applications

This compound (CAS No. 1860-44-2) is a bifunctional long-chain fatty acid derivative that has emerged as a critical building block in advanced chemical synthesis, particularly in the realms of drug development and material science.[1] Its unique structure, featuring a terminal carboxylic acid group on one end and a reactive alkyl chloride on the other, separated by a flexible ten-carbon aliphatic chain, makes it an exceptionally versatile linker molecule.[1] This guide provides an in-depth analysis for researchers and drug development professionals on sourcing high-purity this compound, understanding its quality parameters, and recognizing the profound impact of purity on sophisticated applications.

The Critical Role of Purity in Advanced Applications

In the fields of pharmaceutical sciences and nanotechnology, the purity of a reagent is not merely a quantitative measure but a determinant of experimental success and product safety. For a bifunctional linker like this compound, impurities can lead to failed reactions, difficult-to-separate byproducts, and heterogeneous final products with unpredictable biological activity.

Key Applications Driving the Need for High Purity:

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker is a critical component that connects a highly potent cytotoxic drug to a monoclonal antibody.[2] The linker must be stable in circulation but allow for the release of the drug inside the target cancer cell.[2] Impurities in the this compound linker can lead to ADCs with an incorrect drug-to-antibody ratio (DAR), impacting both efficacy and toxicity.[3]

  • PEGylation: The process of attaching polyethylene glycol (PEG) chains to therapeutic proteins or nanoparticles, known as PEGylation, is used to enhance solubility, increase circulating half-life, and reduce immunogenicity.[4][5] this compound can serve as a foundational linker to initiate the PEGylation process.[6] Purity is paramount to ensure uniform PEGylation and avoid the creation of poorly characterized, potentially immunogenic protein aggregates.

  • PROTACs and Molecular Glues: In the development of Proteolysis Targeting Chimeras (PROTACs), linkers are used to connect a target-binding molecule to an E3 ligase-binding molecule.[7] The precise length and composition of the linker are critical for inducing the desired protein degradation, and impurities can disrupt this finely tuned process.

  • Self-Assembled Monolayers (SAMs): In material science and biosensor development, molecules like this compound are used to modify surfaces (e.g., gold nanoparticles), creating functionalized interfaces. Impurities can introduce defects into the monolayer, compromising the performance and reproducibility of the device.[1]

Diagram: The Role of this compound as a Bifunctional Linker

The following diagram illustrates the fundamental role of this compound in connecting a biomolecule (e.g., an antibody) to a payload (e.g., a drug), a process central to the creation of ADCs and other advanced therapeutics.

G cluster_0 Bioconjugation Schematic Antibody Antibody (Biomolecule) Linker This compound (Linker) Antibody->Linker  Amide Bond (via -COOH) Payload Drug / PEG / Probe (Payload) Linker->Payload  Ether/Thioether Bond (via -Cl)

Caption: Schematic of this compound linking a biomolecule and a payload.

Commercial Supplier Landscape for High-Purity this compound

Sourcing high-purity this compound requires careful evaluation of supplier specifications. While many suppliers offer this compound, the stated purity can range from ≥95% to over 98%. For demanding applications like drug development, targeting the highest available purity is essential.

SupplierProduct ExampleStated PurityCAS NumberNoteworthy Details
Fluorochem This compound98%1860-44-2Offers a higher purity grade suitable for more sensitive applications.[8]
BLD Pharmatech This compound95%1860-44-2Provides a standard research grade.
Cenmed Enterprises This compound≥95%1860-44-2A supplier for general laboratory and chemical reagent needs.[9]
MySkinRecipes This compound95%1860-44-2Lists applications in organic synthesis and material science.[10]
Apollo Scientific This compound95%1860-44-2A supplier of fine chemicals for research.[11]
Vulcanchem This compoundNot specified1860-44-2Provides detailed chemical properties and references analytical methods like GC.[1]

Note: Availability and specifications are subject to change. Researchers should always request the latest Certificate of Analysis for lot-specific data.

Deconstructing the Certificate of Analysis (CoA): A Guide to Trustworthiness

A Certificate of Analysis is the primary document validating the quality of a chemical batch.[12] When procuring high-purity this compound, researchers must scrutinize the CoA for the following information:

  • Identity Confirmation:

    • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C): Confirms the chemical structure by showing the expected signals for protons and carbons in the molecule. The integration of proton signals should match the number of hydrogens in each chemical environment.

    • FT-IR (Fourier-Transform Infrared) Spectroscopy: Identifies characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and the C-Cl stretch.

  • Purity Assessment:

    • HPLC (High-Performance Liquid Chromatography): This is a cornerstone technique for purity analysis of non-volatile compounds like fatty acids.[13][14][15] A high-purity sample will show a single major peak, with the purity often reported as a percentage of the total peak area.

    • GC (Gas Chromatography): After derivatization to a more volatile ester (e.g., methyl ester), GC can effectively separate the target compound from volatile impurities.[14] Vulcanchem specifically notes the use of GC for analyzing this compound.[1]

    • Titration: Acid-base titration can be used to determine the assay of the carboxylic acid functionality, providing a measure of the active acid content.

Protocol: Conceptual Workflow for In-House Purity Verification by HPLC

It is good practice to verify the purity of a newly acquired batch. The following outlines a typical reversed-phase HPLC workflow for analyzing this compound.

Objective: To confirm the purity of this compound using reversed-phase HPLC with UV detection.

Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a reference standard and the test sample in a suitable solvent (e.g., Acetonitrile or a Methanol/Water mixture) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[16]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution (e.g., water with 0.1% Trifluoroacetic Acid) and an organic solvent (e.g., Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 205-210 nm), as the molecule lacks a strong chromophore.[15] An Evaporative Light Scattering Detector (ELSD) can also be used for better sensitivity.[17]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard to determine the retention time.

    • Inject the sample and integrate all peaks.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

  • System Suitability:

    • Perform multiple injections of the standard to ensure reproducibility of retention time and peak area.

Synthesis Overview and Potential Impurity Profile

Understanding the synthesis of this compound is key to predicting potential impurities. A common industrial route starts from 10-undecenoic acid, which is itself derived from castor oil.[18][19]

The process generally involves an anti-Markovnikov addition of hydrogen chloride (HCl) across the terminal double bond of 10-undecenoic acid, often initiated by a radical source.[18][20]

Common Impurities Arising from Synthesis:

  • Starting Material: Unreacted 10-undecenoic acid.

  • Isomeric Impurities: The Markovnikov addition product, 10-chloroundecanoic acid, where the chlorine atom is on the 10th carbon instead of the 11th.

  • Solvent and Reagent Residues: Residual solvents like toluene or catalysts used in the reaction.[19][]

  • Degradation Products: Products from oxidation or other side reactions during synthesis or storage.[]

Purification is typically achieved through recrystallization, which effectively removes most of these impurities.[20]

Diagram: Synthesis and Purification Workflow

This diagram illustrates a plausible manufacturing and quality control process for producing high-purity this compound.

G cluster_1 Process Flow for High-Purity this compound start Starting Material (10-Undecenoic Acid) reaction Anti-Markovnikov Hydrochlorination start->reaction crude Crude Product (Mixture of isomers and starting material) reaction->crude purify Purification (e.g., Recrystallization) crude->purify product High-Purity This compound purify->product qc Quality Control (HPLC, GC, NMR, Titration) product->qc qc->purify Fails Spec release Release for Sale (CoA Generation) qc->release Meets Spec

Caption: A typical workflow from synthesis to quality control for this compound.

Conclusion

For researchers and drug developers, this compound is a powerful tool for building complex molecular architectures. However, its efficacy is directly tied to its purity. When sourcing this critical reagent, it is imperative to look beyond the catalog price and engage in a thorough evaluation of the supplier's technical data. Always demand a lot-specific Certificate of Analysis and, when resources permit, perform in-house verification. By prioritizing purity and understanding the potential pitfalls of impurities, scientists can ensure the integrity, reproducibility, and ultimate success of their research and development efforts.

References

  • Cenmed Enterprises. This compound (C007B-458954). [Link]

  • ChemBuyersGuide.com, Inc. Conier Chem and Pharma Limited (Page 72). [Link]

  • ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited (Page 81). [Link]

  • SciSupplies. This compound, 98%, 1g. [Link]

  • Nacalai Tesque, Inc. Fatty Acid Analysis by HPLC. [Link]

  • Christie, W.W. Fatty Acid Analysis by HPLC. AOCS. [Link]

  • Lloyd, L. Reversed Phase HPLC of Fatty Acids. Agilent Technologies, Inc. (2011-05-17). [Link]

  • Cyberlipid. HPLC analysis. [Link]

  • National Institutes of Health. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection. [Link]

  • Wikipedia. 11-Aminoundecanoic acid. [Link]

  • Veronese, F. M., & Mero, A. Pegylation: engineering improved pharmaceuticals for enhanced therapy. PubMed. [Link]

  • National Institutes of Health. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. [Link]

  • Frontiers. Mini Review: Advances in 2-Haloacid Dehalogenases. [Link]

  • National Institutes of Health. Mini Review: Advances in 2-Haloacid Dehalogenases. [Link]

  • National Institutes of Health. Current ADC Linker Chemistry. [Link]

  • Royal Society of Chemistry. Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. [Link]

  • National Institutes of Health. Acid-cleavable thiomaleamic acid linker for homogeneous antibody–drug conjugation. [Link]

  • Google Patents.
  • PubMed. PEGylation of hyaluronic acid nanoparticles improves tumor targetability in vivo. [Link]

  • ResearchGate. Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules. [Link]

  • ResearchGate. Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products?. (2025-08-07). [Link]

  • Eureka. Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid. [Link]

  • Google Patents. CN103804209A - Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid.
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  • National Institutes of Health. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024-08-12). [Link]

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An In-Depth Technical Guide to the Thermal Stability and Decomposition of 11-Chloroundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 11-chloroundecanoic acid. In the absence of extensive direct experimental data in publicly accessible literature, this document establishes a robust theoretical framework grounded in the known thermal behavior of analogous long-chain fatty acids and chlorinated hydrocarbons. It outlines anticipated decomposition pathways, predicted thermal event temperatures, and the expected byproducts. Furthermore, this guide presents detailed, field-proven experimental protocols for conducting rigorous thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), complete with data interpretation guidelines. This document is intended to serve as an essential resource for researchers in drug development and materials science, enabling predictive assessment and ensuring safety and process integrity when handling this compound at elevated temperatures.

Introduction: The Significance of this compound

This compound is a halogenated fatty acid of significant interest in organic synthesis, serving as a versatile building block for a variety of functionalized molecules. Its bifunctional nature, possessing both a terminal carboxylic acid and a terminal chloro group, allows for orthogonal chemical modifications, making it a valuable precursor in the synthesis of pharmaceuticals, polymers, and self-assembled monolayers.

A thorough understanding of the thermal stability of this compound is paramount for its safe handling, storage, and application in various chemical processes, which may involve elevated temperatures. Thermal decomposition can lead to the generation of hazardous byproducts and compromise the integrity of the final product. This guide provides a detailed examination of its expected thermal behavior.

Predicted Thermal Stability and Decomposition Profile

While specific experimental data for this compound is not widely published, a reliable predictive model of its thermal decomposition can be constructed by examining the behavior of structurally related compounds, namely long-chain carboxylic acids and chlorinated alkanes.

Anticipated Decomposition Mechanisms

The thermal degradation of this compound is expected to proceed through a multi-stage process, likely initiated by one of two primary pathways:

  • Decarboxylation: The initial and most probable low-temperature event is the loss of carbon dioxide from the carboxylic acid moiety. This is a common decomposition pathway for many carboxylic acids.

  • Dehydrochlorination: The elimination of hydrogen chloride (HCl) is a characteristic thermal degradation route for chlorinated alkanes. This can occur via a free-radical chain mechanism, particularly at higher temperatures.[1][2]

These initial steps would be followed by the fragmentation of the resulting alkyl chain at higher temperatures, leading to the formation of a complex mixture of smaller volatile hydrocarbons.

Predicted Thermal Events

Based on the analysis of similar long-chain fatty acids and chlorinated paraffins, the following thermal events are anticipated for this compound when analyzed by TGA and DSC.

Table 1: Predicted Thermal Events for this compound

Thermal EventPredicted Temperature Range (°C)TechniqueAnticipated Observation
Melting~40-60 °CDSCEndothermic peak
Onset of Decomposition> 200 °CTGAInitial mass loss
Major Decomposition Stage 1200 - 350 °CTGA/DSCSignificant mass loss (TGA), likely associated with complex exothermic/endothermic events (DSC) corresponding to decarboxylation and initial dehydrochlorination.
Major Decomposition Stage 2350 - 500 °CTGAContinued mass loss corresponding to the breakdown of the hydrocarbon backbone.
Final Residue> 500 °CTGAMinimal residual mass, likely to be carbonaceous char.

Note: These are predicted temperature ranges. Actual values will be dependent on experimental conditions such as heating rate and atmosphere.[3]

In-Depth Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal analytical techniques.[4]

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss of this compound as a function of temperature, thereby determining its decomposition temperatures and kinetic stability.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan (alumina or platinum is recommended).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. An inert atmosphere is recommended for studying the inherent thermal stability without oxidative effects.

    • Heating Rate: A rate of 10 °C/min is standard and provides good resolution of thermal events.[5]

    • Temperature Range: Ambient to 600 °C.

  • Procedure: a. Place the sample pan into the TGA furnace. b. Purge the furnace with the selected gas for a minimum of 20 minutes to establish a stable atmosphere. c. Initiate the temperature program. d. Record the mass loss and temperature data continuously.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset).

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

    • Quantify the percentage of mass loss at each decomposition stage.

Workflow for Thermogravimetric Analysis (TGA)

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Protocol cluster_data Data Analysis start Start weigh Weigh 5-10 mg of This compound start->weigh pan Place in TGA pan weigh->pan load Load sample into TGA pan->load purge Purge with N2 (50 mL/min) load->purge heat Heat from ambient to 600°C at 10°C/min purge->heat record Record mass vs. temperature heat->record plot Plot % mass loss vs. temp record->plot dtg Calculate DTG curve plot->dtg determine Determine Tonset and Tpeak dtg->determine end End determine->end

Caption: Workflow for TGA of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the physical and chemical transitions of this compound as a function of temperature, identifying melting points, and the enthalpy of transitions.[6]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan will be used as the reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

    • Temperature Program: a. Heat from ambient to a temperature approximately 20-30 °C above the expected melting point at a rate of 10 °C/min. b. Cool back to ambient at a controlled rate. c. A second heating cycle is often employed to observe the behavior of the melt-quenched material.

  • Procedure: a. Place the sample and reference pans in the DSC cell. b. Allow the system to equilibrate. c. Initiate the temperature program. d. Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, some decomposition events).

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each transition.

Workflow for Differential Scanning Calorimetry (DSC)

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Instrument Protocol cluster_data_dsc Data Analysis start_dsc Start weigh_dsc Weigh 2-5 mg of This compound start_dsc->weigh_dsc seal_dsc Seal in aluminum pan weigh_dsc->seal_dsc load_dsc Load sample & reference pans into DSC seal_dsc->load_dsc equilibrate_dsc Equilibrate under N2 flow load_dsc->equilibrate_dsc program_dsc Run temperature program (e.g., heat-cool-heat) equilibrate_dsc->program_dsc record_dsc Record heat flow vs. temp program_dsc->record_dsc plot_dsc Plot heat flow vs. temp record_dsc->plot_dsc identify_dsc Identify endo/exothermic peaks plot_dsc->identify_dsc calculate_dsc Calculate Tm and ΔH identify_dsc->calculate_dsc end_dsc End calculate_dsc->end_dsc

Caption: Workflow for DSC of this compound.

Mechanistic Interpretation and Causality

The choice of an inert atmosphere (nitrogen) for the primary TGA and DSC analyses is critical for isolating the inherent thermal stability of the molecule from oxidative degradation pathways.[5] The presence of oxygen could lead to complex, exothermic oxidation reactions at lower temperatures, obscuring the fundamental decomposition mechanisms.

A heating rate of 10 °C/min represents a balance between achieving good resolution of thermal events and completing the analysis in a practical timeframe.[5] Slower heating rates can sometimes provide better separation of closely occurring thermal events but may broaden the peaks.

The multi-stage decomposition observed in TGA is anticipated due to the different bond energies within the this compound molecule. The C-Cl and C-C bonds in the carboxylic group are generally weaker and more susceptible to cleavage at lower temperatures than the C-C and C-H bonds of the aliphatic chain.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The use of calibrated instrumentation with certified reference materials ensures the accuracy of temperature and enthalpy measurements. Running a blank (empty pan) under identical conditions is crucial for baseline correction, especially in TGA, to account for any instrumental drift or buoyancy effects. Replicate analyses (a minimum of three) should be performed to ensure the reproducibility of the obtained thermal data.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a comprehensive understanding of its likely behavior can be extrapolated from the known properties of related long-chain fatty acids and chlorinated alkanes. It is predicted to exhibit a multi-stage decomposition, likely initiated by decarboxylation and/or dehydrochlorination at temperatures exceeding 200 °C. The detailed TGA and DSC protocols provided in this guide offer a robust framework for the empirical determination of its thermal stability and decomposition profile. This information is critical for ensuring process safety, optimizing reaction conditions, and maintaining product quality in research and development settings.

References

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An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactions of 11-Chloroundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Duality of 11-Chloroundecanoic Acid

This compound is a bifunctional organic molecule that serves as a highly versatile building block in synthetic chemistry. Its structure, featuring a terminal carboxylic acid and a primary alkyl chloride separated by a nine-carbon aliphatic chain, presents two distinct reactive centers. This duality allows for a wide array of selective chemical transformations, making it a valuable precursor in the synthesis of polymers, pharmaceuticals, and other high-value specialty chemicals.

The carboxylic acid moiety typically engages in reactions with nucleophiles via a nucleophilic acyl substitution pathway, often requiring activation to proceed efficiently. Conversely, the C-11 carbon, bonded to an electronegative chlorine atom, is an electrophilic center ripe for nucleophilic substitution, primarily through an S(_N)2 mechanism. Understanding the interplay and selective targeting of these two functional groups is paramount for researchers and drug development professionals aiming to leverage this molecule's synthetic potential. This guide provides a comprehensive exploration of the core electrophilic and nucleophilic reactions of this compound, grounded in mechanistic principles and practical laboratory applications.

Part 1: Nucleophilic Reactions at the C-11 Position

The primary alkyl chloride group of this compound is an excellent substrate for bimolecular nucleophilic substitution (S(_N)2) reactions.[1][2][3] The electrophilic carbon atom bonded to the chlorine is readily attacked by a wide range of nucleophiles. The reaction proceeds via a concerted, single-step mechanism where the incoming nucleophile attacks from the backside of the C-Cl bond, leading to an inversion of configuration at the carbon center.[3][4] Given the unbranched nature of the alkyl chain, steric hindrance is minimal, making the S(_N)2 pathway highly favorable over the S(_N)1 mechanism, which is disfavored for primary alkyl halides due to the instability of the corresponding primary carbocation.[1][2][5]

// Reactants reactants [label=<

Nu-+Cl-(CH2)10-COOH

];

// Transition State ts [label=<

Transition State δ-Nu---C---Clδ- |(CH2)9COOH

];

// Products products [label=<

Nu-(CH2)10-COOH+Cl-

];

// Edges reactants -> ts [label="Nucleophilic Attack", fontcolor="#34A853", color="#34A853"]; ts -> products [label="Leaving Group Departure", fontcolor="#EA4335", color="#EA4335"]; }

Caption: S(_N)2 mechanism at the C-11 position.
Key Nucleophilic Substitution Reactions
Reaction TypeNucleophileReagentsProductSignificance
Hydrolysis OH⁻NaOH or KOH in H₂O11-Hydroxyundecanoic acidPrecursor for polyesters, fragrances.[6]
Amination NH₃Excess aqueous ammonia11-Aminoundecanoic acidMonomer for Nylon-11, building block for peptidomimetics.[7][8]
Cyanation CN⁻NaCN or KCN in DMSO12-Cyanododecanoic acidChain extension; nitrile can be hydrolyzed to a dicarboxylic acid.
Azidation N₃⁻Sodium azide (NaN₃)11-Azidoundecanoic acidPrecursor for click chemistry or reduction to 11-aminoundecanoic acid.
Experimental Protocol: Synthesis of 11-Hydroxyundecanoic Acid

This protocol details the conversion of this compound to 11-hydroxyundecanoic acid via a nucleophilic substitution reaction with a hydroxide base.[6]

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: After cooling the mixture to room temperature, carefully acidify it with a strong acid, such as hydrochloric acid (HCl), until the pH is approximately 2. This will precipitate the 11-hydroxyundecanoic acid product.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate or water.

Part 2: Electrophilic Reactions at the Carboxyl Group

The carboxylic acid functional group is characterized by an electrophilic carbonyl carbon. However, direct nucleophilic attack is often challenging because the hydroxyl group (-OH) is a poor leaving group.[9][10] Consequently, reactions at this site typically fall under the category of nucleophilic acyl substitution and require either acid catalysis to enhance the electrophilicity of the carbonyl carbon or conversion of the -OH group into a better leaving group.[9][10]

Fischer Esterification: An Acid-Catalyzed Reaction

The Fischer esterification is a classic method for converting a carboxylic acid into an ester by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[9][11] The reaction is an equilibrium process. To drive the reaction towards the ester product, it is common practice to use an excess of the alcohol or to remove the water formed as a byproduct, in accordance with Le Châtelier's principle.[11][12]

// Nodes start [label=" R-COOH | Carboxylic Acid"]; protonated [label=" R-C(=O+H)OH | Protonated Carbonyl", fillcolor="#FBBC05", fontcolor="#202124"]; tetrahedral [label=" R-C(OH)(O+H-R')OH | Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; proton_transfer [label=" R-C(OH)(OR')O+H2 | Proton Transfer", fillcolor="#FBBC05", fontcolor="#202124"]; elimination [label=" R-C(=O+R') | Water Elimination", fillcolor="#FBBC05", fontcolor="#202124"]; product [label=" R-COOR' | Ester", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> protonated [label="+ H+", fontcolor="#EA4335", color="#EA4335"]; protonated -> tetrahedral [label="+ R'-OH", fontcolor="#4285F4", color="#4285F4"]; tetrahedral -> proton_transfer [label="Proton Transfer", fontcolor="#5F6368", color="#5F6368"]; proton_transfer -> elimination [label="- H2O", fontcolor="#EA4335", color="#EA4335"]; elimination -> product [label="- H+", fontcolor="#EA4335", color="#EA4335"]; }

Caption: Mechanism of acid-catalyzed esterification.
Amidation: Synthesis of Amides

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient at room temperature. This is because the basic amine will deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt.[13][14] To overcome this, the reaction is either performed at high temperatures to drive off water or, more commonly, facilitated by coupling agents. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby enabling the amine to attack the carbonyl carbon.[15][16]

An alternative and highly effective strategy involves a two-step process:

  • Conversion to Acyl Chloride: The carboxylic acid is first converted to the more reactive 11-chloroundecanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10][17]

  • Reaction with Amine: The resulting acyl chloride readily reacts with a primary or secondary amine, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct, to yield the corresponding amide.[15]

Experimental Protocol: Fischer Esterification of this compound

This protocol describes the synthesis of methyl 11-chloroundecanoate.

  • Setup: To a round-bottom flask, add this compound (1 equivalent) and an excess of methanol (e.g., 10-20 equivalents), which acts as both the reactant and the solvent.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 3-5 hours. Monitor the reaction's progress via TLC.

  • Workup: After cooling, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ester can be purified by vacuum distillation or column chromatography.

Part 3: Applications in Drug Development and Materials Science

The bifunctional nature of this compound and its derivatives makes them valuable building blocks in several advanced applications.

  • Drug Delivery: The long aliphatic chain imparts lipophilicity, which can be exploited in the design of drug delivery systems.[18] For instance, derivatives of this molecule can be incorporated into nanoparticles or liposomes to improve the encapsulation and delivery of hydrophobic anticancer drugs. The terminal functional groups (either the original chloro/carboxyl groups or their derivatives like amino or hydroxyl groups) provide convenient handles for conjugating targeting ligands or for surface modification to enhance biocompatibility.

  • Polymer Synthesis: 11-Hydroxyundecanoic acid and 11-aminoundecanoic acid, synthesized from this compound, are key monomers for producing biodegradable polyesters and polyamides (e.g., Nylon-11), respectively.[19] These polymers have applications ranging from high-performance engineering plastics to biomedical materials.

  • Amphiphilic Antioxidants: The synthesis of novel amphiphilic antioxidants has been achieved using this compound as a scaffold.[20] The long alkyl chain can anchor the molecule within a cell membrane, while a conjugated antioxidant moiety can protect against lipid peroxidation.

Conclusion

This compound is a molecule of significant synthetic utility, defined by its two distinct and selectively addressable reactive sites. The primary alkyl chloride is amenable to a host of S(_N)2 reactions with various nucleophiles, allowing for the introduction of diverse functionalities at the C-11 position. Concurrently, the carboxylic acid group can undergo nucleophilic acyl substitution, most effectively through acid catalysis or after conversion to a more reactive derivative, to form esters, amides, and other related compounds. This orthogonal reactivity provides researchers and drug development professionals with a powerful and flexible tool for constructing complex molecular architectures, from advanced polymers to sophisticated drug delivery systems. A thorough understanding of the underlying reaction mechanisms is crucial for harnessing the full potential of this versatile chemical building block.

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A Technical Guide to the Potential Biological Activities of 11-Chloroundecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 11-chloroundecanoic acid derivatives. While direct research on this specific class of compounds is emerging, this document synthesizes data from structurally related molecules, including other halogenated fatty acids and their analogs, to postulate and provide a framework for investigating their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering insights into potential antimicrobial and cytotoxic activities, proposed mechanisms of action, and detailed experimental protocols to validate these hypotheses. By presenting a structured approach to the synthesis, characterization, and biological evaluation of 1-chloroundecanoic acid derivatives, this document aims to catalyze further research and development in this promising area.

Introduction: The Therapeutic Potential of Halogenated Fatty Acids

Fatty acids and their derivatives are fundamental building blocks in biological systems and have long been recognized for their diverse therapeutic properties. The incorporation of halogen atoms, such as chlorine, into their aliphatic chains can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. These modifications can, in turn, enhance their biological activity and pharmacokinetic profiles.[1] More than 250 FDA-approved drugs contain chlorine, highlighting the significance of this halogen in medicinal chemistry.[1]

This compound, a long-chain fatty acid featuring a terminal chlorine atom, presents an intriguing scaffold for the development of novel therapeutic agents. The presence of the chloro group offers a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives, including esters, amides, and more complex conjugates. This guide will explore the potential of these derivatives, primarily focusing on two key areas of investigation: antimicrobial and anticancer activities.

Potential Biological Activities and Mechanistic Insights

Based on the biological activities observed in structurally similar compounds, such as 11-bromoundecanoic acid derivatives and other chlorinated molecules, we can hypothesize several potential therapeutic applications for this compound derivatives.[2]

Antimicrobial and Anti-biofilm Activity

Derivatives of long-chain fatty acids have demonstrated significant potential as antimicrobial agents. For instance, betaine derivatives of 11-bromoundecanoic acid have shown good to moderate antibacterial and antifungal activity, with minimum inhibitory concentration (MIC) values ranging from 3.9–31.2 µg/mL against bacteria and 7.8–62.4 µg/mL against fungi.[2] Furthermore, these compounds exhibited potent anti-biofilm activity, with IC50 values between 2.1–25.3 µg/mL.[2]

Proposed Mechanism of Action: The antimicrobial activity of fatty acid derivatives is often attributed to their ability to disrupt the integrity of microbial cell membranes. The lipophilic alkyl chain can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The polar head group of the derivative, such as an ester or an amide, can further influence this interaction.

Experimental Workflow: Antimicrobial Activity Screening

Antimicrobial_Workflow cluster_synthesis Synthesis & Purification cluster_screening Primary Screening cluster_biofilm Biofilm Inhibition Assay Synthesis Synthesis of This compound Derivatives (Esters, Amides) Purification Purification by Column Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Biofilm_Formation Biofilm Formation Assay (Crystal Violet Staining) MIC->Biofilm_Formation IC50 Determination of IC50 Biofilm_Formation->IC50

Caption: Workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

Cytotoxic and Anticancer Activity

Chalcone-like molecules and other fatty acid derivatives have been reported to exhibit promising cytotoxic activities against various cancer cell lines.[3] For instance, certain 3-benzylidenechroman-4-ones, which are rigid analogues of chalcones, have shown potent cytotoxicity with IC50 values in the range of 1.85-11.7 µg/mL, which is significantly more potent than the standard drug etoposide in some cases.[3] The structural features of these molecules, including their lipophilicity and ability to interact with cellular targets, contribute to their anticancer effects.

Proposed Signaling Pathway for Apoptosis Induction: A common mechanism of action for cytotoxic compounds is the induction of apoptosis, or programmed cell death. This can be triggered through various signaling pathways. For this compound derivatives, a plausible hypothesis involves the induction of cellular stress, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.

Hypothesized Apoptotic Signaling Pathway

Apoptosis_Pathway Derivative 11-Chloroundecanoic Acid Derivative Cell Cancer Cell Derivative->Cell ROS Increased ROS Production Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway for apoptosis induction by this compound derivatives.

Experimental Protocols

Synthesis of this compound Derivatives (Esterification)

Objective: To synthesize ester derivatives of this compound for biological evaluation.

Materials:

  • This compound

  • Various alcohols (e.g., methanol, ethanol, propanol)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate growth medium in a 96-well plate.

  • Prepare a microbial inoculum adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the diluted compounds.

  • Include positive and negative controls on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • After incubation, determine the MIC by visual inspection for the absence of growth or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Normal cell line (for selectivity assessment, e.g., Vero)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare various concentrations of the test compounds and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Interpretation

The results from the biological assays should be systematically organized and presented for clear interpretation.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound ID Derivative Type MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. C. albicans
1a Methyl Ester
1b Ethyl Ester
2a Amide
Control Ampicillin

| Control | Fluconazole | | | |

Table 2: Cytotoxic Activity of this compound Derivatives

Compound ID Derivative Type IC50 (µM) vs. HeLa IC50 (µM) vs. MCF-7 IC50 (µM) vs. Vero Selectivity Index (SI)
1a Methyl Ester
1b Ethyl Ester
2a Amide

| Control | Doxorubicin | | | | |

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Conclusion and Future Directions

This technical guide has outlined the potential biological activities of this compound derivatives, with a focus on their prospective antimicrobial and anticancer properties. By drawing parallels with structurally related compounds, we have proposed mechanisms of action and provided detailed experimental protocols for their synthesis and biological evaluation. The presence of the terminal chloro group offers a versatile handle for creating a diverse chemical library, which is a crucial step in structure-activity relationship (SAR) studies.

Future research should focus on synthesizing a broad range of derivatives and screening them against a wide panel of microbial strains and cancer cell lines. Promising lead compounds should be further investigated for their detailed mechanisms of action, in vivo efficacy, and toxicological profiles. The exploration of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents to address the pressing global challenges of antimicrobial resistance and cancer.

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The Unseen Chain: A Technical Guide to the Historical Context and Discovery of Long-Chain Halogenated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Long-chain halogenated carboxylic acids, a class of synthetic organohalogen compounds, have journeyed from novel industrial marvels to persistent environmental contaminants of global concern. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context surrounding their discovery, the evolution of their synthesis and analytical detection, and the elucidation of their toxicological profiles. By examining the causality behind experimental choices and technological advancements, this guide offers field-proven insights into the scientific integrity and logical progression of our knowledge of these uniquely stable and bioaccumulative molecules. Particular focus is given to the per- and polyfluoroalkyl substances (PFAS), which serve as a paradigmatic case study for this compound class.

An Accidental Discovery and the Dawn of a Fluorinated Age

The story of long-chain halogenated carboxylic acids is inextricably linked with the serendipitous discovery of polytetrafluoroethylene (PTFE) in 1938 by Roy Plunkett at DuPont.[1] While attempting to develop a new refrigerant, Plunkett stumbled upon a waxy, white solid that was remarkably inert and possessed an incredibly low coefficient of friction. This material, later trademarked as Teflon, was the first patented fluoropolymer, and its unique properties were quickly recognized for their vast commercial potential.[1][2]

The post-World War II era saw a boom in the production and application of fluorinated compounds. In the 1950s, 3M developed its own PFAS, perfluorooctane sulfonate (PFOS), through a process called electrochemical fluorination (ECF).[1] This technology allowed for the replacement of hydrogen atoms with fluorine atoms on an organic backbone, creating highly stable molecules.[3] Another key manufacturing process that emerged was telomerization, which produces linear chains of fluorinated carbons.[4][5] These processes gave rise to a wide array of long-chain per- and polyfluoroalkyl substances, including the long-chain perfluorocarboxylic acids (PFCAs) that are the focus of this guide.

These compounds, particularly those with eight or more carbons like perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA), became indispensable as processing aids in the manufacturing of fluoropolymers like Teflon, and as surfactants in a multitude of industrial and consumer products, including aqueous film-forming foams (AFFF) for firefighting, stain-resistant coatings for carpets and textiles, and grease-resistant food packaging.[2][6][7]

From Industrial Workhorses to Environmental Ghosts: The Unveiling of a Silent Contamination

For decades, the exceptional chemical stability of long-chain halogenated carboxylic acids was celebrated for its utility. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering these molecules resistant to degradation by heat, acids, bases, and microbial action.[8] This very persistence, however, would later be identified as a significant environmental and health liability.

The first inklings of the environmental presence of these compounds emerged not from targeted environmental monitoring, but from occupational health studies. As early as the 1970s, manufacturers were aware that PFAS could accumulate in the blood of their workers.[9] However, it wasn't until the early 2000s that the scientific community at large began to grasp the global scale of this contamination.[10] The development of more sensitive analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), was a critical turning point.[2][11] These methods allowed for the detection of these compounds at increasingly lower concentrations, revealing their ubiquitous presence in the environment, wildlife, and the general human population, even in remote regions like the Arctic.[12][13]

The discovery of a homologous series of long-chain PFCAs (from 9 to 15 carbons long) in Arctic biota was a landmark finding, indicating that these compounds were capable of long-range environmental transport.[12][13] This shattered the prevailing assumption that their use in developed nations would confine their impact to industrialized areas.

The Evolution of Analytical Detection

The ability to detect and quantify long-chain halogenated carboxylic acids has evolved dramatically. In the early days of their discovery in environmental matrices, analytical chemists faced significant challenges due to the low concentrations and the potential for sample contamination from the widespread use of fluoropolymers in laboratory equipment.[2][14]

Initially, methods were often laboratory-developed and based on modifications of existing techniques. The first standardized US Environmental Protection Agency (EPA) method for PFAS in drinking water, EPA Method 537, was not published until 2009.[9] This method, and its subsequent revisions, relies on solid-phase extraction (SPE) to concentrate the analytes from a water sample, followed by analysis using LC-MS/MS.[9][15]

The progression of analytical methodologies has been characterized by:

  • Increasing Sensitivity: Modern high-resolution mass spectrometry can now detect PFAS at the parts-per-quadrillion level.[2]

  • Expanding Analyte Lists: Early methods focused on a handful of legacy compounds like PFOA and PFOS. Current methods can simultaneously quantify dozens of different PFAS, including shorter-chain replacement chemicals and precursor compounds.[15]

  • Diversification of Matrices: Validated methods are now available for a wide range of environmental and biological samples, including groundwater, soil, sediment, and tissues.[12][16]

The following diagram illustrates a generalized workflow for the analysis of long-chain halogenated carboxylic acids in water samples.

experimental_workflow cluster_sampling Sample Collection cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Collection (Polypropylene Bottle) SPE Solid-Phase Extraction (SPE) (e.g., Weak Anion Exchange) Sample->SPE Loading Elution Elution with Organic Solvent SPE->Elution Concentration Concentration under Nitrogen Stream Elution->Concentration LC Liquid Chromatography (LC) Separation Concentration->LC Injection MS Tandem Mass Spectrometry (MS/MS) Detection & Quantification LC->MS Data Data Analysis & Quantification MS->Data

A generalized workflow for the analysis of long-chain halogenated carboxylic acids in water.

Unraveling the Biological Impact: Toxicology and Mechanisms of Action

The discovery of the widespread presence of long-chain halogenated carboxylic acids prompted intensive research into their potential toxicological effects. These compounds are characterized by their bioaccumulative nature, with longer-chain PFCAs having particularly long half-lives in humans, on the order of several years.[17]

Animal studies have demonstrated a range of adverse health effects associated with exposure to long-chain PFCAs, including reproductive and developmental toxicity, and systemic effects on the liver and other organs.[18][19] Human epidemiological studies have found associations between exposure to certain PFCAs and high cholesterol, adverse reproductive outcomes, and an increased risk of certain cancers.[18]

A key breakthrough in understanding the molecular mechanisms of their toxicity was the discovery that many long-chain PFCAs can activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[20][21] PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid metabolism and other cellular processes. The activation of PPARα is a plausible mechanism for the observed effects on lipid metabolism and liver function.[21][22] However, there is also evidence for PPARα-independent mechanisms of toxicity, highlighting the complexity of their biological interactions.[21]

The following diagram illustrates the proposed mechanism of PPARα activation by long-chain PFCAs.

ppar_pathway cluster_cell Hepatocyte PFCA Long-Chain PFCA PPAR PPARα PFCA->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Gene Target Gene Expression PPRE->Gene Regulates Response Altered Lipid Metabolism Gene->Response

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Methodological & Application

Application Note: Protocol for Self-Assembled Monolayer Formation with 11-Chloroundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Precision of Self-Assembled Monolayers

Self-assembled monolayers (SAMs) represent a cornerstone of surface engineering, enabling the precise modification of substrate properties at the molecular level. These highly ordered, two-dimensional crystalline structures form spontaneously through the chemisorption of functionalized long-chain organic molecules onto a suitable substrate.[1][2] The most extensively studied systems involve the strong interaction between sulfur-containing head groups (thiols, disulfides, etc.) and coinage metals like gold, silver, and copper.[1] This robust and versatile platform has found widespread applications in the development of sensors, biocompatible interfaces, and microfabrication.[1][3]

This application note provides a detailed, field-proven protocol for the formation of a self-assembled monolayer on a gold substrate using 11-chloroundecanoic acid. The molecule's architecture, featuring a terminal carboxylic acid group and a chloro-functionalized alkyl chain, offers a versatile surface for subsequent chemical modifications. We will delve into the critical steps of substrate preparation, solution formulation, the self-assembly process, and post-formation characterization, elucidating the scientific rationale behind each procedural choice to ensure the formation of a high-quality, densely packed monolayer.

I. Foundational Principles: The Thermodynamics and Kinetics of SAM Formation

The spontaneous formation of a SAM is a thermodynamically driven process governed by the strong affinity of the thiol headgroup for the gold substrate, forming a stable gold-thiolate bond.[4] The subsequent ordering of the alkyl chains is driven by van der Waals interactions, leading to a densely packed, quasi-crystalline monolayer. While the initial adsorption is rapid, achieving a highly ordered and defect-free monolayer is a kinetically slower process, often requiring extended immersion times to allow for molecular rearrangement and the annealing of defects.[4][5][6]

The choice of solvent is critical, as it must effectively solvate the alkanethiol without interfering with the self-assembly process.[7] Ethanol is a commonly used solvent due to its ability to dissolve a wide range of thiols and its favorable interaction with the gold surface.[5][6] For carboxylic acid-terminated thiols, such as this compound, the protonation state of the carboxylic acid group can influence the packing density and ordering of the monolayer.

II. Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages in the formation of an this compound SAM on a gold substrate.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly Processing cluster_char Characterization Degreasing Degreasing (Acetone, IPA, DI Water) Drying_Prep Drying (Nitrogen Stream) Degreasing->Drying_Prep Sonication Immersion Immerse Substrate (24-48 hours) Drying_Prep->Immersion Cleaned Substrate Weighing Weigh this compound Dissolving Dissolve in Ethanol (1-5 mM) Weighing->Dissolving Sonication_Sol Sonicate to Dissolve Dissolving->Sonication_Sol Sonication_Sol->Immersion Thiol Solution Inert_Atmosphere Backfill with Nitrogen Immersion->Inert_Atmosphere Rinsing Rinse with Ethanol Inert_Atmosphere->Rinsing SAM-coated Substrate Sonication_Post Sonicate in Ethanol Rinsing->Sonication_Post Drying_Post Dry with Nitrogen Sonication_Post->Drying_Post Techniques Contact Angle, XPS, AFM, etc. Drying_Post->Techniques Final Product

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Application Notes & Protocols: Leveraging 11-Chloroundecanoic Acid as a Bifunctional Linker in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in Bioconjugate Design

Bioconjugation, the covalent attachment of two molecules where at least one is a biomolecule, has become an indispensable tool in therapeutics, diagnostics, and fundamental biological research.[1][2] The success of technologies like Antibody-Drug Conjugates (ADCs), immobilized enzymes, and advanced biosensors hinges on the ability to chemically link disparate molecular entities in a precise and stable manner.[1][3] The linker, a seemingly simple bridge between a biomolecule and a payload or surface, is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic properties.

Long-chain fatty acid derivatives, such as 11-chloroundecanoic acid, are emerging as highly versatile linkers. Their aliphatic chain provides significant spatial separation between the conjugated partners, which can be crucial for preserving the biological activity of a protein or antibody by minimizing steric hindrance.[4] Furthermore, the inherent lipophilicity of the fatty acid chain can be leveraged to improve drug solubility, enhance cell membrane interactions, and extend the serum half-life of peptide and protein therapeutics through binding to serum albumin.[5][6][7]

This guide provides a comprehensive overview and detailed protocols for utilizing this compound, a bifunctional linker possessing a terminal carboxylic acid and a reactive chloroalkane. This unique structure allows for orthogonal or sequential conjugation strategies, making it a powerful tool for researchers, scientists, and drug development professionals.

Physicochemical Profile: this compound

Understanding the fundamental properties of this compound is paramount for its successful application in bioconjugation. The molecule consists of an eleven-carbon aliphatic chain, providing a flexible and extended spacer. One terminus features a carboxylic acid group (-COOH), while the other is functionalized with a chlorine atom (-Cl).[8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1860-44-2[8][9][10]
Molecular Formula C₁₁H₂₁ClO₂[8][10]
Molecular Weight 220.73 g/mol [8][10]
Appearance White crystalline solid[11]
Melting Point ~60 - 63 °C[11]
Topological Polar Surface Area 37.3 Ų[10]
Rotatable Bond Count 10[10]
Reactivity Profile Carboxylic acid end for amide bond formation; Chloro end for nucleophilic substitution.[8][12]

Mechanism of Action in Bioconjugation

The utility of this compound stems from its two distinct reactive handles, which can be addressed with different chemistries.

  • The Carboxylic Acid Terminus: This group is typically activated for reaction with primary amines, such as the ε-amino group of lysine residues on a protein surface. The most common method is the formation of an N-hydroxysuccinimide (NHS) ester using carbodiimide chemistry (e.g., EDC with NHS). This creates a highly reactive intermediate that readily forms stable amide bonds with amines under physiological or near-physiological pH.

  • The Chloroalkane Terminus: The terminal chlorine atom serves as an electrophile, susceptible to nucleophilic attack. This functionality is particularly effective for reacting with soft nucleophiles like thiols (from cysteine residues) or thioethers (from methionine residues) via an SN2 reaction.[12][13] This reaction forms a stable thioether bond, which is a common and robust linkage in bioconjugation.[14] The reactivity of alkyl halides like chloro- or iodoacetamides with cysteine is a well-established strategy for site-specific protein modification.[2][14]

This dual reactivity allows for a two-step, controlled conjugation process. For example, a drug or probe can first be attached to the linker's carboxylic acid group, and the resulting chloro-functionalized payload can then be conjugated to a protein's cysteine residue.

G cluster_0 Pathway 1: Amine Conjugation cluster_1 Pathway 2: Thiol Conjugation Linker_COOH This compound (-COOH) EDC_NHS EDC, NHS Linker_COOH->EDC_NHS Activation NHS_Ester Activated NHS-Ester EDC_NHS->NHS_Ester Protein_NH2 Protein-Lysine (-NH2) NHS_Ester->Protein_NH2 pH 7.5-8.5 Amide_Bond Stable Amide Bond (Linker-Protein) Protein_NH2->Amide_Bond Linker_Cl This compound (-Cl) Protein_SH Protein-Cysteine (-SH) Linker_Cl->Protein_SH Nucleophilic Attack pH 7.0-7.5 Thioether_Bond Stable Thioether Bond (Linker-Protein) Protein_SH->Thioether_Bond

Caption: Workflow for two-step protein conjugation.

Part A: Activation and Payload Coupling

  • Rationale: The carboxylic acid is converted to a more reactive NHS-ester to facilitate efficient amide bond formation with the payload's amine group in an anhydrous environment to prevent hydrolysis.

  • Materials:

    • This compound

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • Amine-containing payload (e.g., a fluorescent dye, biotin-amine)

    • Anhydrous Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA)

    • Diethyl ether (cold)

    • Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.

    • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 4-6 hours to form the NHS-ester. Monitor reaction progress by TLC or LC-MS.

    • In a separate vessel, dissolve the amine-containing payload (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to act as a non-nucleophilic base.

    • Slowly add the activated NHS-ester solution from step 2 to the payload solution.

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere.

    • Purification: Precipitate the crude product by adding the reaction mixture dropwise to cold diethyl ether. Collect the precipitate by centrifugation or filtration. Further purify using flash column chromatography or preparative HPLC to isolate the pure chloro-functionalized payload. Confirm identity and purity via LC-MS and NMR.

Part B: Conjugation to Protein

  • Rationale: The purified chloro-functionalized payload is reacted with a protein containing an accessible cysteine residue. The reaction is performed at a slightly basic pH to deprotonate the cysteine's thiol group, increasing its nucleophilicity for attacking the chloroalkane. A reducing agent like TCEP is often included to ensure the cysteine residue is in its reduced, reactive state.

  • Materials:

    • Purified chloro-functionalized payload from Part A

    • Protein with accessible cysteine residue (e.g., BSA, custom antibody fragment)

    • Phosphate-Buffered Saline (PBS), pH 7.2

    • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

    • Dimethyl sulfoxide (DMSO)

    • Desalting column (e.g., PD-10) or tangential flow filtration (TFF) system

  • Procedure:

    • Dissolve the protein in PBS (pH 7.2) to a final concentration of 2-10 mg/mL.

    • If the protein's cysteines may be oxidized, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature to reduce disulfide bonds.

    • Prepare a concentrated stock solution (10-20 mM) of the chloro-functionalized payload in DMSO.

    • Add the payload stock solution to the protein solution to achieve a 5-20 fold molar excess of payload over protein. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction at room temperature for 4-24 hours or at 4°C for 48-72 hours with gentle mixing. The optimal time should be determined empirically.

    • Purification: Remove unreacted payload and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS). Alternatively, use TFF for larger scale purifications.

    • Characterization: Confirm successful conjugation using SDS-PAGE (a shift in molecular weight should be observed), UV-Vis spectroscopy (if the payload is a chromophore), and Mass Spectrometry (MALDI-TOF or ESI-MS) to determine the final mass and drug-to-antibody ratio (DAR).

Protocol 2: Direct Surface Modification of a Thiolated Substrate

This protocol describes the direct attachment of this compound to a surface functionalized with thiol groups, such as a gold surface modified with mercaptoundecanoic acid. The linker's carboxylic acid remains free for subsequent applications.

  • Rationale: This method leverages the strong affinity of thiols for the chloroalkane group to create a self-assembled monolayer (SAM) with terminal carboxylic acid groups. This creates a functional surface ready for subsequent EDC/NHS chemistry to immobilize proteins or other molecules.

  • Materials:

    • Thiol-functionalized substrate (e.g., gold slide, nanoparticles)

    • This compound

    • Ethanol, reagent grade

    • Potassium Carbonate (K₂CO₃)

    • Deionized water

    • Clean reaction vessel, sonicator

  • Procedure:

    • Prepare a 1-10 mM solution of this compound in ethanol.

    • Add K₂CO₃ (2.0 eq relative to the acid) to the solution. This deprotonates the carboxylic acid, improving solubility and preventing it from interfering with the surface.

    • Immerse the thiol-functionalized substrate in the solution. For nanoparticles, add the solution to the particle suspension.

    • Incubate for 12-24 hours at room temperature with gentle agitation.

    • Remove the substrate from the solution and rinse thoroughly with ethanol, followed by deionized water, to remove any non-covalently bound linker. Dry the surface under a gentle stream of nitrogen.

    • Characterization: The modified surface can be characterized using techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of chlorine and changes in the C 1s and S 2p spectra, and contact angle goniometry to measure changes in surface hydrophilicity due to the exposed carboxylic acid groups. The terminal -COOH groups are now available for subsequent bioconjugation using standard EDC/NHS chemistry.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Yield (Protocol 1) Incomplete activation of carboxylic acid.Ensure EDC/NHS are fresh and reagents/solvents are anhydrous. Increase reaction time.
Cysteine residues are oxidized.Increase TCEP concentration or incubation time. Perform reaction under an inert atmosphere.
Steric hindrance on the protein.Consider using a longer-chain linker or a different conjugation site (e.g., lysine).
Protein Precipitation High concentration of organic solvent (DMSO).Keep final DMSO concentration below 10%. Add the payload stock solution slowly while vortexing.
pH is far from the protein's pI.Adjust the reaction buffer pH. Ensure the buffer has sufficient capacity.
Non-specific Binding Hydrophobic interactions of the linker.Add a non-ionic surfactant like Tween-20 (0.05%) to the reaction and purification buffers.
Insufficient purification.Increase the number of washes or use a more stringent purification method like size-exclusion chromatography (SEC).

Conclusion

This compound is a robust and versatile bifunctional linker that offers researchers significant control over the bioconjugation process. Its long aliphatic chain provides critical spacing, while its orthogonal reactive ends—the carboxylic acid and the chloroalkane—enable directed, multi-step conjugation strategies. By understanding its chemical properties and following well-defined protocols, scientists can effectively use this linker to construct sophisticated bioconjugates for a wide array of applications, from targeted drug delivery to the development of novel diagnostic platforms.

References

  • Vulcanchem. (n.d.). This compound.
  • Cheméo. (n.d.). Chemical Properties of Undecanoic acid, 11-chloro, methyl ester.
  • ChemicalBook. (2023). 11-CHLORO-UNDECANOIC ACID - Safety Data Sheet.
  • Guidechem. (n.d.). 11-Chloro-Undecanoic Acid 1860-44-2 wiki.
  • Pentelute, B. L., & Collier, T. L. (2017). Arylation Chemistry for Bioconjugation. PubMed Central.
  • CD Bioparticles. (n.d.). Long-lasting Fatty Acid Side Chains.
  • Shen, J., et al. (2017). Lipid–Drug Conjugate for Enhancing Drug Delivery. PubMed Central.
  • Kim, J., et al. (2020). The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension. PubMed Central.
  • ResearchGate. (n.d.). Methionine selective bioconjugation reactions.
  • ResearchGate. (n.d.). Overview of lipid chains, linkers and sequences of peptides.
  • MySkinRecipes. (n.d.). This compound.
  • ChemicalBook. (2023). 11-CHLORO-UNDECANOIC ACID | 1860-44-2.
  • ACS Publications. (2026). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies.
  • SpiroChem. (n.d.). Other Bioconjugates And Chemical Biology.
  • Fluorochem. (n.d.). Precision Crosslinkers & Spacers for Bioconjugation.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Angene Chemical. (2022). FM36234 - Safety Data Sheet.
  • Angene Chemical. (2024). Safety Data Sheet.
  • Single Use Support. (2023). Bioconjugates: Examples & Applications.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Advances in Bioconjugation. PubMed Central.
  • Vector Labs. (2024). It Takes Two To Tango, Part 2: Applications Of Bioconjugation.

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Application Notes and Protocols for the Functionalization of Electrode Surfaces with 11-Chloroundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Gateway to Tailored Biointerfaces

The ability to controllably modify electrode surfaces is a cornerstone of modern electroanalytical techniques, particularly in the burgeoning fields of biosensors, medical diagnostics, and drug discovery. The functionalization of these surfaces with molecules bearing specific chemical groups allows for the precise immobilization of biomolecules, such as antibodies, enzymes, and nucleic acids, thereby creating highly selective and sensitive detection platforms. This guide provides a comprehensive overview and detailed protocols for the functionalization of common electrode materials—gold (Au), platinum (Pt), and glassy carbon (GC)—with 11-chloroundecanoic acid.

While self-assembled monolayers (SAMs) of ω-alkanethiols on gold are a well-established method for surface modification, the use of ω-chloroalkanoic acids offers an alternative route to creating functionalized surfaces, particularly on non-gold substrates. The terminal carboxylic acid group serves as a versatile anchor point for the covalent attachment of biomolecules via amide bond formation, a robust and widely used bioconjugation strategy. This document will detail the electrochemical grafting of this compound, the subsequent activation of the carboxyl groups, and the characterization of the resulting monolayer.

I. The Underlying Science: Mechanism of Electrochemical Grafting

The covalent attachment of this compound to an electrode surface is typically achieved through an electrochemical reduction process. The mechanism involves the application of a negative potential to the working electrode in a solution containing the chloroalkanoic acid. This initiates the reductive cleavage of the carbon-chlorine (C-Cl) bond.

The one-electron reduction of the alkyl chloride leads to the formation of an alkyl radical and a chloride ion. This highly reactive alkyl radical can then form a covalent bond with the electrode surface. Alternatively, a two-electron reduction can lead to the formation of a carbanion, which can also react with the electrode surface. This process of surface modification via electrochemical reduction of organohalides is a powerful technique for creating stable, covalently bound organic layers on a variety of conductive substrates.

II. Experimental Workflow: From Bare Electrode to Functionalized Surface

The overall process for modifying an electrode surface with this compound and preparing it for biomolecule immobilization can be broken down into three key stages: electrode pre-treatment, electrochemical grafting, and carboxyl group activation. Each step is critical for the formation of a well-defined and reactive monolayer.

Workflow A Bare Electrode (Au, Pt, or GC) B Pre-treatment (Cleaning & Polishing) A->B C Electrochemical Grafting of this compound B->C D Carboxyl Group Activation (EDC/NHS) C->D E Immobilization of Amine-Containing Biomolecule D->E

Caption: Experimental workflow for electrode functionalization.

III. Detailed Protocols

A. Electrode Pre-Treatment: The Foundation for a Quality Monolayer

A pristine electrode surface is paramount for the successful and reproducible formation of a uniform monolayer. The following are standard pre-treatment protocols for gold, platinum, and glassy carbon electrodes.

1. Gold (Au) and Platinum (Pt) Electrodes:

  • Mechanical Polishing:

    • Polish the electrode surface with progressively finer alumina slurries (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad.

    • Rinse thoroughly with deionized (DI) water between each polishing step.

    • Sonicate the electrode in DI water for 5-10 minutes to remove any embedded alumina particles.

    • Rinse again with DI water and then with absolute ethanol.

    • Dry the electrode under a stream of dry nitrogen or argon.

  • Electrochemical Cleaning:

    • In a standard three-electrode cell containing 0.5 M H₂SO₄, cycle the potential of the working electrode (Au or Pt) between the solvent and oxygen evolution potentials (e.g., -0.2 V to +1.5 V vs. Ag/AgCl for Au) at a scan rate of 100 mV/s until a stable and characteristic cyclic voltammogram is obtained.

    • Rinse the electrode thoroughly with DI water and dry under a stream of nitrogen.

2. Glassy Carbon (GC) Electrodes:

  • Mechanical Polishing:

    • Follow the same mechanical polishing procedure as for Au and Pt electrodes.

    • After the final polishing step, sonicate in DI water for 5 minutes, followed by sonication in absolute ethanol for 5 minutes.

    • Rinse with DI water and dry under a stream of nitrogen.

  • Electrochemical Activation (Optional but Recommended):

    • In a 1 M H₂SO₄ solution, cycle the potential between -0.5 V and +1.5 V vs. Ag/AgCl at 100 mV/s for several cycles. This can help to remove any organic contaminants and create a more reactive surface.

    • Rinse thoroughly with DI water and dry.

B. Protocol for Electrochemical Grafting of this compound

This protocol describes the covalent attachment of this compound to the pre-treated electrode surface.

Materials:

  • This compound

  • Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

  • Supporting electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or a similar non-aqueous electrolyte

  • Pre-treated working electrode (Au, Pt, or GC)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)

  • Potentiostat

Procedure:

  • Prepare the Grafting Solution: Dissolve this compound (e.g., 5-10 mM) and the supporting electrolyte (0.1 M) in the chosen anhydrous solvent. Purge the solution with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Assemble the Electrochemical Cell: Place the pre-treated working electrode, counter electrode, and reference electrode in the grafting solution. Ensure the solution is blanketed with the inert gas throughout the experiment.

  • Electrochemical Grafting (Cyclic Voltammetry Method):

    • Set the potentiostat to perform cyclic voltammetry (CV).

    • Scan the potential from an initial value where no reaction occurs (e.g., 0 V) towards negative potentials to initiate the reduction of the C-Cl bond. A typical range would be from 0 V to -2.0 V vs. Ag/AgCl.

    • The first scan should show an irreversible reduction peak corresponding to the cleavage of the C-Cl bond.

    • Cycle the potential for a set number of scans (e.g., 5-15 cycles) at a scan rate of 50-100 mV/s. The peak current of the reduction peak should decrease with subsequent cycles as the electrode surface becomes passivated by the grafted layer.

  • Post-Grafting Cleaning:

    • After grafting, remove the electrode from the solution and rinse it thoroughly with the pure solvent (ACN or DMF) to remove any non-covalently bound material.

    • Further rinse with ethanol and then DI water.

    • Dry the functionalized electrode under a stream of dry nitrogen.

Grafting cluster_0 Electrode Surface cluster_1 Solution Electrode Electrode Cl-(CH2)10-COOH Cl-(CH₂)₁₀-COOH e- e⁻ •(CH2)10-COOH •(CH₂)₁₀-COOH e-->•(CH2)10-COOH Reduction at Electrode Surface Cl- Cl⁻ •(CH2)10-COOH->Electrode Covalent Bond Formation

Application Note: A Detailed Guide to the Experimental Setup for Studying the Kinetics of 11-Chloroundecanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Understanding 11-Chloroundecanoic Acid Reaction Kinetics

This compound is a bifunctional molecule featuring a terminal chlorine atom and a carboxylic acid group. This structure makes it a versatile building block in organic synthesis, with potential applications in the development of novel pharmaceuticals, polymers, and other functional materials. The reactivity of both the alkyl chloride and the carboxylic acid moieties allows for a variety of chemical transformations, primarily nucleophilic substitution at the carbon-halogen bond and esterification of the carboxyl group.

A thorough understanding of the reaction kinetics of this compound is paramount for optimizing reaction conditions, maximizing product yield, and ensuring the efficient and scalable synthesis of its derivatives. Kinetic studies provide invaluable insights into reaction mechanisms, the influence of various parameters such as temperature, solvent, and catalyst, and help in the rational design of synthetic routes. This application note provides a comprehensive guide to the experimental setup and protocols for investigating the kinetics of two primary reaction types involving this compound: nucleophilic substitution and Fischer esterification.

Physicochemical Properties and Safety Considerations

Before commencing any experimental work, it is crucial to be familiar with the properties and safety information for this compound.

PropertyValueReference
Molecular Formula C₁₁H₂₁ClO₂[1]
Molecular Weight 220.73 g/mol [1]
Physical State Solid[1]
Solubility Limited solubility in water; soluble in common organic solvents.[1]
Storage 2-8°C is recommended.[1]

Safety Precautions: Always consult the Safety Data Sheet (SDS) before handling this compound and all other reagents.[2][3][4][5][6] Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Part 1: Kinetics of Nucleophilic Substitution (SN2) of this compound

The terminal primary alkyl chloride of this compound is susceptible to nucleophilic attack, proceeding primarily through an SN2 mechanism.[6][7][8][9] This section details the experimental setup to study the kinetics of the reaction of this compound with a nucleophile, such as hydroxide ion, to form 11-hydroxyundecanoic acid.

Causality Behind Experimental Choices
  • Reaction Mechanism: The SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6][7] The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[6][9]

  • Solvent Selection: The choice of solvent is critical in SN2 reactions. Polar aprotic solvents, such as acetone, acetonitrile, or dimethylformamide (DMF), are generally preferred as they can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to attack the substrate.[10][11][12] This leads to a significant increase in the reaction rate compared to polar protic solvents like water or alcohols.[2][10]

  • Temperature Control: Reaction rates are highly sensitive to temperature. A constant temperature must be maintained to obtain reliable kinetic data. A thermostatically controlled water bath or reaction block is essential.

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the decrease in the concentration of one of the reactants or the increase in the concentration of a product over time. In this protocol, we will utilize titration to determine the concentration of the hydroxide ion at various time points.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Stock Solutions (this compound, NaOH, HCl) setup_reactor Set up Jacketed Reaction Vessel with Thermostatic Bath add_reactants Add this compound and Solvent to Reactor setup_reactor->add_reactants equilibrate Allow to Equilibrate to Desired Temperature add_reactants->equilibrate initiate Initiate Reaction by Adding Pre-heated NaOH Solution equilibrate->initiate start_timer Start Timer (t=0) initiate->start_timer take_aliquot Withdraw Aliquot at Predetermined Time Intervals start_timer->take_aliquot quench Quench Reaction by Adding to Excess Standardized HCl take_aliquot->quench titrate Back-titrate Unreacted HCl with Standardized NaOH quench->titrate calculate Calculate [OH⁻] at each Time Point titrate->calculate plot Plot Kinetic Data (e.g., 1/[OH⁻] vs. time) calculate->plot

Caption: Workflow for the kinetic study of the SN2 reaction of this compound.

Detailed Protocol: Nucleophilic Substitution

Materials and Equipment:

  • This compound (≥98% purity)

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Acetone (polar aprotic solvent)

  • Jacketed reaction vessel with a magnetic stirrer

  • Thermostatically controlled water bath

  • Burette, pipettes, and standard volumetric glassware

  • Stopwatch

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 0.1 M).

    • Prepare a stock solution of NaOH in acetone (e.g., 0.1 M). Note: The solubility of NaOH in acetone is limited; ensure complete dissolution or consider a solvent mixture if necessary.

    • Use a standardized solution of HCl for quenching and a standardized solution of NaOH for titration.

  • Reaction Setup:

    • Set up the jacketed reaction vessel connected to the thermostatic water bath set at the desired temperature (e.g., 25°C, 35°C, 45°C).

    • Add a known volume of the this compound solution to the reaction vessel and allow it to reach thermal equilibrium.

  • Initiation and Sampling:

    • To initiate the reaction, add a known volume of the pre-heated NaOH solution to the reaction vessel and simultaneously start the stopwatch (t=0).

    • At predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing a known excess of standardized HCl solution. This will neutralize the unreacted NaOH.

  • Titration and Data Collection:

    • Add a few drops of phenolphthalein indicator to the quenched sample.

    • Titrate the unreacted HCl with a standardized NaOH solution until the endpoint (faint pink color) is reached.[13]

    • Record the volume of NaOH used for the titration.

    • Repeat the titration for each time point.

    • To determine the initial concentration of NaOH in the reaction mixture ([NaOH]₀), titrate an aliquot of the NaOH stock solution.

    • To determine the amount of unreacted HCl in the quenching solution, perform a blank titration.

Data Analysis:

The reaction is expected to be second order overall (first order with respect to both this compound and NaOH). The integrated rate law for a second-order reaction with equal initial concentrations of reactants is:

1/[A]t = kt + 1/[A]₀

Where:

  • [A]t is the concentration of the reactant at time t

  • [A]₀ is the initial concentration of the reactant

  • k is the rate constant

A plot of 1/[NaOH]t versus time should yield a straight line with a slope equal to the rate constant, k.

Part 2: Kinetics of Fischer Esterification of this compound

The carboxylic acid group of this compound can undergo Fischer esterification in the presence of an alcohol and an acid catalyst.[14] This reversible reaction produces an ester and water.[15]

Causality Behind Experimental Choices
  • Reaction Mechanism: Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions.[14]

  • Driving the Equilibrium: To favor the formation of the ester, Le Châtelier's principle can be applied by using a large excess of the alcohol reactant or by removing water as it is formed.[16]

  • Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is typically used as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Monitoring the Reaction: The progress of the esterification can be followed by quantifying the disappearance of the carboxylic acid or the appearance of the ester. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose after derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester).[17][18][19][20][21][22][23]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Workup cluster_analysis Analysis prep_reagents Prepare Reactant Mixture (this compound, Alcohol, Catalyst) setup_reactor Set up Reaction Flask with Reflux Condenser and Heating Mantle start_heating Heat Reaction Mixture to Reflux setup_reactor->start_heating start_timer Start Timer (t=0) start_heating->start_timer take_aliquot Withdraw Aliquot at Predetermined Time Intervals start_timer->take_aliquot quench_workup Quench and Perform Liquid-Liquid Extraction to Isolate Organics take_aliquot->quench_workup add_is Add Internal Standard quench_workup->add_is derivatize Derivatize Sample for GC-MS (e.g., Silylation) add_is->derivatize inject_gcms Inject into GC-MS derivatize->inject_gcms quantify Quantify Reactant and Product Concentrations inject_gcms->quantify plot Plot Kinetic Data quantify->plot

Caption: Workflow for the kinetic study of the Fischer esterification of this compound.

Detailed Protocol: Fischer Esterification

Materials and Equipment:

  • This compound (≥98% purity)

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Internal standard (e.g., a long-chain fatty acid with a different chain length not present in the reaction mixture)[1][3][24][25]

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • GC-MS system

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine this compound, a large excess of ethanol (e.g., 10-fold molar excess), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

    • Attach a reflux condenser and heat the mixture to reflux using a heating mantle with magnetic stirring.

  • Initiation and Sampling:

    • Once the mixture begins to reflux, start the stopwatch (t=0).

    • At specified time intervals, withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.

  • Sample Workup and Preparation for GC-MS:

    • Quench the reaction by adding the aliquot to a vial containing ice-cold saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Perform a liquid-liquid extraction with an organic solvent like diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Transfer a known volume of the organic extract to a clean vial and add a known amount of the internal standard.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Derivatize the residue by adding the silylation reagent (e.g., BSTFA with 1% TMCS) and heating as required. This converts the carboxylic acid to its more volatile silyl ester.[20]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Develop a GC method that effectively separates the derivatized this compound, the ester product, and the internal standard. A typical temperature program might start at a lower temperature and ramp up to a higher temperature to elute the long-chain compounds.[5][18]

    • Use the mass spectrometer to identify the peaks corresponding to the analyte, product, and internal standard based on their mass spectra.

    • Quantify the concentrations of the reactant and product at each time point by comparing their peak areas to that of the internal standard.

Data Analysis:

The rate of the reaction can be determined by plotting the concentration of this compound versus time. The initial rate can be determined from the slope of the tangent to the curve at t=0. To determine the order of the reaction with respect to each reactant, the method of initial rates can be employed by varying the initial concentration of one reactant while keeping the others constant. For reversible reactions, the kinetic analysis can be more complex, and may require fitting the data to a model that accounts for both the forward and reverse reactions.[26][27][28][29][30]

Alternative Analytical Technique: HPLC

High-Performance Liquid Chromatography (HPLC) can also be used to monitor the progress of these reactions, particularly for the esterification where the polarity difference between the carboxylic acid reactant and the ester product is significant.[31][32][33][34]

  • Separation Principle: Reversed-phase HPLC with a C18 column can be used to separate the more polar this compound from the less polar ester product.[31]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: A UV detector can be used if the compounds have a suitable chromophore, or a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be employed. Mass spectrometry (LC-MS) provides the highest sensitivity and selectivity.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Inconsistent Titration Results Air bubbles in burette, improper endpoint detection, temperature fluctuations.Ensure the burette is free of air bubbles before starting. Use a consistent and sharp color change for the endpoint. Maintain a constant temperature for all solutions.[13][35][36][37][38]
Poor Peak Shape in GC-MS Active sites in the GC system, column overload, improper derivatization.Use a deactivated liner and column. Inject a smaller sample volume. Ensure the derivatization reaction has gone to completion.[39][40][41][42]
Low Signal in GC-MS Sample degradation in the injector, leaks in the system, incorrect MS parameters.Lower the injector temperature. Check for leaks using an electronic leak detector. Optimize the MS tune and acquisition parameters for the target analytes.[40]

Conclusion

The experimental setups and protocols detailed in this application note provide a robust framework for investigating the kinetics of nucleophilic substitution and Fischer esterification reactions of this compound. A thorough understanding of the principles behind the experimental design, coupled with precise execution and appropriate analytical techniques, will enable researchers to obtain high-quality kinetic data. This data is essential for the optimization of synthetic processes and the development of novel applications for this versatile long-chain haloalkanoic acid.

References

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  • Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2021). Prostaglandins, Leukotrienes and Essential Fatty Acids, 171, 102311. Retrieved from [Link]

  • Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2021). ResearchGate. Retrieved from [Link]

  • 11.3: Characteristics of the SN2 Reaction. (2024, March 28). Chemistry LibreTexts. Retrieved from [Link]

  • How to Analyze Reversible Reaction with Reactive Gaseous Reactant. (n.d.). Kinetics Neo. Retrieved from [Link]

  • Concepts Relevant for the Kinetic Analysis of Reversible Reaction Systems. (2023, March 22). ACS Publications. Retrieved from [Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (2013). Lipids, 48(9), 939–953. Retrieved from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). LCGC North America, 28(2). Retrieved from [Link]

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  • Best practices in kinetic analysis of reversible reactions: A case study in methane dehydroaromatization. (2025). ACS Fall 2025. Retrieved from [Link]

  • A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. (2020). Molecules, 25(21), 5038. Retrieved from [Link]

  • Elementary SN2 reaction revisited. Effects of solvent and alkyl chain length on kinetics of halogen exchange in haloalkanes elucidated by Empirical Valence Bond simulation. (2018). ResearchGate. Retrieved from [Link]

  • Concepts Relevant for the Kinetic Analysis of Reversible Reaction Systems. (2023). Chemical Reviews, 123(7), 3534-3585. Retrieved from [Link]

  • Concepts Relevant for the Kinetic Analysis of Reversible Reaction Systems. (2023). ResearchGate. Retrieved from [Link]

  • 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. (2020, March 31). YouTube. Retrieved from [Link]

  • Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. (2022). Methods in Molecular Biology, 2546, 501-508. Retrieved from [Link]

  • Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]

  • How Can I Troubleshoot Inconsistent Titration Results Effectively? (2025, October 21). YouTube. Retrieved from [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). SCION Instruments. Retrieved from [Link]

  • Statistical evaluation of an analytical GC/MS method for the determination of long chain fatty acids. (2008). ResearchGate. Retrieved from [Link]

  • Kinetic Study of Esterification Reaction. (2024, December 16). Retrieved from [Link]

  • Optimization of the GC method for routine analysis of the fatty acid profile in several food samples. (n.d.). European Commission. Retrieved from [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). The Fact Factor. Retrieved from [Link]

  • SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. (n.d.). Pharmaguideline. Retrieved from [Link]

  • IV SEMMESTER. (n.d.). Retrieved from [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (2012). Progress in Lipid Research, 51(1), 67–78. Retrieved from [Link]

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  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. Retrieved from [Link]

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  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules, 25(20), 4746. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • Common Titration Errors to Avoid and How to Correct Them. (2024, March 1). Microbioz India. Retrieved from [Link]

  • Making esters from alcohols and acids | Class experiment. (n.d.). RSC Education. Retrieved from [Link]

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Sources

application of 11-chloroundecanoic acid in targeted drug delivery systems

This compound provides a robust and controllable platform for the design of sophisticated drug delivery vehicles. Its orthogonal reactive ends enable a rational, stepwise approach to nanoparticle functionalization, allowing for the precise attachment of both therapeutic and targeting agents. The protocols outlined here demonstrate a logical pathway from a bare nanoparticle to a fully functional targeted system. Future work may involve adapting these methods for different nanoparticle cores, exploring alternative click chemistry reactions like SPAAC to avoid copper catalysts for in-vivo applications, and integrating stimuli-responsive elements into the linker structure itself for controlled drug release. [13][14]

References

    Application Note & Protocols: Leveraging 11-Chloroundecanoic Acid in the Synthesis of Advanced Corrosion Inhibitors

    Author: BenchChem Technical Support Team. Date: January 2026

    Prepared by: Gemini, Senior Application Scientist

    Abstract

    Corrosion remains a critical challenge across numerous industries, necessitating the development of effective and versatile protective agents. This document provides a comprehensive technical guide on the utilization of 11-chloroundecanoic acid as a strategic precursor for the synthesis of high-performance corrosion inhibitors. Due to its bifunctional nature—a terminal alkyl chloride for nucleophilic substitution and a carboxylic acid for condensation reactions—this molecule offers a robust platform for creating diverse inhibitor structures, including quaternary ammonium (Quat) salts and imidazoline derivatives. We present detailed, field-proven protocols for the synthesis of these inhibitors, alongside standardized methodologies for evaluating their performance using gravimetric and electrochemical techniques. This guide is designed for researchers and chemical engineers aiming to develop novel and effective corrosion mitigation strategies.

    Introduction: The Strategic Advantage of this compound

    Organic corrosion inhibitors function by adsorbing onto a metal surface to form a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (e.g., hydrogen evolution) corrosion reactions.[1][2][3] The efficacy of an organic inhibitor is largely dictated by its chemical structure, particularly the presence of heteroatoms (N, O, S, P) that act as adsorption centers and hydrophobic alkyl chains that form a dense, water-repellent layer.[4][5]

    This compound is an exceptionally versatile starting material for corrosion inhibitor synthesis for two primary reasons:

    • Dual Reactivity : It possesses two distinct reactive sites—the carboxylic acid group and the terminal chloro group. This allows for sequential or orthogonal chemical modifications to build complex molecular architectures.

    • Optimal Hydrophobicity : The ten-carbon methylene chain provides significant hydrophobicity, which is crucial for forming a stable and impermeable protective film on the metal surface.[4][6]

    The diagram below illustrates the key reactive centers of the this compound molecule, which are the foundation for the syntheses described herein.

    G cluster_molecule This compound Structure cluster_sites Reactive Sites for Synthesis mol Cl-(CH₂)₁₀-COOH chloro Terminal Chloro Group (Nucleophilic Substitution) mol->chloro Site 1 carboxyl Carboxylic Acid Group (Condensation, Esterification) mol->carboxyl Site 2

    Caption: Reactive sites of this compound.

    Synthesis of Corrosion Inhibitors from this compound

    This section provides detailed protocols for synthesizing two distinct and highly effective classes of corrosion inhibitors: Quaternary Ammonium Salts and Imidazoline Derivatives.

    Synthesis of an 11-(Trialkylammonio)undecanoic Acid Chloride Quaternary Ammonium Salt

    Quaternary ammonium salts are cationic surfactants known for their excellent corrosion inhibition, particularly in acidic environments.[7][8][9] Their positively charged nitrogen headgroup facilitates strong electrostatic adsorption onto the negatively charged metal surface (in acidic media), while the long alkyl tail forms a protective hydrophobic layer.[2][10]

    The synthesis involves a direct quaternization reaction, where a tertiary amine nucleophilically displaces the terminal chloride of this compound.

    G reactant1 This compound Cl-(CH₂)₁₀-COOH product Quaternary Ammonium Salt [Et₃N⁺-(CH₂)₁₀-COOH]Cl⁻ reactant1->product reactant2 Tertiary Amine (e.g., Triethylamine, N(Et)₃) reactant2->product solvent Solvent (e.g., Acetonitrile) solvent->product heat Heat (Reflux) heat->product

    Caption: Synthesis of a Quaternary Ammonium Salt Inhibitor.

    Protocol 2.1: Synthesis of 11-(triethylammonio)undecanoic acid chloride

    • Materials:

      • This compound (1.0 eq)

      • Triethylamine (1.2 eq)

      • Acetonitrile (anhydrous)

      • Diethyl ether (for washing)

      • Round-bottom flask with reflux condenser and magnetic stirrer

      • Heating mantle

    • Procedure:

      • To a 250 mL round-bottom flask, add this compound (e.g., 23.48 g, 0.1 mol).

      • Dissolve the acid in 100 mL of anhydrous acetonitrile.

      • Add triethylamine (e.g., 16.7 mL, 0.12 mol) to the solution dropwise while stirring.

      • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C).

      • Maintain the reflux for 24 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting material.

      • After 24 hours, cool the reaction mixture to room temperature. A white precipitate of the product should form.

      • Filter the solid product using a Büchner funnel.

      • Wash the crude product with 50 mL of cold diethyl ether to remove unreacted starting materials.

      • Dry the white solid product under vacuum at 40°C for 12 hours.

      • Characterize the final product using FTIR and ¹H-NMR spectroscopy to confirm the structure.

    • Causality and Insights:

      • Why Acetonitrile? Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S_N2 reaction without interfering.

      • Why an Excess of Amine? A slight excess of triethylamine ensures the complete consumption of the limiting reagent, this compound, driving the reaction to completion.

      • Self-Validation: The formation of a solid precipitate is a strong indicator of product formation. Purity can be confirmed by a sharp melting point and spectroscopic analysis.

    Synthesis of an Imidazoline-Type Inhibitor

    Imidazoline derivatives are a cornerstone of corrosion inhibition in the oil and gas industry.[4][6][11] The imidazoline ring contains two nitrogen atoms that serve as potent adsorption centers. The synthesis from this compound is a two-step process: first, amination of the terminal chloride, followed by condensation with a diamine.

    G start This compound intermediate Step 1: Amination 11-Aminoundecanoic Acid NH₂-(CH₂)₁₀-COOH start->intermediate Step 1 step1_reagent + Ammonia (NH₃) (High Pressure/Temp) step1_reagent->intermediate product Step 2: Condensation & Cyclization Imidazoline Derivative intermediate->product Step 2 step2_reagent + Diamine (e.g., Diethylenetriamine) step2_reagent->product

    Caption: Two-step synthesis of an Imidazoline-type inhibitor.

    Protocol 2.2: Synthesis via 11-Aminoundecanoic Acid Intermediate

    • Step 1: Synthesis of 11-Aminoundecanoic Acid

      • Place this compound (1.0 eq) and a 5-fold molar excess of aqueous ammonia (28-30%) into a high-pressure autoclave.

      • Seal the autoclave and heat to 150°C for 8 hours. The internal pressure will increase significantly.

      • CAUTION: This step must be performed with appropriate high-pressure equipment and safety precautions.

      • After cooling, vent the autoclave to release excess ammonia.

      • The resulting product, 11-aminoundecanoic acid, can be isolated by acidification to its isoelectric point (pH ~7), causing it to precipitate. Filter and dry the solid.

    • Step 2: Synthesis of 2-(10-Carboxydecyl)-1H-imidazole-1-ethanamine

      • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 11-aminoundecanoic acid (1.0 eq, from Step 1) and diethylenetriamine (1.1 eq).

      • Add a high-boiling point solvent like xylene to facilitate water removal.

      • Heat the mixture to reflux (approx. 140°C). Water produced during the condensation reaction will be collected in the Dean-Stark trap.

      • Continue the reaction until no more water is collected (typically 6-8 hours), indicating the completion of the cyclization.

      • Cool the mixture and remove the xylene under reduced pressure using a rotary evaporator.

      • The resulting viscous liquid or waxy solid is the crude imidazoline derivative, which can be purified by vacuum distillation or column chromatography.

    • Causality and Insights:

      • Why a Two-Step Process? Direct reaction of this compound with a diamine is complex and can lead to polymerization. Converting the chloride to a primary amine first provides a clean route to the desired intermediate.

      • Why a Dean-Stark Trap? The condensation reaction to form the imidazoline ring is a dehydration process. Removing water as it forms is essential to drive the equilibrium towards the product, as dictated by Le Châtelier's principle.

    Protocols for Performance Evaluation

    Evaluating the effectiveness of the synthesized inhibitors is a critical step. The following protocols describe standard, reliable methods for quantifying inhibition efficiency.

    G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Solutions (e.g., 50-500 ppm in 1M HCl) weight_loss Method 1: Weight Loss (Gravimetric) prep_inhibitor->weight_loss electrochem Method 2: Electrochemical (PDP & EIS) prep_inhibitor->electrochem prep_coupons Prepare Metal Coupons (e.g., Carbon Steel) Polish, Degrease, Weigh prep_coupons->weight_loss prep_coupons->electrochem calc_ie Calculate Inhibition Efficiency (%IE) weight_loss->calc_ie electrochem->calc_ie det_mechanism Determine Inhibition Mechanism (Anodic/Cathodic/Mixed) electrochem->det_mechanism

    Caption: Workflow for Corrosion Inhibitor Performance Evaluation.

    Protocol 3.1: Weight Loss Measurements

    This gravimetric method provides a direct measure of metal loss.

    • Procedure:

      • Prepare carbon steel coupons (e.g., 2cm x 2cm x 0.2cm). Polish with silicon carbide paper (up to 600 grit), degrease with acetone, dry, and record the initial weight (W_initial).

      • Prepare the corrosive medium (e.g., 1M HCl).

      • Prepare several beakers of the corrosive medium containing different concentrations of the synthesized inhibitor (e.g., 0, 50, 100, 200, 500 ppm).

      • Immerse one coupon in each beaker for a set period (e.g., 6 hours) at a constant temperature (e.g., 25°C).

      • After immersion, remove the coupons, clean them with a soft brush, rinse with distilled water and acetone, dry, and record the final weight (W_final).

      • Calculate the Inhibition Efficiency (%IE) using the formula: %IE = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100 where ΔW is the weight loss (W_initial - W_final).

    Protocol 3.2: Electrochemical Measurements

    Electrochemical tests provide rapid results and mechanistic insights.[12][13]

    • Setup:

      • A three-electrode glass cell.

      • Working Electrode (WE): Carbon steel coupon.

      • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

      • Counter Electrode (CE): Platinum or graphite rod.

      • Potentiostat/Galvanostat.

    • Procedure:

      • Fill the cell with the test solution (1M HCl with and without inhibitor).

      • Immerse the electrodes and allow the system to stabilize for 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.

      • Potentiodynamic Polarization (PDP): Scan the potential from -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5 mV/s). Extrapolate the Tafel plots to determine the corrosion current density (i_corr).

      • Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage perturbation (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz). Model the Nyquist plot to determine the charge transfer resistance (R_ct).

      • Calculate %IE using i_corr and R_ct values: %IE = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] x 100 %IE = [(R_ct,inhibitor - R_ct,blank) / R_ct,inhibitor] x 100

    Data Interpretation and Expected Performance

    The data gathered from the evaluation protocols allow for a quantitative assessment of inhibitor performance.

    • Potentiodynamic Polarization (PDP): The shift in the corrosion potential (E_corr) indicates the inhibition mechanism.

      • Anodic Inhibitor: E_corr shifts to more positive values. The inhibitor primarily slows the metal dissolution reaction.[1]

      • Cathodic Inhibitor: E_corr shifts to more negative values. The inhibitor slows the hydrogen evolution reaction.[1][3]

      • Mixed-Type Inhibitor: Little change in E_corr (< 85 mV), but a significant reduction in i_corr. The inhibitor affects both reactions.[14] Most fatty acid derivatives act as mixed-type inhibitors.[15]

    • Electrochemical Impedance Spectroscopy (EIS): The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter in the presence of the inhibitor indicates a more resistive (protective) surface film, confirming effective inhibition.[13]

    Table 1: Representative Performance Data for Synthesized Inhibitors in 1M HCl

    Inhibitor TypeConcentration (ppm)%IE (Weight Loss)%IE (PDP)R_ct (Ω·cm²)Inhibition Mechanism
    Blank 00%0%50-
    Quat Salt 20092%94%850Mixed-Type
    Imidazoline 20095%96%1200Mixed-Type

    Note: Data are representative examples for illustrative purposes.

    Conclusion

    This compound stands out as a superior and highly adaptable precursor for synthesizing a variety of potent corrosion inhibitors. Its dual reactive sites enable the straightforward construction of molecules like quaternary ammonium salts and imidazolines, which are critical for industrial corrosion protection. The protocols detailed in this guide provide a robust framework for both the synthesis and the rigorous performance evaluation of these compounds, empowering researchers to develop next-generation corrosion mitigation technologies.

    References

    • Martínez-Palou, R., et al. (2004). Evaluation of Corrosion Inhibitors Synthesized from Fatty Acids and Fatty Alcohols Isolated from Sugar Cane Wax. CORROSION, 60(5), 465–470. Available at: [Link]

    • El-Awady, A. A., et al. (n.d.). Ethoxylated Fatty Amide as Corrosion Inhibitors for Carbon Steel in Hydrochloric Acid Solution. ResearchGate. Available at: [Link]

    • Yadav, M., et al. (2022). Novel Natural Surfactant-Based Fatty Acids and Their Corrosion-Inhibitive Characteristics for Carbon Steel-Induced Sweet Corrosion: Detailed Practical and Computational Explorations. Frontiers in Materials. Available at: [Link]

    • Lgaz, H., et al. (2021). Synthesis and evaluation of corrosion inhibitory and adsorptive properties of N-(β-ethoxypropionitrile-N,N-bis(2-hydroxyethylethoxy) fatty amide. Royal Society Open Science. Available at: [Link]

    • Ferkous, H., et al. (2016). Theoretical elucidation on corrosion inhibition efficiency of 11-cyano undecanoic acid phenylamide derivatives: DFT study. ResearchGate. Available at: [Link]

    • Deyab, M. (2016). Electrochemical investigations of naphthenic acid corrosion for carbon steel and the inhibitive effect by some ethoxylated fatty acids. ResearchGate. Available at: [Link]

    • Prabakaran, M., et al. (2020). Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution. Heliyon. Available at: [Link]

    • Al-Bagawi, M. A., et al. (2023). Synthesis and Characterization of a Novel Quaternary Ammonium Salt as a Corrosion Inhibitor for Oil-Well Acidizing Processes. Molecules. Available at: [Link]

    • Prabakaran, M., et al. (2020). Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution. ResearchGate. Available at: [Link]

    • Aslam, R., et al. (2024). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI. Available at: [Link]

    • El-Sayed, A. M. (2022). Synthesis of Novel Nano-Sulfonamide Metal-Based Corrosion Inhibitor Surfactants. MDPI. Available at: [Link]

    • Lee, S., et al. (2024). Quaternary Ammonium Additives as Dual Inhibitors of Hydrogen Evolution and Cathodic Corrosion in Aqueous Electrosynthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

    • Milošev, I., & Kosec, T. (2020). Carboxylic Acids as Corrosion Inhibitors for Cu, Zn and Brasses in Simulated Urban Rain. Materials. Available at: [Link]

    • Wang, S., et al. (2024). Synthesis of a new quaternary ammonium salt for efficient inhibition of mild steel corrosion in 15 % HCl: Experimental and theoretical studies. Open Chemistry. Available at: [Link]

    • Kuznetsov, Y. I., et al. (2022). Comprehensive Study of the Action of Corrosion Inhibitors Based on Quaternary Ammonium Compounds in Solutions of Hydrochloric and Sulfamic Acids. MDPI. Available at: [Link]

    • Hmamou, D. B., et al. (2019). Inhibition of carbon steel corrosion by 11-aminoundecanoic acid. ResearchGate. Available at: [Link]

    • Sastri, V. S. (2014). Corrosion Inhibitors – Principles, Mechanisms and Applications. ResearchGate. Available at: [Link]

    Sources

    Application Note: Quantitative Analysis of 11-Chloroundecanoic Acid in Complex Biological Matrices using LC-MS/MS

    Author: BenchChem Technical Support Team. Date: January 2026

    Abstract

    This document provides a comprehensive guide and a detailed protocol for the sensitive and selective quantification of 11-chloroundecanoic acid in complex biological matrices, such as human plasma. Halogenated fatty acids are of increasing interest in biomedical and environmental research, necessitating robust analytical methods for their accurate measurement. The primary challenge lies in detecting low concentrations of this polar analyte amidst a high background of endogenous lipids and other interfering substances. This application note details a validated method employing Solid-Phase Extraction (SPE) for sample cleanup, chemical derivatization to enhance analytical performance, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed. All protocols are grounded in established bioanalytical method validation guidelines to ensure data integrity and reliability.

    Introduction: The Analytical Challenge

    This compound is a medium-chain halogenated fatty acid. Its analysis in biological matrices like plasma or serum is complicated by several factors. Firstly, as a carboxylic acid, it is polar and can exhibit poor retention on standard reversed-phase liquid chromatography (RPLC) columns.[1] Secondly, its ionization efficiency in mass spectrometry can be suboptimal without chemical modification.[2] Finally, the biological matrix itself is a major source of interference, containing a vast excess of structurally similar endogenous fatty acids, phospholipids, and proteins that can suppress the analyte signal and contaminate the analytical system.

    Therefore, a successful quantitative method must incorporate three critical elements:

    • Effective Sample Purification: To isolate the analyte from matrix components.

    • Signal Enhancement: To improve its chromatographic behavior and mass spectrometric response.

    • High-Selectivity Detection: To distinguish the analyte from any remaining background noise.

    This guide primarily focuses on a state-of-the-art LC-MS/MS method that addresses these challenges through a combination of solid-phase extraction and chemical derivatization.

    Principle of the LC-MS/MS Method

    The recommended workflow is a multi-stage process designed for maximum sensitivity and robustness. It begins with the isolation of this compound from the plasma matrix using a mixed-mode solid-phase extraction (SPE) protocol. The extracted analyte is then chemically derivatized to improve its chromatographic properties and ionization efficiency. The derivatized product is subsequently separated by Ultra-High-Performance Liquid Chromatography (UHPLC) and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS) is critical throughout the process to correct for analyte loss during sample preparation and for matrix-induced signal variations.[3]

    LCMSMS_Workflow Sample Plasma Sample + Stable Isotope-Labeled Internal Standard SPE Solid-Phase Extraction (SPE) (Mixed-Mode Anion Exchange) Sample->SPE 1. Isolate Analyte Deriv Derivatization with 3-NPH (3-Nitrophenylhydrazine) SPE->Deriv 2. Enhance Signal LC UHPLC Separation (Reversed-Phase C18 Column) Deriv->LC MS Triple Quadrupole MS/MS (Negative ESI, MRM Mode) LC->MS 3. Separate Data Data Acquisition & Quantification MS->Data 4. Detect & Quantify

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing the Synthesis of 11-Chloroundecanoic Acid

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for the synthesis of 11-chloroundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and purity of this valuable long-chain haloalkanoic acid. We will delve into the core synthetic strategies, provide a detailed experimental protocol for a high-yield method, and address common issues through a comprehensive troubleshooting guide and frequently asked questions.

    The primary challenge in synthesizing this compound lies in controlling the regioselectivity of the hydrochlorination of its precursor, 10-undecenoic acid. Standard electrophilic addition of HCl follows Markovnikov's rule, yielding the undesired 10-chloroundecanoic acid.[1][2] Therefore, achieving the desired anti-Markovnikov product requires a different mechanistic approach. While the free-radical addition mechanism is well-established for HBr in the presence of peroxides (the "peroxide effect"), this process is thermodynamically unfavorable for HCl.[3][4]

    Recent advances in photocatalysis have provided a robust and high-yield solution to this long-standing synthetic challenge, enabling a direct and highly regioselective anti-Markovnikov hydrochlorination.[5][6][7][8] This guide will focus on this modern, effective methodology.

    Core Synthesis: Photocatalytic Anti-Markovnikov Hydrochlorination

    The key to selectively forming the terminal chloride is to bypass the carbocation intermediate of an electrophilic addition and instead proceed through a radical mechanism. In this pathway, the regioselectivity is governed by the formation of the most stable carbon radical, which in the case of a terminal alkene like 10-undecenoic acid, is the secondary radical at the C10 position.[9][10]

    A cooperative catalytic system using an earth-abundant iron photocatalyst and a hydrogen atom transfer (HAT) catalyst (a redox-active thiol) under visible light irradiation has proven highly effective.[5][7]

    Simplified Mechanism of Action
    • Photoexcitation: The iron catalyst absorbs light, initiating a ligand-to-metal charge transfer (LMCT).

    • Radical Generation: The excited catalyst interacts with the thiol (HAT catalyst), generating a thiyl radical.

    • Alkene Addition: The thiyl radical adds to the C11 position of 10-undecenoic acid, forming the more stable secondary radical at the C10 position.

    • Chlorine Atom Transfer: This carbon-centered radical abstracts a chlorine atom from an HCl source (often in situ from a chloroformate or similar precursor in advanced systems, or directly), forming the 11-chloro product and regenerating the thiyl radical to continue the catalytic cycle.

    Detailed Experimental Protocol

    This protocol is a representative example based on modern photocatalytic methods.[6][11] Researchers should adapt it based on their specific equipment and safety protocols.

    Materials & Reagents:

    • 10-Undecenoic Acid (ensure high purity, >98%)

    • Iron(III) Chloride (FeCl₃, anhydrous)

    • Thiophenol (or other suitable HAT catalyst)

    • Aqueous HCl (e.g., 37%)

    • Degassed Solvent (e.g., a 5:1 v/v mixture of Fluorobenzene/Acetone)

    • Blue LEDs (e.g., 40 W)

    • Reaction vessel (e.g., Schlenk tube or photoreactor)

    • Standard glassware for workup and purification

    • Inert gas (Nitrogen or Argon)

    Procedure:

    • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 10-undecenoic acid (1.0 equiv), Iron(III) chloride (0.05 equiv), and the HAT catalyst, bis(4-methoxyphenyl) disulfide, (0.10 equiv).

    • Solvent Addition: Add the degassed solvent mixture via syringe to dissolve the reagents. The solution should be thoroughly stirred to ensure homogeneity.

    • Reagent Addition: Add aqueous HCl (1.5 equiv) to the stirred solution.

    • Photoreaction: Place the reaction vessel approximately 5-10 cm from the blue LED light source. Ensure the reaction is stirred continuously and maintained at a constant temperature (e.g., 25-30 °C) using a water bath or fan.

    • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC or GC-MS. The disappearance of the starting material typically occurs within 24-48 hours.

    • Workup: Once the reaction is complete, quench the mixture by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Final Purification: The crude product can be further purified by column chromatography on silica gel to isolate pure this compound.

    Scientist's Note: Degassing the solvent is critical to remove oxygen, which can quench the excited state of the photocatalyst and interfere with the radical chain reaction.

    Troubleshooting Guide

    Symptom / QuestionProbable Cause(s)Recommended Solution(s)
    1. Low or No Product Yield a. Inactive catalyst due to moisture or oxygen. b. Insufficient light intensity or incorrect wavelength. c. Poor quality starting material (containing inhibitors). d. Incorrect stoichiometry of reagents.a. Ensure all glassware is oven-dried. Use anhydrous reagents and properly degassed solvents. Maintain a positive inert gas pressure. b. Verify the output of your light source. Ensure the reaction vessel is close enough to the LEDs and that the light penetrates the solution. c. Purify the 10-undecenoic acid via distillation before use. d. Carefully re-check all calculations and measurements for the catalyst, HAT agent, and HCl source.
    2. Significant Formation of 10-Chloroundecanoic Acid (Markovnikov Product) a. Competing electrophilic addition pathway is dominating. b. Absence or deactivation of the radical initiator/catalyst system.a. This indicates the radical pathway is not functioning. Re-evaluate the entire catalytic setup (see solutions for #1). Ensure no strong protic acids (other than the intended reagent) are present that could promote the carbocation pathway.[1] b. Check the integrity of the photocatalyst and HAT catalyst. Prepare fresh solutions if necessary.
    3. Incomplete Reaction (Significant Starting Material Remains) a. Insufficient reaction time. b. Catalyst poisoning or degradation over time. c. Low reaction temperature slowing kinetics.a. Continue the reaction and monitor until completion. Photocatalytic reactions can sometimes require extended periods. b. If the reaction stalls, consider adding another small portion of the catalyst and/or HAT agent. c. Gently warm the reaction to the optimal temperature (e.g., 30-35 °C), but avoid excessive heat which could cause side reactions.
    4. Product is Impure or Difficult to Isolate a. Formation of side products (e.g., dimers, polymers). b. Inefficient workup or purification.a. Polymerization can occur via radical pathways.[12] Consider running the reaction at a slightly lower concentration. Ensure the workup is performed promptly after the reaction is complete. b. Optimize your column chromatography conditions (solvent system, silica gel loading) for better separation. Recrystallization may be an alternative purification method.

    Frequently Asked Questions (FAQs)

    Q1: Why is the anti-Markovnikov addition of HCl so much more difficult than with HBr? A: The difficulty lies in the thermodynamics of the radical chain propagation steps. For HBr, both propagation steps are exothermic and thermodynamically favorable. For HCl, the second propagation step—where the carbon radical abstracts a hydrogen from HCl—is endothermic and thus energetically unfavorable.[4] This prevents an efficient chain reaction from occurring with simple peroxide initiators, necessitating more advanced methods like photocatalysis to drive the reaction.

    Q2: Can I use a traditional radical initiator like benzoyl peroxide (BPO) or AIBN for this reaction instead of a photocatalyst? A: While these initiators work well for HBr addition, they are generally ineffective for the anti-Markovnikov hydrochlorination of alkenes for the thermodynamic reasons mentioned above.[3][10] The photocatalytic approach provides an alternative energetic pathway to overcome the high bond dissociation energy of HCl and facilitate the key chlorine atom transfer step.

    Q3: What is the specific role of the thiol (HAT catalyst) in the photocatalytic reaction? A: The thiol acts as a Hydrogen Atom Transfer (HAT) catalyst. It is crucial for generating the key chlorine radical and for maintaining the catalytic cycle. The photocatalyst alone is often not efficient enough to directly activate the HCl. The thiol serves as a redox mediator that can be readily converted into a thiyl radical, which is the active species that adds to the alkene.[5][7]

    Q4: How can I definitively confirm that I have synthesized the 11-chloro isomer and not the 10-chloro isomer? A: The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy.

    • ¹H NMR: The protons on the carbon bearing the chlorine (C11) in the desired product will appear as a triplet at approximately 3.5 ppm. In the 10-chloro isomer, the proton on C10 would be a multiplet at a lower chemical shift (around 3.8-4.0 ppm) due to being on a secondary carbon.

    • ¹³C NMR: The chemical shift of the carbon atom bonded to the chlorine will be significantly different for the primary chloride (C11, ~45 ppm) versus the secondary chloride (C10, ~60 ppm).

    • GC-MS: While mass spectrometry will show the same molecular ion for both isomers, their fragmentation patterns and gas chromatography retention times will differ, allowing for quantification of the isomeric ratio.

    Q5: Are there any non-photocatalytic routes to this compound? A: Yes, though they are often multi-step and less direct. One common alternative involves first performing the high-yield anti-Markovnikov hydrobromination of 10-undecenoic acid to produce 11-bromoundecanoic acid.[13] The resulting bromo-acid can then be converted to the chloro-acid via a halide exchange reaction (e.g., the Finkelstein reaction), although this adds steps and may not be as atom-economical as the direct photocatalytic hydrochlorination.

    Experimental Workflow Visualization

    // Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start: 10-Undecenoic Acid"]; setup [label="1. Reaction Setup\n(Catalysts, Reagents, Solvent under N₂)"]; reaction [label="2. Photoreaction\n(Blue LEDs, Stirring, 24-48h)"]; workup [label="3. Aqueous Workup\n(Quench, Extract with Ether)"]; dry [label="4. Dry & Concentrate\n(Dry over Na₂SO₄, Rotovap)"]; purify [label="5. Purification\n(Silica Gel Chromatography)"];

    node [fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\nPure this compound"];

    // Edges edge [color="#4285F4"]; start -> setup; setup -> reaction; reaction -> workup; workup -> dry; dry -> purify; purify -> product; } .enddot Caption: Overall workflow for the synthesis and purification of this compound.

    References

    • Brainly.in. (2024). What is the purpose of peroxide in anti markovnikov? [Online] Available at: [Link]

    • Gumball Degree University. (n.d.). Why does HBr add anti-Markovnikov with peroxides? [Online] Available at: [Link]

    • Unacademy. (n.d.). Markownikoff's rule and Peroxide effect. [Online] Available at: [Link]

    • Lumen Learning. (n.d.). 10.8. Anti-Markovnikov additions to alkenes and alkynes. Organic Chemistry 1: An open textbook. [Online] Available at: [Link]

    • Ashenhurst, J. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. [Online] Available at: [Link]

    • BYJU'S. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [Online] Available at: [Link]

    • Ashenhurst, J. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. [Online] Available at: [Link]

    • Wikipedia. (n.d.). Free-radical addition. [Online] Available at: [Link]

    • JoVE. (2025). Video: Radical Anti-Markovnikov Addition to Alkenes: Thermodynamics. [Online] Available at: [Link]

    • Chemistry LibreTexts. (2021). 10.2: Reactions of Alkenes- Addition of Hydrogen Halide to Alkenes. [Online] Available at: [Link]

    • PubMed. (2025). Anti-Markovnikov hydro- and deuterochlorination of unsaturated hydrocarbons using iron photocatalysis. [Online] Available at: [Link]

    • ResearchGate. (2023). (PDF) Anti-Markovnikov hydrochlorination and hydronitrooxylation of α-olefins via visible-light photocatalysis. [Online] Available at: [Link]

    • National Institutes of Health (NIH). (n.d.). Anti-Markovnikov hydro- and deuterochlorination of unsaturated hydrocarbons using iron photocatalysis. PMC. [Online] Available at: [Link]

    • Semantic Scholar. (n.d.). [PDF] Anti-Markovnikov hydrochlorination and hydronitrooxylation of α-olefins via visible-light photocatalysis. [Online] Available at: [Link]

    • Google Patents. (n.d.). KR101280951B1 - A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof.
    • Wikipedia. (n.d.). Undecylenic acid. [Online] Available at: [Link]

    • Scribd. (n.d.). Anti-Markovnikov hydrochlorination and hydronitrooxylation of α-olefins via visible-light photocatalysis-Nature catalysis. [Online] Available at: [Link]

    • Wikipedia. (n.d.). 11-Aminoundecanoic acid. [Online] Available at: [Link]

    Sources

    Technical Support Center: Purification of Crude 11-Chloroundecanoic Acid

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for the purification of crude 11-chloroundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic building block. Here, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification strategy effectively.

    Section 1: Troubleshooting Guide - Common Issues & Solutions

    This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

    Recrystallization Issues

    Question: My this compound "oiled out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

    Answer:

    "Oiling out" is a common problem when purifying long-chain fatty acids. It occurs when the solute separates from the cooling solvent as a liquid phase rather than a solid crystalline lattice. This is often because the melting point of your crude material is lower than the temperature at which it becomes insoluble in the solvent. The resulting oil can trap impurities, defeating the purpose of recrystallization.

    Causality & Solution Workflow:

    Caption: Decision workflow for resolving "oiling out" during recrystallization.

    Expert Insights:

    • Slowing Down Crystallization: Rapid cooling is a primary culprit. Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath. This slower process provides the necessary time for ordered crystal lattice formation.[1]

    • Solvent Adjustment: If slowing the cooling isn't sufficient, your solution might be too concentrated. Reheat the mixture until the oil redissolves and add a small amount of the hot solvent to decrease the supersaturation level.

    • Solvent Selection: The choice of solvent is critical. If problems persist, consider a solvent system with a lower boiling point or a different polarity. For long-chain fatty acids, solvent pairs like hexane/ethyl acetate or toluene/hexane can be effective.[2]

    Question: I've performed a recrystallization, but my yield of this compound is very low. What are the likely causes?

    Answer:

    Low recovery is a frequent issue in crystallization and can stem from several factors, primarily related to the solvent volume and the intrinsic solubility of your compound.

    Potential Causes and Corrective Actions:

    Potential Cause Explanation Recommended Action
    Excess Solvent The most common reason for low yield. Using too much hot solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.Re-concentrate the mother liquor by rotary evaporation and attempt a second crystallization. For future attempts, add the hot solvent portion-wise, just until the solid dissolves.
    Premature Crystallization If the compound crystallizes in the filter paper during hot filtration, you will lose a substantial amount of product.Use a stemless funnel and pre-heat it with hot solvent before filtration. Ensure the solution remains near its boiling point during the transfer.[2]
    Washing with Room Temperature Solvent Washing the collected crystals with solvent that is not ice-cold will redissolve some of your purified product.Always wash the filter cake with a minimal amount of ice-cold recrystallization solvent.
    Inappropriate Solvent Choice The solubility of your compound at low temperatures in the chosen solvent may still be too high.Perform small-scale solubility tests to find a solvent where this compound has high solubility when hot and very low solubility when cold.

    Chromatography Issues

    Question: I'm trying to purify my crude this compound using column chromatography, but I'm getting poor separation from a less polar impurity, likely the starting material 10-undecenoic acid. How can I improve this?

    Answer:

    Carboxylic acids, being highly polar, tend to bind strongly to silica gel. This can make them challenging to elute and separate from less polar impurities. The key to successful separation lies in optimizing your mobile phase.

    Troubleshooting Workflow for Poor Separation:

    Caption: Decision workflow for improving chromatographic separation.

    Expert Insights:

    • Solvent System Optimization: The separation of saturated and unsaturated fatty acids can be challenging. For normal-phase chromatography on silica gel, a good starting point for your mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.

    • The Role of an Acidic Modifier: Carboxylic acids can interact with the slightly acidic silica gel via hydrogen bonding and can sometimes deprotonate, leading to peak tailing. Adding a small amount (0.1-1%) of a volatile acid like acetic acid to your mobile phase can suppress this ionization and lead to sharper peaks and better separation.

    • Thin-Layer Chromatography (TLC) is Key: Before running a column, always optimize your solvent system using TLC. Aim for a solvent system that gives your desired product an Rf value of approximately 0.3-0.4.[3] This will provide the best chance for good separation on the column.

    Section 2: Frequently Asked Questions (FAQs)

    Q1: What are the most common impurities in crude this compound?

    A1: The impurity profile largely depends on the synthetic route. If synthesized from 10-undecenoic acid via hydrochlorination, the most common impurities include:

    • Unreacted 10-undecenoic acid: The starting alkene.

    • 10-chloroundecanoic acid: The Markovnikov addition product, an isomer of your desired product.

    • Solvent residues: From the reaction and workup.

    • Coloring materials: Often high molecular weight byproducts.

    Q2: Which purification technique is generally better for crude this compound: recrystallization or column chromatography?

    A2: Both techniques have their merits, and the best choice depends on the nature and quantity of the impurities.

    • Recrystallization is often more efficient for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubilities than your product. It is generally a more scalable and cost-effective technique.[4]

    • Column chromatography is superior for separating compounds with similar polarities, such as isomers (11-chloro vs. 10-chloro) or the starting alkene from the product.[5] It is often used for smaller scale purifications or when very high purity is required.

    Q3: What analytical techniques are recommended to assess the purity of my final product?

    A3: A combination of techniques is recommended for a comprehensive purity assessment:

    • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity and to monitor the progress of a column chromatography separation.[3]

    • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to a more volatile ester (e.g., methyl or pentafluorobenzyl ester), GC-MS is a powerful tool for identifying and quantifying volatile impurities.[6][7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of your product and can be used for quantitative purity analysis (qNMR) against a known standard.[8] The presence of impurity peaks can be readily identified.

    • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the components of your sample. Reversed-phase HPLC is commonly used for fatty acids.

    Section 3: Detailed Experimental Protocols

    Protocol 1: Recrystallization of Crude this compound

    This protocol provides a starting point for purification. The ideal solvent or solvent mixture should be determined by small-scale solubility tests.

    Principle: This technique relies on the differential solubility of the desired compound and impurities in a solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving the impurities in the solution (mother liquor).[9]

    Materials:

    • Crude this compound

    • Erlenmeyer flask

    • Heating source (hot plate or steam bath)

    • Büchner funnel and filter flask

    • Filter paper

    • Ice bath

    • Recrystallization solvent (e.g., hexane/ethyl acetate mixture, toluene, or acetonitrile)

    Procedure:

    • Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A promising starting point for long-chain fatty acids is a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or acetone).[10][11]

    • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture while stirring. Continue to add the hot solvent in small portions until the solid is just dissolved. Do not add an excess of solvent.

    • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-heated stemless funnel to remove them.

    • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this process. Slow cooling encourages the formation of larger, purer crystals.[1]

    • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

    • Drying: Allow the crystals to air dry on the filter paper by continuing to draw a vacuum. For final drying, the crystals can be placed in a desiccator or a vacuum oven at low heat.

    Protocol 2: Flash Column Chromatography Purification

    Principle: This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent). More polar compounds interact more strongly with the polar silica gel and thus elute later than less polar compounds.[5]

    Materials:

    • Glass chromatography column

    • Silica gel (230-400 mesh)

    • Sand

    • Eluent (e.g., hexane/ethyl acetate mixture, with a small percentage of acetic acid)

    • Collection tubes

    • TLC plates and chamber

    • UV lamp

    Procedure:

    • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of hexane and ethyl acetate. A good starting point is 9:1 hexane:ethyl acetate. Your target compound, this compound, should have an Rf of ~0.3-0.4.[3] Adding ~0.5% acetic acid to the eluent can improve peak shape.

    • Column Packing:

      • Securely clamp the column in a vertical position.

      • Add a small plug of cotton or glass wool to the bottom.

      • Add a small layer of sand.

      • Prepare a slurry of silica gel in the initial, least polar eluent.

      • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.

      • Add another layer of sand on top of the silica gel.

      • Wash the column with the eluent, ensuring the solvent level never drops below the top of the sand.

    • Sample Loading:

      • Dissolve your crude this compound in a minimal amount of a suitable solvent (dichloromethane or the eluent).

      • Carefully apply the sample to the top of the sand layer using a pipette.

      • Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

    • Elution:

      • Carefully add the eluent to the top of the column.

      • Begin collecting fractions.

      • If using a gradient, start with a low polarity eluent (e.g., 98:2 hexane:ethyl acetate) and gradually increase the percentage of the more polar solvent. This will first elute the less polar 10-undecenoic acid, followed by your desired this compound.

    • Fraction Analysis:

      • Monitor the collected fractions by TLC to identify which ones contain your purified product.

      • Combine the pure fractions.

    • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.

    References

    • BenchChem. (2025). Technical Support Center: Purifying Long-Chain Dicarboxylic Acids. BenchChem.
    • University of California, Los Angeles. (n.d.).
    • University of Rochester. (n.d.). How To: Monitor by TLC. University of Rochester Department of Chemistry.
    • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
    • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
    • Bohman, A., et al. (2024). Practical preparation of unsaturated very-long-chain fatty acids (VLCFAs) and very-long-chain alkene pollinator attractants.
    • Stein, R. A. (1956). Purification of long chain fatty acids.
    • Nichols, L. (2022). Troubleshooting. Chemistry LibreTexts.
    • Dubant, S., & Mathews, B. (2009). Enabling facile, rapid and successful chromatographic Flash purification.
    • News-Medical.Net. (2018).
    • University of Rochester. (n.d.). Purification: How to Run a Flash Column. University of Rochester Department of Chemistry.
    • Cushman, M., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
    • University of California, Davis. (2021).
    • Mueller, H. F., et al. (1960). Chromatographic separation and identification of organic acids.
    • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
    • Patsnap. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
    • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
    • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
    • University of California, Los Angeles. (n.d.).
    • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
    • Sigma-Aldrich. (n.d.).
    • Chemistry Stack Exchange. (2017).
    • Lane, S., et al. (2013). Solid-phase extraction of long-chain fatty acids from aqueous solution.
    • Cushman, M., et al. (2014). Absolute quantitative (1)
    • Professor Dave Explains. (2020).
    • ResearchGate. (2019). How to check the purity of the chemical compound by H NMR?.
    • Zhou, Y. J., et al. (2022). Microbial synthesis of long-chain α-alkenes from methanol by engineering Pichia pastoris. Biotechnology for Biofuels and Bioproducts.
    • ResearchGate. (2025). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
    • Organic Chemistry Lab. (2007).
    • SIELC Technologies. (n.d.). Separation of 11-Bromoundecanoic acid on Newcrom R1 HPLC column. SIELC.
    • Organic Syntheses. (n.d.). 10-undecynoic acid. Organic Syntheses.
    • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. BenchChem.
    • Al-Asmari, A. I., et al. (2017). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI.
    • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
    • Lalman, J. A., & Bagley, D. M. (2025). Extracting Long-Chain Fatty Acids from a Fermentation Medium.
    • LibreTexts. (2022).
    • Sarzanini, C., et al. (2025). Effect of stationary phase hydrophobicity and mobile phase composition on the separation of carboxylic acids in ion chromatography.
    • Wang, L., et al. (2017). Metal-free Regioselective Hydrochlorination of Unactivated Alkenes via a Combined Acid Catalytic System.
    • ResearchGate. (2018). GC-MS determination of halogen derivatives of acetic acid.
    • Darko, E., & Thurbide, K. B. (n.d.).
    • ResearchGate. (2025). GC-MS analysis of acidic components in aqueous extracts of coniferous trees' needles.

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    common side reactions in the synthesis of 11-chloroundecanoic acid

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for the synthesis of 11-chloroundecanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. Our focus is on understanding the causality behind experimental outcomes to empower you to optimize your synthetic protocols.

    Introduction

    This compound is a valuable bifunctional molecule often used as a linker in the synthesis of pharmaceuticals and other specialty chemicals. Its synthesis, while seemingly straightforward, can be prone to several side reactions that can significantly impact yield and purity. This guide will explore the common synthetic routes and provide solutions to the challenges you may encounter.

    Part 1: Troubleshooting Guide - Common Side Reactions & Solutions

    This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

    Route 1: Anti-Markovnikov Hydrochlorination of Undecylenic Acid

    This is a common and atom-economical approach. However, achieving high regioselectivity is the primary challenge.

    Question 1: My final product is a mixture of 11-chloro and 10-chloroundecanoic acid. How can I improve the regioselectivity for the desired 11-chloro isomer?

    Answer: The formation of 10-chloroundecanoic acid is due to the competing Markovnikov addition of HCl across the double bond. To favor the anti-Markovnikov product, a radical mechanism must be promoted.

    • Underlying Cause: The Markovnikov addition proceeds through a more stable secondary carbocation intermediate, whereas the anti-Markovnikov addition proceeds via a more stable primary radical intermediate.

    • Recommended Solutions:

      • Free Radical Initiation: The classical approach involves the use of a radical initiator in the presence of HCl.

        • Protocol: Dissolve undecylenic acid in a non-polar solvent (e.g., heptane). Add a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile). Bubble dry HCl gas through the solution at a controlled temperature (typically room temperature to 50 °C). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent unwanted side reactions.

      • Photocatalysis: Modern methods utilizing photocatalysis can provide excellent regioselectivity for the anti-Markovnikov product.[1][2][3][4]

        • Insight: These methods often employ a photocatalyst that, upon irradiation with light, can generate a chlorine radical from a chlorine source in a controlled manner, which then adds to the terminal carbon of the alkene.[2]

    Question 2: I am observing low conversion of undecylenic acid despite using a radical initiator.

    Answer: Low conversion in a radical reaction can be due to several factors, including the presence of inhibitors or suboptimal reaction conditions.

    • Possible Causes & Solutions:

      • Radical Scavengers: Ensure your starting material and solvent are free from impurities that can act as radical scavengers (e.g., phenols, oxygen). It is advisable to use freshly distilled undecylenic acid and degassed solvents.

      • Initiator Decomposition: Ensure your radical initiator is active. Store initiators at the recommended temperature and consider using a fresh batch.

      • HCl Concentration: The concentration of HCl in the reaction mixture is crucial. For the gas-bubbling method, ensure a steady and sufficient flow of dry HCl.

    Route 2: Chlorination of 11-Hydroxyundecanoic Acid

    This route involves the substitution of a hydroxyl group with a chloride, often using reagents like thionyl chloride (SOCl₂).

    Question 3: After reacting 11-hydroxyundecanoic acid with thionyl chloride, my product is a complex mixture, and I suspect the formation of esters or the acid chloride. How can I selectively chlorinate the hydroxyl group?

    Answer: Thionyl chloride can react with both the hydroxyl and the carboxylic acid functional groups.[5][6] The formation of an acyl chloride at the carboxylic acid terminus is a common side reaction. This acyl chloride is highly reactive and can lead to the formation of esters with the starting material or the product.

    • Controlling the Reaction:

      • Protection of the Carboxylic Acid: The most reliable way to prevent side reactions at the carboxylic acid is to protect it before the chlorination step.

        • Protocol: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) via Fischer esterification. Then, react the 11-hydroxyundecanoate ester with thionyl chloride to form the 11-chloroundecanoate ester. Finally, hydrolyze the ester back to the carboxylic acid.

      • Stoichiometry and Temperature Control: If a one-pot reaction is desired, careful control of stoichiometry and temperature is critical, though it may be less selective. Using a slight excess of thionyl chloride at low temperatures can favor the reaction with the more nucleophilic alcohol. However, some formation of the acid chloride is likely unavoidable.

    Question 4: I am observing a brown, slimy residue and a white salt in my reaction with thionyl chloride. What are these impurities?

    Answer: These are likely decomposition products of thionyl chloride, especially in the presence of trace amounts of water.[7]

    • Identity of Impurities:

      • The brown, slimy material could be elemental sulfur or sulfur chlorides (e.g., S₂Cl₂).[7]

      • The white salt is likely related to the reaction of HCl (a byproduct of the reaction of SOCl₂ with the alcohol and any water present) with any basic impurities or the reaction vessel itself if it is not inert.

    • Preventative Measures:

      • Use freshly distilled thionyl chloride for best results.

      • Ensure all glassware is thoroughly dried and the reaction is conducted under strictly anhydrous conditions.

    Route 3: Halide Exchange from 11-Bromoundecanoic Acid

    This approach involves a nucleophilic substitution of bromide with chloride.

    Question 5: I am attempting a halide exchange from 11-bromoundecanoic acid to this compound, but I am getting a significant amount of 11-hydroxyundecanoic acid as a byproduct.

    Answer: The formation of 11-hydroxyundecanoic acid is due to the presence of water in your reaction, which acts as a competing nucleophile.

    • Minimizing Hydroxylation:

      • Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents. The chloride salt used as the nucleophile (e.g., NaCl, LiCl) should be dried before use.

      • Solvent Choice: Aprotic polar solvents like acetone or DMF (N,N-dimethylformamide) are suitable for this type of reaction as they can dissolve the chloride salt and promote an SN2 reaction.

    Question 6: My halide exchange reaction is very slow and the yield is low.

    Answer: The slow reaction rate could be due to several factors affecting the nucleophilic substitution.

    • Improving Reaction Rate and Yield:

      • Choice of Chloride Salt: The nature of the cation can influence the solubility and reactivity of the chloride anion. Lithium chloride is often more soluble in organic solvents than sodium chloride.

      • Phase Transfer Catalyst: In a biphasic system or when the chloride salt has low solubility, a phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium chloride) can be used to shuttle the chloride anion into the organic phase.

      • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful that higher temperatures can also promote elimination side reactions.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: What is the best starting material for the synthesis of this compound in terms of cost and efficiency?

    A1: Undecylenic acid, which can be derived from castor oil, is often the most cost-effective and readily available starting material. The anti-Markovnikov hydrochlorination route, especially with modern photocatalytic methods, offers a direct and atom-economical synthesis.

    Q2: How can I effectively purify the final this compound product?

    A2: Purification can typically be achieved by recrystallization. A suitable solvent system would be a mixture of a polar solvent in which the acid is soluble at high temperatures and a non-polar solvent in which it is less soluble at low temperatures (e.g., hot toluene or a mixture of hexane and ethyl acetate). For more challenging separations, such as removing the 10-chloro isomer, column chromatography on silica gel may be necessary.[8][9]

    Q3: Can I use the Hunsdiecker reaction to synthesize this compound from dodecanedioic acid?

    A3: In principle, yes. The Hunsdiecker reaction allows for the decarboxylative halogenation of a carboxylic acid.[10] You would need to start with the mono-silver salt of dodecanedioic acid. However, for long-chain carboxylic acids, the yields can be variable, and the reaction requires the use of stoichiometric silver salts and a halogen. Modern variations of this reaction exist that are catalytic.

    Q4: Are there any enzymatic methods for the synthesis of this compound?

    A4: While there are dehalogenase enzymes that can act on haloalkanoic acids, they typically catalyze the removal of halogens.[11][12][13] The direct enzymatic chlorination of undecanoic acid at the terminal position is not a commonly used industrial process. However, chemo-enzymatic routes starting from natural products like ricinoleic acid to produce precursors like 11-hydroxyundecanoic acid are being explored for their green chemistry advantages.

    Part 3: Visualization & Experimental Protocols

    Diagrams

    Troubleshooting_Hydrochlorination start Start: Hydrochlorination of Undecylenic Acid product Product Analysis start->product mixture Mixture of 10-Chloro and 11-Chloro Isomers product->mixture High % of 10-Chloro pure Pure this compound product->pure High % of 11-Chloro solution1 Promote Radical Mechanism: - Use Radical Initiator (AIBN, Benzoyl Peroxide) - Consider Photocatalysis mixture->solution1

    Caption: Decision workflow for troubleshooting regioselectivity in the hydrochlorination of undecylenic acid.

    SOCl2_Side_Reactions cluster_products Potential Products & Side Products start {11-Hydroxyundecanoic Acid | HO-(CH₂)₁₀-COOH} reagent + SOCl₂ desired Desired Product This compound Cl-(CH₂)₁₀-COOH reagent->desired Reaction at -OH side1 Side Product 1 11-Chloroundecanoyl Chloride Cl-(CH₂)₁₀-COCl reagent->side1 Reaction at -COOH side2 Side Product 2 Ester Dimer/Polymer side1->side2 Reaction with another molecule

    Caption: Potential reaction pathways and side products when reacting 11-hydroxyundecanoic acid with thionyl chloride.

    Experimental Protocols

    Protocol 1: Anti-Markovnikov Hydrochlorination of Undecylenic Acid (Radical Initiation)

    • Preparation: In a three-necked flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve undecylenic acid (1 equivalent) in anhydrous toluene.

    • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes.

    • Initiator Addition: Add benzoyl peroxide (0.05 equivalents) to the solution.

    • HCl Addition: Bubble dry hydrogen chloride gas through the solution at a slow, steady rate. Maintain the reaction temperature at 40-50 °C.

    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • Work-up: Cool the reaction mixture to room temperature. Purge with nitrogen to remove excess HCl. Wash the organic layer with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

    Protocol 2: Protection, Chlorination, and Deprotection of 11-Hydroxyundecanoic Acid

    • Esterification (Protection): Reflux 11-hydroxyundecanoic acid in methanol with a catalytic amount of sulfuric acid for 4-6 hours. After completion, neutralize the acid, extract the methyl 11-hydroxyundecanoate with an organic solvent, and purify.

    • Chlorination: Dissolve the methyl 11-hydroxyundecanoate in an anhydrous solvent like dichloromethane. Cool the solution in an ice bath and slowly add thionyl chloride (1.2 equivalents). Let the reaction stir at room temperature until completion (monitored by TLC).

    • Work-up: Carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over sodium sulfate, and evaporate the solvent to obtain methyl 11-chloroundecanoate.

    • Hydrolysis (Deprotection): Hydrolyze the methyl 11-chloroundecanoate to this compound using an aqueous solution of a base (e.g., NaOH) followed by acidic work-up.

    References

    • Nardi-Dei, V., et al. (1994). Purification and characterization of thermostable and nonthermostable 2-haloacid dehalogenases with different stereospecificities from Pseudomonas sp. strain YL. Applied and Environmental Microbiology, 60(7), 2389-2393.
    • Gao, F., et al. (2022). Anti-Markovnikov hydro- and deuterochlorination of unsaturated hydrocarbons using iron photocatalysis. Nature Communications, 13(1), 7483. [Link]

    • Quastel, J. H., & Woolfe, M. (1991). Catalytic action of L-2-halo acid dehalogenase on long-chain L-2-haloalkanoic acids in organic solvents. Biotechnology and Bioengineering, 38(9), 1114-1117.
    • Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]

    • Wang, J., et al. (2014). Method for separation and purification of long-chain diacids. U.S.
    • Organic Chemistry Portal. (n.d.). Hunsdiecker Reaction. Retrieved from [Link]

    • Kim, J., et al. (2023). Anti-Markovnikov hydro- and deuterochlorination of unsaturated hydrocarbons using iron photocatalysis.
    • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

    • Ritter, T., et al. (2023). Anti-Markovnikov hydrochlorination and hydronitrooxylation of α-olefins via visible-light photocatalysis.
    • Adamu, A., et al. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers in Microbiology, 12, 735105.
    • Swern, D. (1957). Purification of long chain fatty acids. U.S.
    • Professor Dave Explains. (2015, January 4). Anti-Markovnikov Hydrohalogenation [Video]. YouTube. [Link]

    • Kim, J., Sun, X., van der Worp, B. A., & Ritter, T. (2023). Anti-Markovnikov hydrochlorination and hydronitrooxylation of α-olefins via visible-light photocatalysis.
    • Chegg. (2021, March 22). Solved Question: What is produced when excess of thionyl. Retrieved from [Link]

    • Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube. [Link]

    • ResearchGate. (2016, September 8). Can anyone explain the residues in our thionyl chloride reaction?. Retrieved from [Link]

    Sources

    Technical Support Center: A Troubleshooting Guide for 11-Chloroundecanoic Acid-Based Surface Coatings

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for 11-chloroundecanoic acid-based surface coatings. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of forming and functionalizing these self-assembled monolayers (SAMs). Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental success.

    Part 1: Troubleshooting Guide for SAM Formation and Quality

    This section focuses on the initial and most critical phase: the successful formation of a high-quality this compound monolayer.

    Frequently Asked Questions (FAQs)

    Question 1: I am seeing incomplete or no monolayer formation. My characterization (e.g., low water contact angle, absent XPS signals for chlorine) suggests a bare or sparsely covered substrate. What are the likely causes?

    Incomplete or failed monolayer formation is a frequent issue, often stemming from one of the following root causes:

    • Contaminated Substrate: The presence of organic residues, dust, or other impurities on the substrate surface is a primary inhibitor of SAM formation. These contaminants physically block the binding sites for the carboxylic acid headgroup of this compound.

    • Impure this compound or Solvent: The purity of both the SAM-forming molecule and the solvent is paramount. Contaminants within the solvent can compete for surface binding sites, leading to a disordered and incomplete monolayer. Water contamination in the solvent can be particularly problematic.

    • Suboptimal Deposition Conditions: The concentration of the this compound solution and the immersion time of the substrate are critical parameters. A concentration that is too low may result in a sparse monolayer, while an insufficient immersion time will not allow for the necessary molecular organization and packing.

    • Improper pH of the Deposition Solution: For carboxylic acid-based SAMs, the pH of the solution can influence the protonation state of the headgroup, which in turn affects its ability to bind to the substrate.

    Question 2: My monolayer appears patchy and disordered upon characterization (e.g., AFM imaging, variable contact angles across the surface). How can I achieve a more uniform and well-ordered coating?

    A patchy and disordered monolayer indicates that the self-assembly process was hindered. To improve monolayer quality, consider the following:

    • Rigorous Substrate Cleaning: Implement a multi-step cleaning protocol appropriate for your substrate. For gold surfaces, a common procedure involves sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution.

    • Solvent and Reagent Purity: Use high-purity solvents (e.g., 200 proof ethanol) and ensure your this compound is of high quality. Degassing the solvent can also be beneficial to remove dissolved oxygen, which can sometimes interfere with SAM formation.

    • Optimization of Deposition Parameters: Systematically vary the concentration of the this compound solution (typically in the range of 1-10 mM) and the immersion time (ranging from a few hours to 24 hours). Longer immersion times generally lead to more ordered monolayers.[1]

    • Controlled Environment: Assemble your monolayers in a clean and controlled environment to minimize contamination from airborne particles. Working in a fume hood or a glove box is recommended.[2]

    Question 3: I am working with nanoparticles, and they are aggregating after being coated with this compound. What is causing this instability?

    Nanoparticle aggregation after surface functionalization is a common challenge. The primary causes include:

    • Incomplete Surface Coverage: If the this compound monolayer on the nanoparticle surface is not dense and well-packed, exposed patches of the nanoparticle core can lead to aggregation due to high surface energy.

    • Inappropriate Solvent Conditions: The stability of the coated nanoparticles is highly dependent on the solvent. Changes in pH or ionic strength can alter the surface charge and lead to aggregation. For carboxylic acid-terminated surfaces, acidic conditions can be detrimental to stability.[3]

    • Insufficient Steric or Electrostatic Stabilization: The 11-carbon chain of this compound provides some steric stabilization, but in some cases, it may not be sufficient to prevent aggregation, especially in high ionic strength solutions.

    To address this, ensure complete monolayer formation by optimizing the coating protocol and carefully control the solvent environment during and after the coating process.

    Part 2: Troubleshooting Guide for Post-Deposition Functionalization

    The terminal chlorine atom of the this compound monolayer is a key feature, allowing for subsequent chemical modifications. This section addresses challenges that can arise during this functionalization step.

    Frequently Asked Questions (FAQs)

    Question 4: I am attempting a nucleophilic substitution reaction on the terminal chlorine, but I am seeing low reaction yield. What could be limiting the reaction efficiency?

    Low yields in surface-bound reactions are often due to factors that are less of a concern in solution-phase chemistry:

    • Steric Hindrance: The densely packed nature of a well-ordered SAM can sterically hinder the approach of the nucleophile to the terminal chlorine atom.

    • Solvent Incompatibility: The solvent used for the substitution reaction must be able to swell the monolayer to allow for reagent penetration. If the solvent does not adequately wet the surface, the reaction will be inefficient.

    • Reactivity of the Nucleophile and Leaving Group: While chlorine is a reasonably good leaving group, the success of the substitution will depend on the strength of the incoming nucleophile.[4] The reaction is a classic SN2-type substitution.[5]

    • Stability of the C-Cl Bond: While generally stable, the carbon-chlorine bond can be susceptible to cleavage under harsh reaction conditions (e.g., high temperatures, strongly basic or acidic environments), leading to side reactions or degradation of the monolayer.

    To improve reaction yields, consider using a less sterically bulky nucleophile, choosing a solvent that is known to swell long-chain alkane monolayers, and optimizing reaction time and temperature.

    Question 5: How can I confirm that the nucleophilic substitution reaction has been successful?

    Verifying a successful surface reaction requires appropriate characterization techniques:

    • X-ray Photoelectron Spectroscopy (XPS): This is a powerful technique to confirm changes in the elemental composition of the surface. A successful substitution will result in the appearance of new elemental peaks corresponding to the nucleophile (e.g., nitrogen for an amine) and a decrease or disappearance of the chlorine signal.

    • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect changes in the vibrational modes of the monolayer. The appearance of new peaks characteristic of the functional group introduced by the nucleophile (e.g., amide or ester carbonyl stretches) is a strong indicator of a successful reaction.[6]

    • Contact Angle Goniometry: A change in the surface wettability, as measured by the water contact angle, can indicate a successful modification. For example, replacing the chlorine atom with a more polar group will typically result in a decrease in the water contact angle.[7]

    Experimental Protocols & Data

    Protocol 1: Formation of an this compound SAM on a Gold Substrate
    • Substrate Preparation:

      • Clean the gold substrate by sonicating for 15 minutes each in acetone, ethanol, and deionized water.

      • Dry the substrate under a stream of dry nitrogen.

      • Treat the substrate with a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 10-15 minutes. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment).

      • Rinse the substrate thoroughly with deionized water and dry with nitrogen.

    • SAM Formation:

      • Prepare a 1-5 mM solution of this compound in 200 proof ethanol.

      • Immerse the cleaned gold substrate in the solution.

      • Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. Longer incubation times can lead to better monolayer packing.[1]

    • Rinsing and Drying:

      • Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

      • Dry the substrate under a stream of dry nitrogen.

    Table 1: Expected Characterization Data for a Successful this compound SAM on Gold
    Characterization TechniqueExpected Result
    Water Contact Angle ~60-70°
    XPS Presence of C 1s, O 1s, and Cl 2p peaks.
    FTIR (ATR) Characteristic peaks for C-H stretching (~2850-2920 cm⁻¹), C=O stretching (~1700-1720 cm⁻¹), and C-Cl stretching (~650-750 cm⁻¹).

    Visualizations

    Workflow for Troubleshooting Incomplete SAM Formation

    G start Incomplete SAM Formation Detected sub_prep Review Substrate Cleaning Protocol start->sub_prep Is substrate pristine? start->sub_prep No reagent_purity Verify Purity of this compound and Solvent sub_prep->reagent_purity Yes re_characterize Re-fabricate and Characterize SAM sub_prep->re_characterize Implement rigorous cleaning deposition_params Optimize Deposition Parameters (Concentration, Time) reagent_purity->deposition_params Yes reagent_purity->re_characterize Use high-purity materials env_control Assess Environmental Control (Cleanliness, Atmosphere) deposition_params->env_control Yes deposition_params->re_characterize Systematically vary parameters env_control->re_characterize Improve environmental controls

    Caption: A logical workflow for diagnosing and resolving incomplete SAM formation.

    Reaction Pathway for Post-Deposition Functionalization

    G start This compound SAM (-R-CH2Cl) reaction Nucleophilic Substitution (e.g., + NaN3) start->reaction product Functionalized SAM (-R-CH2N3) reaction->product

    Caption: A simplified schematic of a nucleophilic substitution reaction on the SAM surface.

    References

    • Bain, C. D., & Whitesides, G. M. (Year). A Study by Contact Angle of the Acid-Base Behavior of Monolayers Containing W-Mercaptocarboxylic Acids Absorbed on Gold. DTIC.[Link]

    • Fourier transform infrared (FTIR) spectroscopy for coating characterization and failure analysis. (n.d.). ResearchGate. [Link]

    • Formation of Mixed Monolayers from 11-Mercaptoundecanoic Acid and Octanethiol on Au(111) Single Crystal Electrode under Electrochemical Control. (2025, August 6). ResearchGate. [https://www.researchgate.net/publication/231149603_Formation_of_Mixed_Monolayers_from_11-Mercaptoundecanoic_Acid_and_Octanethiol_on_Au111_Single_Crystal_Electrode_under_Electrochemical_Control]([Link]_ Electrode_under_Electrochemical_Control)

    • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry. [Link]

    • Detection of self-assembled monolayers (SAMs) using contact angle measurements. (n.d.). DataPhysics Instruments. [Link]

    • XPS study of the effect of the conditions of peptide chemisorption to gold and silver coated polymer surfaces. (2025, August 6). ResearchGate. [Link]

    • The Sₙ2 Reaction. (2021, October 31). Chemistry LibreTexts. [Link]

    • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. [Link]

    • 11.1 The Discovery of Nucleophilic Substitution Reactions. (2023, September 20). OpenStax. [Link]

    • Stettner, J., Frank, P., Griesser, T., Trimmel, G., Schennach, R., Gilli, E., & Winkler, A. (2009). A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils. Langmuir, 25(3), 1427–1433. [Link]

    • Characterization of 11-MUA SAM formation on gold surfaces. (2020, September 29). ResearchGate. [Link]

    • Optimum incubation period for the formation of SAM MUA [Electrochemical.... (n.d.). ResearchGate. [Link]

    • Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water. (n.d.). Royal Society of Chemistry. [Link]

    • Immobilization of DNA on 11-mercaptoundecanoic acid-modified gold (111) surface for atomic force microscopy imaging. (2005). PubMed. [Link]

    • Characteristics of the 11-Mercaptoundecanoic Acid (11-MUA) Binding to Gold Surface as Self-Assembled Monolayer (SAM) for SPR based Biosensor. (2022, May 12). ResearchGate. [Link]

    • Electrochemical characterization of BSA/11-mercaptoundecanoic acid on Au electrode. (2025, August 7). ResearchGate. [Link]

    • Effects of solvent on the formation of the MUA monolayer on Si and its diffusion barrier properties for Cu metallization. (2025, August 10). ResearchGate. [Link]

    • Solvent Effect on Formation of Cysteamine Self-Assembled Monolayers on Au(111). (2025, August 6). ResearchGate. [Link]

    • Study of the solvent effect on the quality of dodecanethiol self-assembled monolayers on polycrystalline gold. (2025, August 7). ResearchGate. [Link]

    • Analysis of Organic Coatings with Infrared Spectroscopy. (n.d.). Repositório Aberto da Universidade do Porto. [Link]

    • ATR-FTIR spectroscopy and quantitative multivariate analysis of paints and coating materials. (2014, December 10). PubMed. [Link]

    • Coating Analysis via FTIR Spectroscopy. (n.d.). Syntech Innovation. [Link]

    • Determination of chlorinated hydrocarbon species in aqueous solution using Teflon coated ATR waveguide/FTIR spectroscopy. (n.d.). DTU Orbit. [Link]

    • Haloalkane-driven dichotomous reactivity of aryl radicals as halogen and hydrogen atom transfer agents: photocatalytic olefin and alkyne functionalization cascades. (n.d.). Royal Society of Chemistry. [Link]

    • Nucleation Behavior of SnS2 on Thiol Functionalized SAMs During Solution-Based Atomic Layer Deposition. (2024, July 31). FAU Publication Database. [Link]e0dd94-resource-2401180900.pdf)

    Sources

    Technical Support Center: Optimizing Reaction Conditions for the Esterification of 11-Chloroundecanoic Acid

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    Welcome to the Technical Support Center for the esterification of 11-chloroundecanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile bifunctional molecule. The esterification of this compound is a fundamental transformation, often employing the Fischer-Speier esterification method.[1] This process, while robust, is governed by a delicate equilibrium that requires careful control of reaction parameters to achieve optimal yields and purity.

    This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter. Our goal is to equip you with the scientific rationale and practical insights needed to master this reaction.

    Part 1: Troubleshooting Guide

    This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

    Question 1: My reaction yield is very low, or the reaction does not seem to proceed to completion. What are the common causes?

    Answer: Low conversion in a Fischer esterification is almost always linked to the reversible nature of the reaction.[2][3] The reaction between this compound and an alcohol produces the desired ester and water. As the concentration of products increases, the reverse reaction—hydrolysis of the ester back to the carboxylic acid—begins to compete, establishing an equilibrium that may not favor the product.

    Core Causality & Solutions:

    • Equilibrium Limitation: The primary cause of low yield is the presence of water, a reaction byproduct, which shifts the equilibrium back towards the reactants.[2][3][4]

      • Solution 1: Use Excess Alcohol. The most straightforward method to shift the equilibrium is to use a large excess of the alcohol (e.g., ethanol, methanol).[2] Often, the alcohol can serve as the reaction solvent itself. Using a 10-fold or greater excess can significantly drive the reaction toward completion.[2]

      • Solution 2: Remove Water. For larger-scale reactions or with more precious alcohols, active removal of water is highly effective. This is typically achieved using a Dean-Stark apparatus, where an azeotrope of the water and a non-polar solvent (like toluene or hexane) is distilled off, physically removing the water from the reaction mixture.[1]

    • Insufficient or Inactive Catalyst: The reaction is extremely slow without an acid catalyst.[1]

      • Solution: Ensure you are using a sufficient amount of a strong acid catalyst. Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), typically at 1-5 mol% relative to the carboxylic acid.[1][2] Ensure your catalyst is not old or hydrated, which would reduce its activity.

    • Suboptimal Temperature: The reaction rate is temperature-dependent.

      • Solution: The reaction should be run at the reflux temperature of the alcohol solvent to ensure a reasonable reaction rate.[1] For example, when using ethanol, the reaction should be heated to its boiling point (~78 °C).

    Question 2: During workup, I have trouble with emulsions or separating the organic and aqueous layers. How can I resolve this?

    Answer: Emulsion formation is common during the aqueous workup of reactions involving long-chain aliphatic molecules like ethyl 11-chloroundecanoate, especially after a sodium bicarbonate wash where soaps can form.

    Core Causality & Solutions:

    • Soap Formation: Residual unreacted carboxylic acid can be deprotonated by the basic wash (e.g., NaHCO₃ solution), forming a carboxylate salt. This salt has surfactant properties and can stabilize emulsions.

      • Solution 1: Add Brine. After the initial washes, perform a final wash with a saturated aqueous solution of sodium chloride (brine). The high ionic strength of the brine solution helps to break emulsions by increasing the polarity of the aqueous phase.

      • Solution 2: Dilute with More Solvent. Adding more of your extraction solvent (e.g., diethyl ether, ethyl acetate) can sometimes help to break up the emulsion.

      • Solution 3: Gentle Agitation. Instead of vigorous shaking in the separatory funnel, use gentle, repeated inversions to mix the layers. This minimizes the energy input that creates fine emulsions.

    Question 3: My final product is contaminated with unreacted this compound. How can I improve purification?

    Answer: Residual starting material is a common impurity if the reaction did not go to completion or if the workup was insufficient to remove the acidic starting material.

    Core Causality & Solutions:

    • Incomplete Reaction: As discussed in Question 1, the reaction may not have reached completion.

      • Solution: Re-run the reaction under more forcing conditions (longer time, more catalyst, or with water removal) or re-subject the isolated product to the reaction conditions to convert the remaining acid.

    • Ineffective Acid Removal: The workup is designed to remove the acidic starting material and catalyst.

      • Solution 1: Thorough Basic Wash. Ensure you are thoroughly washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.[5] Monitor the wash by observing the cessation of CO₂ gas evolution. Perform multiple washes until no more gas is produced upon addition of the bicarbonate solution.

      • Solution 2: Column Chromatography. If aqueous extraction is insufficient, silica gel column chromatography is a highly effective method for separating the non-polar ester product from the more polar carboxylic acid starting material. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: Which acid catalyst is best for this esterification? A: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective Brønsted acid catalysts for Fischer esterification.[1][2] H₂SO₄ is inexpensive and a strong dehydrating agent, which helps drive the reaction. p-TsOH is a solid, making it easier to handle, and is sometimes considered milder. Lewis acids like scandium(III) triflate can also be used, but are generally reserved for more sensitive substrates.[1] For this compound, H₂SO₄ is an excellent and economical choice.

    Q2: Can I use any alcohol for this reaction? A: Primary (e.g., methanol, ethanol) and secondary alcohols work very well.[1] Tertiary alcohols are generally poor substrates for Fischer esterification as they are prone to elimination under the strong acidic and heated conditions to form alkenes.[1] The choice of alcohol (e.g., methanol vs. ethanol) will determine the resulting ester (methyl vs. ethyl ester).

    Q3: Is there a risk of side reactions involving the chloro- group? A: The terminal chloro- group at the 11-position is relatively stable under standard Fischer esterification conditions. It is sterically and electronically distant from the carboxylic acid group, so it does not significantly influence the esterification mechanism. Intramolecular cyclization to form a 12-membered lactone is sterically and entropically disfavored compared to the intermolecular reaction with a large excess of an alcohol solvent. Therefore, side reactions involving the chloride are not a primary concern with this substrate under these conditions.

    Q4: How long should I run the reaction? A: Typical reaction times vary from 1 to 10 hours at reflux.[1] The reaction progress should be monitored to determine the optimal time. Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is compared to a spot of the starting material (this compound). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

    Q5: How can I monitor the reaction's progress? A: As mentioned, Thin Layer Chromatography (TLC) is the most common method.

    • Procedure:

      • Prepare a TLC plate (silica gel).

      • Dissolve a small sample of your starting material in a solvent (e.g., ethyl acetate) to use as a reference.

      • Carefully take a small aliquot from the reaction mixture using a capillary tube.

      • Spot the starting material and the reaction mixture side-by-side on the TLC plate.

      • Develop the plate in an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes).

      • Visualize the plate (e.g., using a potassium permanganate stain, as the ester and acid are often not UV-active). The ester product will be less polar and have a higher Rf value (travel further up the plate) than the carboxylic acid starting material.

    Part 3: Data & Protocols

    Table 1: Typical Reaction Parameters for Esterification of this compound
    ParameterRecommended ConditionRationale
    Substrate This compoundLong-chain halo-acid.
    Alcohol Ethanol (Absolute, >99.5%)Serves as both reactant and solvent. Using a large excess drives the equilibrium.[2]
    Catalyst Concentrated Sulfuric Acid (H₂SO₄)Strong Brønsted acid, acts as a dehydrating agent.[1][2]
    Stoichiometry 1 equivalent of Acid, >20 equivalents of AlcoholA large excess of alcohol is critical for achieving high conversion.[2]
    Catalyst Loading 2-4 mol% (relative to carboxylic acid)Sufficient to catalyze the reaction without causing excessive side reactions.
    Temperature Reflux (~78 °C for ethanol)Provides adequate thermal energy for the reaction to proceed at a reasonable rate.[1]
    Reaction Time 4-8 hoursTypically sufficient for reaching equilibrium. Monitor by TLC for completion.
    Workup Neutralization (NaHCO₃), Extraction (EtOAc or Et₂O), Brine washRemoves acid catalyst and unreacted carboxylic acid, followed by extraction and drying of the product.
    Purification Distillation under reduced pressure or Column ChromatographyRemoves non-volatile impurities and provides the pure ester.
    Detailed Experimental Protocol: Synthesis of Ethyl 11-Chloroundecanoate

    This protocol describes a standard lab-scale Fischer esterification.

    Materials:

    • This compound (e.g., 10.0 g)

    • Absolute Ethanol (200 proof, e.g., 150 mL)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Diethyl Ether (or Ethyl Acetate)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Saturated Sodium Chloride Solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    Procedure:

    • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound.

    • Add absolute ethanol to the flask. Stir the mixture until the acid is fully dissolved.

    • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid to the solution. Caution: The addition is exothermic.

    • Reflux: Attach a reflux condenser to the flask and ensure cooling water is flowing. Place the flask in a heating mantle and heat the mixture to a gentle reflux.

    • Monitoring: Allow the reaction to reflux for 4-8 hours. Monitor the progress by TLC as described in the FAQ section.

    • Cooling & Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Solvent Removal: Pour the cooled reaction mixture into a larger beaker and slowly add it to a separatory funnel containing deionized water.

    • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (e.g., 3 x 50 mL). Combine the organic extracts.

    • Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution until CO₂ evolution ceases.

    • Final Wash: Wash the organic layer with brine.

    • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 11-chloroundecanoate as an oil.

    • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography if necessary.

    Part 4: Visualizing the Process

    Reaction Mechanism & Workflow Diagrams

    The following diagrams, rendered in DOT language, illustrate the key processes involved.

    Fischer_Esterification_Mechanism Fischer Esterification Mechanism cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_transfer Step 3: Proton Transfer cluster_elimination Step 4: Elimination of Water cluster_regen Step 5: Catalyst Regeneration Acid R-COOH ProtonatedAcid R-C(OH)(OH+)-H Acid->ProtonatedAcid Protonation Acid->ProtonatedAcid TetrahedralInt R-C(OH)₂(O+HR') ProtonatedAcid->TetrahedralInt Attack ProtonatedAcid->TetrahedralInt Catalyst H+ Alcohol R'-OH ProtonatedInt R-C(OH)(OH₂⁺)(OR') TetrahedralInt->ProtonatedInt Intramolecular Proton Transfer TetrahedralInt->ProtonatedInt ProtonatedEster R-C(O+H)(OR') ProtonatedInt->ProtonatedEster Loss of H₂O ProtonatedInt->ProtonatedEster Water H₂O Ester R-COOR' ProtonatedEster->Ester Deprotonation ProtonatedEster->Ester CatalystOut H+

    Caption: The five key steps of the acid-catalyzed Fischer esterification mechanism.

    Experimental_Workflow Experimental & Workup Workflow A 1. Mix Acid, Alcohol & Add Catalyst (H₂SO₄) B 2. Heat to Reflux (4-8 hours) A->B C 3. Monitor by TLC B->C D 4. Cool & Dilute with Water/Ether C->D E 5. Separatory Funnel: Wash with NaHCO₃ (aq) D->E F 6. Wash with Brine E->F G 7. Dry Organic Layer (e.g., MgSO₄) F->G H 8. Filter & Concentrate (Rotary Evaporator) G->H I 9. Purify Crude Product (Distillation or Chromatography) H->I J Pure Ethyl 11-Chloroundecanoate I->J

    Caption: Step-by-step workflow for synthesis and purification.

    Troubleshooting_Tree Troubleshooting Decision Tree Start Problem: Low Ester Yield CheckTLC Check TLC: Unreacted Starting Acid? Start->CheckTLC Equilibrium Cause: Equilibrium Not Shifted CheckTLC->Equilibrium Yes Workup Cause: Product Loss During Workup CheckTLC->Workup No YesAcid YES NoAcid NO Sol1 Solution 1: Increase Alcohol Excess Equilibrium->Sol1 Sol2 Solution 2: Use Dean-Stark to Remove H₂O Equilibrium->Sol2 Sol3 Solution 3: Increase Reaction Time/Temp Equilibrium->Sol3 Sol4 Solution 1: Check for Emulsions Workup->Sol4 Sol5 Solution 2: Ensure Complete Extraction Workup->Sol5 Sol6 Solution 3: Avoid Over-washing Workup->Sol6

    Caption: Decision tree for troubleshooting low reaction yields.

    References

    • Title: Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

    • Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]

    • Title: Fischer–Speier esterification Source: Wikipedia URL: [Link]

    • Title: Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol Source: Thompson Rivers University URL: [Link]

    • Title: Fischer Esterification Mechanism Source: Chemistry Steps URL: [Link]

    • Title: Fischer Esterification Source: University of Massachusetts Boston URL: [Link]

    • Title: Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis Source: AOCS Lipid Library URL: [Link]

    Sources

    Technical Support Center: Characterization of 11-Chloroundecanoic Acid Monolayers

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for the characterization of 11-chloroundecanoic acid (11-Cl-UDA) self-assembled monolayers (SAMs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming and analyzing these surfaces. Here, we address common challenges in a question-and-answer format, providing in-depth, field-proven insights to ensure the integrity and success of your experiments.

    Section 1: Troubleshooting Monolayer Formation and Stability

    The quality of your 11-Cl-UDA monolayer is the foundation for all subsequent characterization and application. Issues at this stage will invariably lead to ambiguous and unreliable data. This section addresses the most common hurdles in SAM preparation.

    Q1: My contact angle measurements are inconsistent across the sample, suggesting a non-uniform monolayer. What are the likely causes and how can I improve homogeneity?

    A1: Inconsistent contact angle measurements are a classic indicator of a disordered or incomplete monolayer. The primary culprits are often related to substrate preparation, solution purity, and deposition conditions.

    • Substrate Cleanliness is Paramount: The gold (or other) substrate must be atomically clean to ensure uniform self-assembly. Any organic contaminants will act as nucleation sites for defects. While piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) is a common cleaning agent, residual oxidative species can interfere with thiol-gold bond formation. A final, thorough rinse with ultrapure water and ethanol, followed by drying under a stream of inert gas (like argon or nitrogen), is critical.

    • Purity of 11-Cl-UDA and Solvent: The purity of the this compound and the solvent is non-negotiable. Trace impurities in the solvent can co-adsorb onto the substrate, disrupting the packing of the 11-Cl-UDA molecules. Use high-purity solvents (e.g., HPLC grade ethanol) and consider filtering the solution before use.

    • Deposition Time and Concentration: While self-assembly is a relatively rapid process, insufficient incubation time can lead to incomplete monolayer formation. For 11-Cl-UDA, a typical concentration is 1-5 mM in ethanol, with an incubation time of 12-24 hours. It's crucial to ensure the substrate is fully immersed in the solution throughout this period.

    • Post-Deposition Rinsing: A gentle but thorough rinse after deposition is necessary to remove physisorbed molecules. A common mistake is overly aggressive rinsing, which can disrupt the monolayer. A gentle stream of the pure solvent (e.g., ethanol) is usually sufficient.

    Q2: I suspect my 11-Cl-UDA monolayer is degrading over time or during measurements. What factors influence its stability and how can I mitigate this?

    A2: The stability of an 11-Cl-UDA monolayer is influenced by environmental factors and the conditions of your characterization techniques.[1][2]

    • pH of the Environment: The carboxylate head group of 11-Cl-UDA makes the monolayer's stability pH-dependent. In highly basic solutions, the deprotonation of the carboxylic acid can lead to electrostatic repulsion between adjacent molecules, potentially disordering the monolayer. It's advisable to work in neutral or slightly acidic conditions unless your experiment specifically requires a basic environment.[1]

    • Electrochemical Stability: If you are performing electrochemical characterizations, be mindful of the potential window. At highly negative potentials, reductive desorption of the thiol from the gold surface can occur. Conversely, at highly positive potentials, oxidative processes can damage the monolayer.[2] It is recommended to determine the stable potential window for your specific system using techniques like cyclic voltammetry.

    • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can induce disorder or desorption.[3][4] If your application involves elevated temperatures, it's important to characterize the thermal stability of your monolayer, for instance, by using temperature-programmed desorption.

    • Minimizing Degradation During Analysis: For techniques like Atomic Force Microscopy (AFM), using gentle imaging conditions (e.g., tapping mode with low force) is crucial to avoid mechanically disrupting the monolayer.[5][6] For X-ray Photoelectron Spectroscopy (XPS), minimizing the X-ray dose can help prevent radiation-induced damage.

    Section 2: Navigating Characterization Techniques

    Once a high-quality monolayer is formed, accurate characterization is essential. This section provides troubleshooting for common analytical methods.

    Q3: My XPS data for the Cl 2p peak is noisy and has a low signal-to-noise ratio. How can I improve the quality of my XPS measurements for this specific element?

    A3: A weak chlorine signal in the XPS spectrum of an 11-Cl-UDA monolayer is a common challenge due to the relatively low concentration of chlorine atoms in the sampling depth.

    • Optimize Acquisition Parameters: To improve the signal-to-noise ratio, you can increase the number of scans and/or the acquisition time. However, be mindful of potential X-ray induced damage to the monolayer. A good starting point is to find a balance between signal quality and potential sample degradation by running a series of short scans to monitor for any changes in the C 1s or O 1s peaks.

    • Angle-Resolved XPS (ARXPS): By varying the take-off angle of the photoelectrons, you can enhance the surface sensitivity of the measurement. At shallower take-off angles (grazing emission), the photoelectrons detected originate from closer to the surface, which can increase the relative intensity of the Cl 2p peak compared to the substrate signals.

    • Check for Contamination: A weak chlorine signal could also indicate surface contamination that is attenuating the photoelectrons from the monolayer. Re-examine your sample handling procedures to minimize exposure to ambient contaminants.

    Q4: I'm observing artifacts in my AFM images of the 11-Cl-UDA monolayer, such as streaks or holes that don't seem to be real features. What could be causing these and how do I get a true representation of the surface?

    A4: AFM imaging of soft organic monolayers requires careful optimization to avoid artifacts.[5][6] Streaks and artificial holes are often indicative of imaging parameters that are too aggressive for the sample.[5][6][7]

    • Tip-Sample Interaction: The most common cause of artifacts is excessive force applied by the AFM tip, which can displace or damage the molecules of the monolayer.[5]

      • Use Tapping Mode: Tapping mode (or intermittent contact mode) is generally preferred over contact mode for imaging soft samples as it minimizes lateral forces.

      • Optimize Setpoint and Gains: Use the highest possible setpoint (lowest force) that still allows for stable imaging. Optimize the feedback gains to ensure the tip is accurately tracking the surface without excessive force or oscillation.

      • Use Sharp Tips: A sharp, high-aspect-ratio tip will provide better resolution and can reduce lateral forces.

    • Scan Parameters:

      • Scan Rate: Start with a slow scan rate (e.g., 0.5-1 Hz) to allow the feedback loop to respond accurately to changes in topography.

      • Scan Size: Begin with a larger scan size to get an overview of the surface and then zoom in on areas of interest.

    • Sample and Environmental Stability:

      • Thermal Drift: Allow the sample and instrument to thermally equilibrate before imaging to minimize drift.

      • Vibrations: Ensure the AFM is placed on an anti-vibration table in a quiet environment.

    • Distinguishing Artifacts from Real Defects: To confirm if a feature is real, try rotating the scan angle by 90 degrees. If the feature rotates with the scan direction, it is likely an artifact. Real defects will remain in the same orientation.[6]

    Q5: My contact angle measurements with water are lower than expected for a well-packed alkyl chain monolayer. Does this indicate a problem with my 11-Cl-UDA monolayer?

    A5: A lower-than-expected water contact angle on an 11-Cl-UDA monolayer can be due to a few factors related to the terminal groups and the overall packing of the monolayer.

    • Influence of the Terminal Groups: While the alkyl chain is hydrophobic, the terminal carboxylic acid and chlorine groups are more polar than a simple methyl group. The presence of the carboxylic acid, in particular, will lower the water contact angle compared to a purely hydrophobic monolayer (e.g., from octadecanethiol). The degree of protonation of the carboxylic acid will also play a role; a deprotonated (carboxylate) surface will be more hydrophilic.

    • Packing Density: A less densely packed monolayer will expose more of the underlying substrate and allow water molecules to penetrate the monolayer, leading to a lower contact angle.[8][9] The packing density can be influenced by the deposition conditions as discussed in Q1. Molecular dynamics studies have shown that decreased packing density can lead to increased chain flexibility, which can also affect surface hydrophobicity.[8]

    • Surface Roughness: As described by the Wenzel model, surface roughness can amplify the wetting properties of a surface.[10] If your substrate is rough, a hydrophilic surface will appear even more hydrophilic (lower contact angle). Ensure you are using a smooth substrate for consistent results.

    • Dynamic vs. Static Contact Angle: Measuring both the advancing and receding contact angles can provide more information.[11][12] A large contact angle hysteresis (the difference between the advancing and receding angles) can indicate chemical heterogeneity or surface roughness.[11][12]

    Section 3: Experimental Protocols and Data Presentation

    To aid in your experimental design and troubleshooting, this section provides a standardized protocol for a key characterization technique and a template for data presentation.

    Protocol: Contact Angle Goniometry for 11-Cl-UDA Monolayers

    This protocol outlines the steps for measuring static and dynamic contact angles on your 11-Cl-UDA monolayer.

    • Instrument Preparation:

      • Ensure the contact angle goniometer is calibrated and the stage is level.

      • Use a high-purity liquid for your measurements (e.g., HPLC-grade water).

      • Use a new, clean syringe needle to dispense the droplets.

    • Sample Preparation:

      • Prepare your 11-Cl-UDA monolayer on a smooth gold substrate as per your optimized protocol.

      • Gently rinse the sample with ethanol and dry with a stream of nitrogen or argon immediately before measurement.

      • Place the sample on the goniometer stage.

    • Static Contact Angle Measurement:

      • Carefully dispense a small droplet (e.g., 2-5 µL) of the probe liquid onto the monolayer surface.

      • Allow the droplet to equilibrate for a few seconds.

      • Capture an image of the droplet and use the software to measure the contact angle at the three-phase contact line.

      • Repeat the measurement at least three times on different areas of the sample to assess uniformity.

    • Dynamic Contact Angle Measurement (Advancing and Receding):

      • Dispense a droplet onto the surface as in the static measurement.

      • Slowly add more liquid to the droplet, causing the contact line to advance. The advancing contact angle is the angle measured just as the contact line begins to move.

      • Slowly withdraw liquid from the droplet, causing the contact line to recede. The receding contact angle is the angle measured just as the contact line begins to move inward.

      • The difference between the advancing and receding angles is the contact angle hysteresis.

    Data Presentation: Summary of Characterization Data

    A clear and concise summary of your characterization data is crucial for interpretation and comparison.

    Characterization TechniqueParameter MeasuredExpected Value/RangeObserved ValueNotes
    Contact Angle Goniometry Static Water Contact Angle70-85°Dependent on packing and pH
    Advancing Water Contact Angle> Static Angle
    Receding Water Contact Angle< Static Angle
    Contact Angle Hysteresis< 10° for uniform surfaces
    XPS Cl 2p Binding Energy~200 eV
    C 1s (C-C, C-Cl, C-O, O-C=O)~285, ~286, ~287, ~289 eVDeconvolution of peaks required
    Au 4f Binding Energy~84.0 eV (Au 4f7/2)Substrate reference
    AFM Surface Roughness (RMS)< 0.5 nmFor a well-formed monolayer
    Monolayer Thickness (via scratch)~1.5-2.0 nm

    Section 4: Visualizing Workflows

    To further clarify the troubleshooting process, the following diagrams illustrate the logical flow for addressing common issues.

    Troubleshooting Inconsistent Contact Angle Measurements

    G start Inconsistent Contact Angle sub_prep Review Substrate Preparation start->sub_prep sol_purity Check Solution Purity start->sol_purity dep_cond Verify Deposition Conditions start->dep_cond sub_clean Improve Substrate Cleaning Protocol sub_prep->sub_clean sub_rinse Optimize Rinsing and Drying sub_prep->sub_rinse sol_solvent Use High-Purity Solvent sol_purity->sol_solvent sol_filter Filter Solution Before Use sol_purity->sol_filter dep_time Increase Incubation Time (12-24h) dep_cond->dep_time dep_conc Optimize Concentration (1-5 mM) dep_cond->dep_conc remeasure Remeasure Contact Angle sub_clean->remeasure sub_rinse->remeasure sol_solvent->remeasure sol_filter->remeasure dep_time->remeasure dep_conc->remeasure

    Caption: Workflow for troubleshooting inconsistent contact angle measurements.

    Diagnosing and Mitigating AFM Artifacts

    G start AFM Image Artifacts (Streaks, Holes) tip_interaction Optimize Tip-Sample Interaction start->tip_interaction scan_params Adjust Scan Parameters start->scan_params env_stability Check Environmental Stability start->env_stability use_tapping Switch to Tapping Mode tip_interaction->use_tapping optimize_setpoint Decrease Force (Increase Setpoint) tip_interaction->optimize_setpoint optimize_gains Optimize Feedback Gains tip_interaction->optimize_gains slow_scan Decrease Scan Rate scan_params->slow_scan thermal_eq Allow for Thermal Equilibration env_stability->thermal_eq vibration_iso Ensure Vibration Isolation env_stability->vibration_iso reimage Re-acquire Image use_tapping->reimage optimize_setpoint->reimage optimize_gains->reimage slow_scan->reimage thermal_eq->reimage vibration_iso->reimage

    Caption: Logical steps for diagnosing and mitigating common AFM imaging artifacts.

    References

    • ResearchGate. (n.d.). Figure S2. XPS spectra obtained from monolayers of –(CH 2 ) 11 Cl prepared on a. Retrieved from [Link]

    • Bard, A. J., & Fan, F. R. F. (1996). Use of Atomic Force Microscopy for the Study of Surface Acid-Base Properties of Carboxylic Acid-Terminated Self-Assembled Monolayers. Accounts of Chemical Research, 29(12), 572-578.
    • Coclite, A. M., & Tirrell, M. (2012). Recognizing and avoiding artifacts in atomic force microscopy imaging. In Methods in molecular biology (Vol. 924, pp. 29–46). Humana Press.
    • Eaton, P., & West, P. (2010). AFM image artefacts. Oxford University Press.
    • Stettner, J., Frank, P., Griesser, T., Trimmel, G., Schennach, R., Resel, R., & Winkler, A. (2009). A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils. Langmuir : the ACS journal of surfaces and colloids, 25(3), 1427–1433.
    • Stettner, J., Frank, P., Griesser, T., Trimmel, G., Schennach, R., Resel, R., & Winkler, A. (2008). Characterization of 11-MUA SAM formation on gold surfaces. AIP Conference Proceedings, 988, 141-144.
    • Heller, J., & Asenath-Smith, E. (2018). Surface Wettability Using Contact Angle Goniometry. US Army Engineer Research and Development Center.
    • Yadav, S., Kumar, R., & Singh, J. K. (2017). Effect of Packing Density on the Surface Hydrophobicity of ω-Functionalized (-CF 3 , -CH 3 , -OCH 3 and -OH) Self-assembled Monolayers: A Molecular Dynamics Study. Journal of the Korean Physical Society, 71(11), 868-877.
    • Liu, Y., Wang, K., Wang, W., & Bai, C. (2005). Immobilization of DNA on 11-mercaptoundecanoic acid-modified gold (111) surface for atomic force microscopy imaging. Microscopy research and technique, 68(2), 59–64.
    • Brewer, N. J., Janes, D. W., & Pemberton, J. E. (2011). Packing density of HS(CH2)nCOOH self-assembled monolayers. Analyst, 136(22), 4735–4743.
    • Stettner, J., Frank, P., Griesser, T., Trimmel, G., Schennach, R., Resel, R., & Winkler, A. (2009). A Study on the Formation and Thermal Stability of 11-MUA SAMs on Au(111)/Mica and on Polycrystalline Gold Foils. Langmuir, 25(3), 1427-1433.
    • ResearchGate. (n.d.). Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method. A Physical Chemistry Experiment. Retrieved from [Link]

    • ResearchGate. (n.d.). pH-Dependent Stability of Self-Assembled Monolayers on Gold. Retrieved from [Link]

    • Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Retrieved from [Link]

    • Zhang, X., Im, S., & Surendranath, Y. (2021). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Applied Materials & Interfaces, 13(30), 36343–36353.
    • Soft Matter Facility (SoMF). (n.d.). Contact Angle/Pendant Drop Goniometer (DataPhysics OCA 11). Retrieved from [Link]

    • ResearchGate. (n.d.). (PDF) Packing density of HS(CH2)(n)COOH self-assembled monolayers. Retrieved from [Link]

    • Lee, H., & Xia, W. (2021). Critical Packing Density of Water-Mediated Nonstick Self-Assembled Monolayer Coatings. Langmuir : the ACS journal of surfaces and colloids, 37(51), 14935–14941.
    • ResearchGate. (n.d.). Is what I get an artifact in liquid AFM image analysis?. Retrieved from [Link]

    • Liu, H., Li, Y., & Li, M. (2022). Challenges and Strategies for a Thorough Characterization of Antibody Acidic Charge Variants. Molecules (Basel, Switzerland), 27(21), 7545.
    • ResearchGate. (n.d.). Formation of Mixed Monolayers from 11-Mercaptoundecanoic Acid and Octanethiol on Au(111) Single Crystal Electrode under Electrochemical Control. Retrieved from [Link]

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    preventing the hydrolysis of 11-chloroundecanoic acid during storage

    Author: BenchChem Technical Support Team. Date: January 2026

    Technical Support Center: 11-Chloroundecanoic Acid

    A Guide to Preventing Hydrolysis During Storage and Use

    Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the stability of your reagents is paramount to the success and reproducibility of your research. This guide is designed to provide you with in-depth, practical advice on preventing, identifying, and troubleshooting the hydrolysis of this compound.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses the most common questions regarding the stability and handling of this compound.

    Q1: What is hydrolysis in the context of this compound, and why is it a concern?

    A: Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the primary concern is the conversion of the terminal alkyl chloride group to a hydroxyl group, yielding 11-hydroxyundecanoic acid and hydrochloric acid. This is a type of nucleophilic substitution reaction where water acts as the nucleophile.[1] This degradation is a significant issue because it introduces a structural impurity that can alter the compound's reactivity, solubility, and biological activity, leading to inconsistent and unreliable experimental results.

    Q2: What are the primary factors that accelerate the hydrolysis of this compound?

    A: The rate of hydrolysis is primarily influenced by three factors:

    • Moisture: As a reactant in the hydrolysis process, the presence of water is the most critical factor.

    • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of the chemical reaction.

    • pH: While the solid material is not in a solution, exposure to basic or highly acidic vapors can catalyze hydrolysis. In solution, hydrolysis is often faster in alkaline conditions due to the presence of the stronger hydroxide nucleophile.[1]

    Q3: What are the ideal storage conditions to prevent hydrolysis?

    A: To minimize degradation, this compound should be stored under conditions that strictly limit its exposure to moisture and heat. Safety Data Sheets (SDS) for similar long-chain fatty acids and halogenated compounds consistently recommend these measures.[2][3][4][5][6]

    Parameter Recommended Condition Rationale
    Temperature 2-8°C (Refrigerated)Slows the rate of the hydrolysis reaction. For long-term storage (>1 year), consider storage at -20°C.
    Atmosphere Inert Gas (Argon or Nitrogen)Displaces moist air from the container headspace, preventing interaction with the compound.[3][4][5]
    Container Tightly-Sealed, Amber Glass BottlePrevents moisture ingress and protects from light, which can catalyze other forms of degradation.
    Environment Dry, Well-Ventilated AreaStore inside a desiccator or a dry box to provide a secondary barrier against ambient humidity.[2]

    Q4: I've just received a new bottle. What should I do first?

    A: Upon receipt, inspect the container for an intact seal. Before opening for the first time, allow the bottle to equilibrate to room temperature for at least 30-60 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid. Once opened, immediately blanket the headspace with an inert gas like argon or nitrogen before re-sealing tightly.

    Part 2: Troubleshooting Guide

    This section provides a systematic approach to identifying and addressing suspected hydrolysis.

    Q5: My experiments are giving inconsistent results. How can I tell if my this compound has hydrolyzed?

    A: Inconsistent results are a primary indicator of reagent degradation. You can confirm hydrolysis through visual inspection and, more definitively, through analytical techniques.

    • Visual Inspection: Look for changes in the physical appearance of the solid. Hydrolysis can sometimes cause the powder to become clumpy, sticky, or discolored due to the presence of the more polar 11-hydroxyundecanoic acid and trace HCl.

    • Analytical Confirmation: If you suspect degradation, we recommend performing one of the following analytical tests to compare your stored material against a new, unopened standard.

    Q6: Which analytical method is best for detecting hydrolysis, and what should I look for?

    A: Several methods can effectively detect and quantify the 11-hydroxyundecanoic acid impurity.

    Technique Expected Observation for Hydrolysis Product (11-hydroxyundecanoic acid)
    Thin-Layer Chromatography (TLC) The hydroxy acid is more polar than the parent chloro acid. It will exhibit a lower Retention Factor (Rf) value on a silica gel plate.
    ¹H NMR The methylene protons adjacent to the chlorine (-CH₂-Cl) typically appear around 3.5 ppm . Upon hydrolysis to an alcohol, this signal shifts downfield to approximately 3.6 ppm (-CH₂-OH). A new, broad signal for the alcohol proton (-OH) will also appear.
    Mass Spectrometry (MS) The molecular weight will decrease. The parent compound (C₁₁H₂₁ClO₂) has a distinct isotopic pattern for chlorine (M+ and M+2). The hydrolysis product (C₁₁H₂₂O₃) will show a lower molecular weight peak and lack the chlorine isotope pattern.
    FTIR Spectroscopy While the carboxylic acid O-H stretch can obscure it, you may see a broadening of the hydroxyl stretch region (3200-3500 cm⁻¹). More definitively, the intensity of the C-Cl stretch (typically 600-800 cm⁻¹) will decrease relative to other peaks.

    The following workflow provides a logical path for troubleshooting.

    G start Suspected Hydrolysis of This compound visual Visual Inspection: Clumping, Discoloration? start->visual no_visual No Obvious Change visual->no_visual No yes_visual Change Observed visual->yes_visual Yes analytical Analytical Confirmation: TLC, NMR, or MS confirmed Hydrolysis Confirmed analytical->confirmed Impurity Detected not_confirmed Hydrolysis Not Detected analytical->not_confirmed No Impurity no_visual->analytical yes_visual->analytical assess Assess Extent of Degradation (e.g., qNMR, HPLC) confirmed->assess other_vars Investigate Other Experimental Variables not_confirmed->other_vars corrective Implement Corrective Storage: - Use Inert Gas - Store in Desiccator - Aliquot Material assess->corrective

    Caption: Troubleshooting workflow for suspected hydrolysis.

    Q7: I've confirmed hydrolysis. Is the material still usable?

    A: This depends on the extent of the degradation and the sensitivity of your application. If the level of impurity is low (<1-2%) and your experiment is robust, it may be acceptable. However, for applications requiring high purity, such as polymerization or drug conjugation, the material should be discarded. Purification by column chromatography is possible but often not practical. The best course of action is to discard the compromised reagent and implement stricter storage protocols for the new material.

    Part 3: Protocols

    Protocol 1: Recommended Storage and Handling Procedure

    This protocol provides a step-by-step guide for maintaining the integrity of this compound in the laboratory.

    • Equilibration: Before opening a refrigerated or frozen bottle for the first time, place it in a desiccator at room temperature for at least 60 minutes to prevent water condensation.

    • Inert Gas Purge: Prepare a gentle stream of dry nitrogen or argon gas.

    • Dispensing: Briefly open the bottle, quickly weigh and dispense the required amount of material, and minimize the time the container is open to the atmosphere.

    • Blanketing: Before re-sealing, insert the gas line into the bottle's headspace for 15-20 seconds to displace all air.

    • Sealing: While the inert gas is still flowing, tightly screw the cap back on. Seal the cap-bottle interface with paraffin film for an extra barrier.

    • Storage: Place the sealed bottle back into its recommended storage condition (e.g., 2-8°C) inside a secondary container (like a sealed bag or box) containing a desiccant pouch.

    Protocol 2: TLC Method for Detecting Hydrolysis

    • Sample Preparation: Prepare two solutions (~10 mg/mL) in ethyl acetate: one of your test sample and one of a reliable, new standard.

    • TLC Plate: Use a standard silica gel plate.

    • Spotting: Spot a small amount of each solution onto the plate's baseline.

    • Mobile Phase: Develop the plate in a chamber using a mobile phase of 70:30:1 Hexane:Ethyl Acetate:Acetic Acid.

    • Visualization: Visualize the spots using a potassium permanganate stain.

    • Analysis: The parent this compound will have a higher Rf value. The presence of a second, lower Rf spot in the test sample lane (which should be absent in the standard lane) indicates the presence of the more polar 11-hydroxyundecanoic acid.

    The hydrolysis reaction is a critical degradation pathway that must be controlled.

    hydrolysis sub This compound Cl-(CH₂)₁₀-COOH prod 11-Hydroxyundecanoic Acid HO-(CH₂)₁₀-COOH sub->prod Nucleophilic Substitution water +   H₂O (Moisture) water->prod hcl +   HCl

    Caption: The hydrolysis of this compound.

    By understanding the mechanism of degradation and implementing these robust storage and handling protocols, you can ensure the long-term stability of your this compound, leading to more reliable and reproducible scientific outcomes.

    References

    • Chemistry Steps. Alkyl Halides to Alcohols. [Link]

    • University of Calgary. Ch15: Hydrolysis of Alkyl Halides. [Link]

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    Technical Support Center: Strategies to Improve the Solubility of 11-Chloroundecanoic Acid in Aqueous Solutions

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for 11-chloroundecanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are working with this long-chain fatty acid and encountering challenges with its limited solubility in aqueous solutions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these experimental hurdles.

    Introduction: Understanding the Challenge

    This compound is a C11 aliphatic carboxylic acid with a terminal chlorine atom.[1] Its long hydrocarbon chain confers significant hydrophobicity, leading to limited solubility in water.[1] This poor aqueous solubility can be a major obstacle in various applications, from biological assays to formulation development. The strategies outlined below are designed to systematically address and overcome this issue.

    Frequently Asked Questions (FAQs)

    Q1: Why is this compound poorly soluble in water?

    A1: The solubility of carboxylic acids in water is a balance between the hydrophilic carboxyl group (-COOH) and the hydrophobic alkyl chain. For short-chain carboxylic acids, the polar carboxyl group dominates, making them miscible with water. However, as the carbon chain length increases, the nonpolar, hydrophobic character of the alkyl chain becomes more pronounced, leading to a significant decrease in water solubility.[2] In this compound, the eleven-carbon chain is the primary contributor to its poor water solubility.

    Q2: I've tried dissolving this compound in water with simple vortexing and heating, but it's not working. What am I doing wrong?

    A2: It is unlikely you are doing anything "wrong." Due to its hydrophobic nature, this compound will not readily dissolve in neutral aqueous solutions, even with heating. The energy input from vortexing and gentle heating is often insufficient to overcome the unfavorable interactions between the long hydrocarbon chain and water molecules. More robust strategies are required to effectively solubilize this compound.

    Q3: What is the quickest and most straightforward method to try and dissolve this compound for a preliminary experiment?

    A3: The most direct approach is pH adjustment. By increasing the pH of the aqueous solution with a base (e.g., NaOH), you can deprotonate the carboxylic acid group to form the more polar and water-soluble carboxylate salt. This is often a good first step for initial range-finding experiments.

    Q4: Are there any safety precautions I should be aware of when using these solubilization methods?

    A4: Yes. When using co-solvents like DMSO or ethanol, be mindful of their potential effects on your experimental system, as they can be toxic to cells at higher concentrations. When working with surfactants, be aware that they can interfere with certain biological assays. Always consult the safety data sheet (SDS) for this compound and any other chemicals used.

    Troubleshooting Guide: Common Issues and Solutions

    Problem Potential Cause Recommended Solution
    The compound precipitates out of solution after initial dissolution. The pH of the solution may have shifted, or the concentration of the co-solvent is insufficient to maintain solubility.Re-adjust the pH of the solution. If using a co-solvent, consider increasing its concentration or trying a different co-solvent.
    The solution is cloudy or forms an emulsion. The compound is not fully solubilized and is instead forming a dispersion of fine particles.This indicates that the chosen method is not effective at the desired concentration. Try a different strategy, such as using a surfactant or cyclodextrin, which can form stable micelles or inclusion complexes.
    The solubilization method is interfering with my downstream application (e.g., cell-based assay). The co-solvent, surfactant, or extreme pH is having an unintended biological or chemical effect.Titrate the concentration of the solubilizing agent to find the lowest effective concentration. Consider switching to a more biocompatible method, such as the use of cyclodextrins.

    In-Depth Solubility Enhancement Strategies

    pH Adjustment: The Power of Ionization

    The Principle: The solubility of carboxylic acids is highly dependent on pH.[3][4] By increasing the pH of the solution above the pKa of the carboxylic acid group, the proton is removed, forming a negatively charged carboxylate ion. This charged species is significantly more polar and, therefore, more soluble in water.[5][6] Salt formation is a widely used and effective method for increasing the solubility and dissolution rates of acidic and basic drugs.[7][8]

    Workflow for pH Adjustment:

    cluster_workflow pH Adjustment Workflow A Weigh this compound B Add a small amount of aqueous base (e.g., 1M NaOH) A->B C Vortex or sonicate to dissolve B->C D Add desired aqueous buffer C->D E Adjust to final pH D->E

    Caption: Workflow for solubilizing this compound via pH adjustment.

    Detailed Protocol: Preparation of a 10 mM Stock Solution via pH Adjustment

    • Preparation: Weigh out the required amount of this compound (MW: 220.73 g/mol ) for your desired volume and concentration.

    • Initial Dissolution: In a suitable container, add a small volume of 1 M NaOH dropwise while vortexing until the solid dissolves. The formation of the sodium salt of this compound will increase its aqueous solubility.

    • Dilution: Once dissolved, add your desired aqueous buffer (e.g., PBS) to reach the final volume.

    • Final pH Adjustment: Adjust the pH of the final solution to the desired value using HCl or NaOH. Note that lowering the pH may cause the compound to precipitate.

    Co-solvents: Modifying the Solvent Environment

    The Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds.[9][10] They work by reducing the polarity of the solvent system, making it more favorable for the nonpolar alkyl chain of this compound.[11] Common co-solvents in pharmaceutical and biological research include dimethyl sulfoxide (DMSO), ethanol, and propylene glycol.[9]

    Workflow for Co-solvent Usage:

    cluster_workflow Co-solvent Workflow A Dissolve this compound in a neat co-solvent (e.g., DMSO) B Create a concentrated stock solution A->B C Add the stock solution dropwise to the aqueous buffer with vigorous stirring B->C

    Caption: General workflow for using a co-solvent to prepare an aqueous solution.

    Detailed Protocol: Preparation of a 10 mM Stock Solution using DMSO

    • Stock Solution Preparation: Dissolve the desired amount of this compound in pure DMSO to create a concentrated stock solution (e.g., 100 mM). Gentle warming and vortexing can aid dissolution.

    • Working Solution Preparation: To prepare your final aqueous solution, add the DMSO stock solution dropwise to your aqueous buffer while vigorously stirring or vortexing. It is crucial to add the stock solution to the buffer and not the other way around to avoid precipitation.

    • Final Concentration: Ensure the final concentration of the co-solvent is compatible with your experimental system.

    Surfactants: Micellar Solubilization

    The Principle: Surfactants are amphiphilic molecules that contain both a hydrophilic head and a hydrophobic tail.[12] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles in aqueous solutions.[12][13] The hydrophobic tails form a core, creating a microenvironment where nonpolar molecules like this compound can be entrapped and effectively solubilized in the bulk aqueous phase.[12][13][14]

    Mechanism of Micellar Solubilization:

    cluster_micelle Micellar Solubilization Surfactant Surfactant Monomers Micelle Micelle Formation (above CMC) Surfactant->Micelle Solubilization Hydrophobic Core Sequesters This compound Micelle->Solubilization

    Caption: Diagram illustrating the formation of micelles and solubilization of a hydrophobic molecule.

    Commonly Used Surfactants:

    • Non-ionic: Tween® 20, Tween® 80, Triton™ X-100

    • Anionic: Sodium dodecyl sulfate (SDS)

    • Cationic: Cetyltrimethylammonium bromide (CTAB)

    The choice of surfactant will depend on the specific application, as ionic surfactants can be more disruptive to biological systems.[13]

    Cyclodextrins: Inclusion Complex Formation

    The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate hydrophobic "guest" molecules, such as the alkyl chain of this compound, forming an inclusion complex.[15][16][17] This complex has a hydrophilic exterior, which significantly enhances the apparent water solubility of the guest molecule.[15][17]

    Mechanism of Cyclodextrin Inclusion:

    cluster_cyclodextrin Cyclodextrin Inclusion Complex CD Hydrophilic Exterior Hydrophobic Cavity Complex Soluble Inclusion Complex CD->Complex FA This compound FA->CD:f1

    Caption: Formation of a soluble inclusion complex between a cyclodextrin and this compound.

    Types of Cyclodextrins:

    • α-cyclodextrin: Smaller cavity, suitable for smaller molecules.

    • β-cyclodextrin: Mid-sized cavity, widely used.

    • γ-cyclodextrin: Larger cavity, can accommodate larger molecules.

    Derivatives of these, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), offer even greater solubility and are commonly used in pharmaceutical formulations.

    Summary of Solubility Enhancement Strategies

    Strategy Mechanism Advantages Considerations
    pH Adjustment Ionization of the carboxylic acid group.[5][6]Simple, effective, and often the first approach to try.The final pH must be compatible with the experimental system; precipitation can occur if the pH is lowered.
    Co-solvents Reduction of solvent polarity.[9][10][11]Effective for creating concentrated stock solutions.The co-solvent may have biological or chemical effects on the system; potential for precipitation upon dilution.
    Surfactants Micellar encapsulation of the hydrophobic molecule.[12][13][14]High solubilizing capacity above the CMC.Can interfere with certain assays; potential for cell toxicity depending on the surfactant and concentration.
    Cyclodextrins Formation of a water-soluble inclusion complex.[15][16][17]Generally biocompatible; can improve stability.Can be more expensive; stoichiometry of complexation may need to be determined.

    References

    • Szejtli, J. (2015). Fatty Acid-Cyclodextrin Complexes: Properties and Applications. In Cyclodextrins and Their Complexes (pp. 235-251). Springer.
    • Lo, Y. L., et al. (2017). Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs. Pharmaceutics, 9(4), 49.
    • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
    • López-Nicolás, J. M., et al. (1995). Use of 'soluble lipids' for biochemical processes: linoleic acid-cyclodextrin inclusion complexes in aqueous solutions. Biochemical Journal, 305(Pt 1), 151–154.
    • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
    • Astray, G., et al. (2021).
    • Jantarat, C. (2016).
    • Lipids. (2019, June 5). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

    • Solubilization of Hydrophobic Dyes in Surfactant Solutions. (2015). Journal of Surfactants and Detergents, 18(1), 1-13.
    • Vorum, H., et al. (1992). Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1126(2), 135-142.
    • Black, A. P., et al. (2018). Subtle changes in pH affect the packing and robustness of fatty acid bilayers.
    • Drug Solubility in Fatty Acids as a Formulation Design Approach for Lipid-Based Formulations: A Technical Note. (2017). AAPS PharmSciTech, 18(1), 1-5.
    • Garduño-García, M. G., et al. (2020). pH effects on the lipid and fatty acids accumulation in Chlamydomonas reinhardtii. AMB Express, 10(1), 1-11.
    • Bălănuță, A. M., et al. (2020). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules, 25(22), 5463.
    • Cosolvent. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

    • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2014). Indian Journal of Pharmaceutical Sciences, 76(2), 124–131.
    • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2021). Pharmaceutics, 13(12), 2068.
    • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

    • This compound (C007B-458954). (n.d.). Cenmed Enterprises. Retrieved January 14, 2026, from [Link]

    • Sicaire, A. G., et al. (2015). Alternative Bio-Based Solvents for Extraction of Fat and Oils: Solubility Prediction, Global Yield, Extraction Kinetics, Chemical Composition and Cost of Manufacturing. International Journal of Molecular Sciences, 16(4), 8430–8453.
    • Stable formulations of fatty acids. (2011). Google Patents.
    • The effect of pH on the fatty acid composition (% of lipids) of M. alpina NRRL-A-10995 in the exponential phase. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

    • Physical Properties of Carboxylic Acids. (n.d.). eCampusOntario Pressbooks. Retrieved January 14, 2026, from [Link]

    • Sustainable lipid extraction: green solvents and hydrotalcite as alternatives to conventional methods for measuring fatty acids in fat, oil and grease. (2023). Green Chemistry, 25(18), 7136-7146.
    • This compound (C11H21ClO2). (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

    • 11-Aminoundecanoic acid. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

    • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
    • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(2), 1-10.
    • 6-Chloroundecanoic acid, methyl ester. (n.d.). Cheméo. Retrieved January 14, 2026, from [Link]

    • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Journal of Drug Delivery and Therapeutics, 14(10-S), 1-5.
    • Why salt formation of weak acid increases the drug solubility? (2023, February 8). ResearchGate. Retrieved January 14, 2026, from [Link]

    • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
    • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2016).
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    Technical Support Center: A Guide to Identifying and Removing Impurities from Commercial 11-Chloroundecanoic Acid

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for the purification of commercial 11-chloroundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experimental work. Here, we will address common challenges in identifying and removing impurities, providing both theoretical understanding and practical, field-proven protocols.

    Section 1: Understanding the Impurity Profile of Commercial this compound

    Frequently Asked Questions (FAQs)

    Q1: What are the most common impurities I can expect in commercial-grade this compound?

    A1: The impurity profile of commercial this compound can vary depending on the synthetic route employed by the manufacturer. However, common impurities often include:

    • Starting materials: Unreacted undecylenic acid or other precursors.

    • Side-reaction products: Isomers of this compound, such as 10-chloroundecanoic acid, or products from incomplete reactions.

    • Solvent residues: Residual solvents from the synthesis and initial purification steps.

    • Water: Moisture can be present due to the hygroscopic nature of carboxylic acids.

    • Oligomers: Small polymeric chains formed during synthesis.

    Q2: Why is it critical to remove these impurities for my research?

    A2: Impurities can significantly impact the outcome of your experiments, especially in sensitive applications like drug development and polymer chemistry. They can lead to:

    • Inaccurate quantification: Affecting dosage calculations and stoichiometric ratios in subsequent reactions.

    • Side reactions: Unwanted chemical transformations leading to the formation of unknown byproducts.

    • Altered physical properties: Changes in melting point, solubility, and crystallinity.

    • Reduced efficacy and safety: In pharmaceutical applications, impurities can affect the biological activity and toxicity of the final product.[1]

    Section 2: Analytical Techniques for Impurity Identification and Quantification

    A multi-faceted analytical approach is crucial for a comprehensive purity assessment. Combining techniques provides both quantitative data and structural identification of impurities.[1]

    Troubleshooting Common Analytical Issues

    Q1: My Gas Chromatography-Mass Spectrometry (GC-MS) results are showing poor peak shape and low sensitivity for this compound. What's going wrong?

    A1: This is a common issue due to the low volatility and polar nature of carboxylic acids.[2] To overcome this, derivatization is necessary to convert the carboxylic acid to a more volatile and less polar ester. Fatty Acid Methyl Esters (FAMEs) are the most common derivatives for GC analysis.[2][3]

    Workflow for Impurity Identification by GC-MS

    Caption: GC-MS workflow for impurity analysis.

    Detailed Protocol: FAMEs Preparation for GC-MS Analysis
    • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a screw-capped test tube.

    • Derivatization: Add 2 mL of 14% BF3-methanol solution. Cap the tube tightly and heat at 60°C for 30 minutes.

    • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly and allow the layers to separate.

    • Sample Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.

    Q2: I'm using High-Performance Liquid Chromatography (HPLC), but I'm struggling to get good separation of this compound from its potential impurities. What column and mobile phase should I use?

    A2: For the analysis of carboxylic acids, a reverse-phase C18 column is a good starting point.[1] However, due to the polar nature of your analyte, you may encounter poor retention. To improve this, consider using a mixed-mode column that combines reversed-phase and ion-exchange characteristics.[4]

    Recommended HPLC Conditions
    ParameterRecommendationRationale
    Column C18 (e.g., 4.6 x 150 mm, 3.5 µm) or Mixed-Mode (e.g., Amaze TH)[1][4]C18 provides good hydrophobic separation, while mixed-mode columns enhance retention of polar compounds.
    Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid).[5]The acidic modifier suppresses the ionization of the carboxylic acid, leading to better retention and peak shape on a reverse-phase column.
    Detection UV at 200-210 nm or Charged Aerosol Detection (CAD).[1][6]Carboxylic acids have weak UV absorbance. CAD is a universal detector that provides a more uniform response for non-UV active compounds.

    Q3: How can I use Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to assess purity?

    A3: Both NMR and FTIR are powerful tools for structural elucidation and can provide valuable information about the purity of your sample.

    • ¹H NMR: The proton of the carboxylic acid group typically appears as a broad singlet around 12 ppm.[7][8] The integration of this peak relative to other signals in the spectrum can give a quantitative measure of purity. The chemical shifts of protons on carbons adjacent to the chlorine atom and the carboxylic acid group are also diagnostic.[9][10][11]

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid appears in the range of 165-185 ppm.[7][8]

    • FTIR: Carboxylic acids exhibit a characteristic broad O-H stretching band from 2500-3300 cm⁻¹ and an intense C=O stretching band between 1710 and 1760 cm⁻¹.[7][8][12][13] The presence of impurities may be indicated by additional peaks or shifts in these characteristic bands.[14]

    Section 3: Purification Methodologies

    The choice of purification method depends on the nature of the impurities and the desired final purity.

    Troubleshooting Purification Processes

    Q1: I tried to purify my this compound by recrystallization, but the yield was very low. What went wrong?

    A1: Low yield in recrystallization is often due to the choice of solvent or the cooling process. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15][16] For long-chain carboxylic acids, a mixed solvent system is often effective.[17]

    Logical Flow for Selecting a Recrystallization Solvent

    Recrystallization_Solvent_Selection Start Initial Assessment: Test solubility in various solvents (e.g., Hexane, Toluene, Ethanol, Water) Soluble_Cold Soluble in cold solvent? Start->Soluble_Cold Insoluble_Hot Insoluble in hot solvent? Soluble_Cold->Insoluble_Hot No Bad_Solvent Unsuitable solvent Soluble_Cold->Bad_Solvent Yes Choose_Solvent Select as primary solvent Insoluble_Hot->Choose_Solvent No Try_Mixed Try a mixed solvent system (e.g., Toluene/Hexane or Ethanol/Water) Insoluble_Hot->Try_Mixed Yes Good_Solvent Good solvent identified Choose_Solvent->Good_Solvent Try_Mixed->Good_Solvent

    Caption: Solvent selection for recrystallization.

    Detailed Protocol: Recrystallization of this compound
    • Solvent Selection: Based on preliminary tests, a mixture of toluene and hexane is often effective.

    • Dissolution: Dissolve the crude this compound in a minimal amount of hot toluene.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

    • Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[15]

    • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

    • Drying: Dry the purified crystals under vacuum.

    Q2: Recrystallization is not removing a closely related impurity. What other techniques can I use?

    A2: For impurities with similar solubility profiles, column chromatography is a more effective separation technique.

    Recommended Column Chromatography Conditions
    ParameterRecommendationRationale
    Stationary Phase Silica gel 60Standard choice for separating compounds of moderate polarity.
    Mobile Phase A gradient of ethyl acetate in hexane or petroleum ether, with the addition of a small amount of acetic acid (e.g., 1%).The gradient allows for the elution of compounds with varying polarities. The acetic acid helps to prevent tailing of the carboxylic acid on the silica gel.
    Detection Thin-Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) or UV visualization if the impurities are UV active.TLC is used to monitor the separation and identify the fractions containing the purified product.
    References
    • ResolveMass Laboratories Inc. GCMS analysis of fatty acids. [Link]

    • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

    • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

    • Archimer. Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. [Link]

    • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

    • National Institutes of Health (NIH). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. [Link]

    • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

    • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

    • JoVE. Video: Spectroscopy of Carboxylic Acid Derivatives. [Link]

    • Semantic Scholar. Preparation of long-chain fatty acid chlorides. [Link]

    • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

    • HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]

    • Semantic Scholar. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]

    • National Institutes of Health (NIH). Approaches for the Analysis of Chlorinated Lipids. [Link]

    • ResearchGate. A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. [Link]

    • National Institutes of Health (NIH). Strategies for the analysis of chlorinated lipids in biological systems. [Link]

    • MDPI. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. [Link]

    • Agilent. Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. [Link]

    • Cenmed Enterprises. This compound (C007B-458954). [Link]

    • YouTube. Recrystallization. [Link]

    • University of California, Los Angeles (UCLA). Recrystallization and Crystallization. [Link]

    • YouTube. Recrystallization- Organic Chemistry Lab- purification. [Link]

    • YouTube. Organic Chemistry Lab: Recrystallization. [Link]

    • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

    • Buchi.com. Purification of lipids. [Link]

    • SpectraBase. 11-Aminoundecanoic acid. [Link]

    • Google Patents.
    • Doc Brown's Chemistry. 1H proton nmr spectrum of 1,1-dichloroethane. [Link]

    • ResearchGate. Static 11 B (a) and 11 B{ 1 H} NMR spectra (b) of [N(CH 3 ) 4 ] 2 [B 12 H 12 ] recorded under variable temperature conditions. [Link]

    • National Institutes of Health (NIH). Analytical methods for physicochemical characterization of antibody drug conjugates. [Link]

    • The Royal Society of Chemistry. Electronic Supplementary Information for Insights into the Behavior of Nonanoic Acid and Its Conjugate Base at the Air/Water Int. [Link]

    Sources

    Technical Support Center: Enhancing the Stability of 11-Chloroundecanoic Acid Derivatives in Biological Media

    Author: BenchChem Technical Support Team. Date: January 2026

    Prepared by the Senior Application Scientist Team

    Welcome to the technical support center for 11-chloroundecanoic acid (11-Cl-UDA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these unique molecules in their experiments. We understand the challenges associated with maintaining the stability of halogenated fatty acid derivatives in complex biological environments. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges, ensure the integrity of your results, and accelerate your research.

    Section 1: Troubleshooting Guide - Common Experimental Issues

    This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format. We focus on the causality behind these issues and provide actionable solutions.

    Question 1: My 11-Cl-UDA derivative, which has an ester linkage, shows over 90% degradation within one hour of incubation in plasma. What is the likely cause and how can I fix this?

    Answer: Rapid degradation in plasma for an ester-linked derivative is most commonly caused by enzymatic hydrolysis mediated by plasma carboxylesterases. Plasma is rich in these enzymes, which efficiently cleave ester bonds.[1][2]

    Causality:

    • Enzymatic Action: Carboxylesterases (e.g., hCE-1, hCE-2 in humans) are serine hydrolases that catalyze the hydrolysis of a wide range of ester-containing compounds. This is a primary clearance mechanism for many prodrugs and is highly efficient.[2]

    • Chemical Hydrolysis: While possible, spontaneous chemical hydrolysis of a simple alkyl ester at physiological pH (7.4) is typically much slower than enzymatic hydrolysis.

    Troubleshooting Steps & Solutions:

    • Confirm Enzymatic Activity: Run a control experiment using heat-inactivated plasma (heat at 56-60°C for 30-60 minutes). If the degradation is significantly reduced in the heat-inactivated plasma compared to normal plasma, enzymatic hydrolysis is the primary culprit.

    • Inhibit Esterases: Include a general esterase inhibitor, such as bis(p-nitrophenyl) phosphate (BNPP), in a parallel experiment. A dramatic increase in stability in the presence of the inhibitor further confirms esterase activity.

    • Structural Modification (Long-Term Solution): The most effective strategy is to modify the chemical linkage.

      • Switch to an Amide Bond: Replace the ester linkage with an amide bond. Amide bonds are significantly more resistant to hydrolysis by plasma enzymes than ester bonds, which can dramatically increase the plasma half-life.

      • Introduce Steric Hindrance: Modify the chemical structure near the ester bond to create steric hindrance. Adding bulky groups can physically block the active site of esterases, slowing the rate of hydrolysis.

    Question 2: I'm observing high variability in my cell culture assay results when using a new 11-Cl-UDA conjugate. Could compound stability be the issue?

    Answer: Yes, high variability is a classic sign of compound instability in cell culture media. The degradation can occur in the medium itself or as a result of cellular metabolism, leading to inconsistent concentrations of the active compound over the course of the experiment.

    Causality:

    • Media Components: Cell culture media, especially when supplemented with fetal bovine serum (FBS), contains esterases and other enzymes that can degrade sensitive compounds.[3]

    • Cellular Metabolism: Once the compound is taken up by cells, it can be subject to intracellular enzymatic degradation, including hydrolysis by cytosolic esterases, metabolism by cytochrome P450 enzymes (if the structure is susceptible), and beta-oxidation of the fatty acid chain.[4]

    • Adsorption: The lipophilic nature of the fatty acid chain can lead to non-specific binding to plasticware (flasks, plates, pipette tips), reducing the effective concentration of your compound in the medium.

    Troubleshooting Steps & Solutions:

    • Assess Stability in Media: First, incubate your compound in the complete cell culture medium (including FBS) without cells. Sample at different time points (e.g., 0, 2, 6, 24, 48 hours) and analyze the concentration of the parent compound by LC-MS. This will tell you if the compound is stable in the medium alone.

    • Use Low-Binding Plasticware: Switch to ultra-low attachment plates or polypropylene labware to minimize non-specific binding.

    • Reduce Serum Concentration: If stability in media is poor, try reducing the FBS concentration if your cell line can tolerate it, as this will lower the concentration of degradative enzymes.

    • Shorten Incubation Times: If possible, redesign your experiment to use shorter incubation times to minimize the impact of degradation.

    • Consider a More Stable Derivative: As with plasma stability, replacing labile functional groups (like esters) with more stable ones (like amides or ethers) is the most robust long-term solution.

    Question 3: My LC-MS analysis shows a new peak corresponding to the loss of a chlorine atom after incubation in liver microsomes. What metabolic process is occurring?

    Answer: The loss of a chlorine atom, or dehalogenation, is a known metabolic pathway for halogenated hydrocarbons.[5][6] In a liver microsomal assay, this is often mediated by cytochrome P450 (CYP450) enzymes.

    Causality:

    • Reductive Dechlorination: Under anaerobic or low-oxygen conditions, CYP450 enzymes can catalyze a reductive dehalogenation, where the C-Cl bond is broken and replaced with a C-H bond.[7]

    • Oxidative Dehalogenation: More commonly, CYP450s can catalyze an oxidative reaction on the carbon bearing the halogen. This can lead to the formation of an unstable intermediate that spontaneously eliminates the chlorine atom (as HCl) to form an aldehyde or ketone.[6]

    Troubleshooting Steps & Solutions:

    • Confirm CYP450 Involvement: The reaction should be dependent on the presence of the cofactor NADPH. Run a control experiment in the liver microsomes without adding NADPH. If the dehalogenated peak does not form in the absence of NADPH, CYP450 involvement is confirmed.

    • Use CYP450 Inhibitors: In parallel experiments, add known broad-spectrum CYP450 inhibitors like 1-aminobenzotriazole (ABT). Inhibition of the dehalogenation reaction will provide further evidence.

    • Identify Specific CYPs: Use recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6) to pinpoint which specific isoform is responsible for the metabolism. This can be critical for predicting potential drug-drug interactions.

    • Structural Modification: If this metabolic pathway is a liability (e.g., creates a toxic metabolite or is a major clearance route), consider blocking the site of metabolism. Replacing the chlorine with a fluorine atom can sometimes increase stability, as the C-F bond is much stronger and less susceptible to metabolic cleavage.

    Section 2: Frequently Asked Questions (FAQs)

    This section provides answers to broader questions about the fundamental properties and handling of 11-Cl-UDA derivatives.

    Q1: What are the primary metabolic pathways for a long-chain fatty acid derivative like 11-Cl-UDA?

    The metabolism of an 11-Cl-UDA derivative is typically a multi-step process involving several potential pathways:

    • Hydrolysis of the Linker: If the derivative is a prodrug or conjugate (e.g., an ester or amide), the first step is often the cleavage of this bond by hydrolases (esterases, amidases) in the plasma, liver, or other tissues.[2]

    • Beta-Oxidation: The liberated 11-Cl-UDA (or the intact conjugate if the linker is stable) can enter the fatty acid beta-oxidation pathway. This is a mitochondrial process that sequentially shortens the alkyl chain by two carbons at a time, producing acetyl-CoA.[4]

    • Omega-Oxidation: An alternative pathway, particularly for longer-chain fatty acids, is omega-oxidation, which occurs in the endoplasmic reticulum. This involves oxidation of the terminal methyl group (omega carbon), followed by further oxidation to a dicarboxylic acid.[8]

    • Dehalogenation: As discussed in the troubleshooting section, the terminal chlorine can be removed via enzymatic processes, primarily mediated by CYP450 enzymes in the liver.[5][6]

    Q2: How does the terminal chlorine atom affect the stability and metabolism of the undecanoic acid chain?

    The terminal chlorine atom introduces several key changes compared to the parent undecanoic acid:

    • Increased Lipophilicity: The chlorine atom increases the overall lipophilicity of the molecule, which can affect its distribution in the body, protein binding, and cellular uptake.[9]

    • Metabolic Handle: It provides a site for dehalogenation reactions, adding a clearance pathway that is not available to the non-halogenated parent compound.[6]

    • Potential Alteration of Beta-Oxidation: While beta-oxidation proceeds from the carboxyl end, the presence of a bulky, electronegative atom at the terminal end could potentially influence the efficiency of the final cleavage cycles as the chain shortens. This is an area that may require specific experimental investigation.

    Q3: What are the best practices for handling and storing 11-Cl-UDA derivatives to minimize non-biological degradation?

    To ensure the integrity of your stock solutions and experimental results, follow these best practices:

    • Storage: Store solid compounds at -20°C or -80°C, protected from light and moisture.

    • Solvents: Prepare stock solutions in an anhydrous, aprotic solvent like DMSO or ethanol. Avoid long-term storage in protic solvents (like methanol) or aqueous buffers, which can promote slow hydrolysis of labile groups, especially if the pH is not neutral.[10]

    • Working Solutions: Prepare fresh working solutions in your aqueous biological buffer or media immediately before each experiment. Do not store compounds in aqueous solutions for extended periods unless their stability has been confirmed.

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to prevent degradation that can be caused by repeated freezing and thawing.[3]

    Q4: Which analytical techniques are most suitable for stability studies of these compounds?

    Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-tandem MS (LC-MS/MS), is the gold standard for these studies.[8][11]

    • Sensitivity & Specificity: LC-MS/MS provides the high sensitivity needed to detect low concentrations of the compound in complex biological matrices and the specificity to distinguish the parent compound from its metabolites and degradation products.

    • Quantitative Analysis: It allows for accurate quantification of the compound's disappearance over time, enabling the calculation of key parameters like half-life (t½).

    • Metabolite Identification: The mass spectrometer can be used to identify the structures of potential metabolites (e.g., the hydrolyzed acid, the dehalogenated product), providing crucial insights into the degradation pathways.

    Section 3: Protocols and Methodologies

    These are standardized protocols to guide your experimental setup. Always adapt them based on your specific compound's properties and the analytical methods available to you.

    Protocol 3.1: Standard Plasma Stability Assay

    This protocol determines the stability of a test compound in plasma by measuring its disappearance over time.

    Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Control compound (a compound with known high and low stability in plasma)

    • Plasma (e.g., human, mouse, rat), anticoagulated with heparin or EDTA

    • Phosphate buffered saline (PBS), pH 7.4

    • 96-well incubation plate

    • Ice-cold acetonitrile (ACN) with an appropriate internal standard (for quenching and protein precipitation)

    • LC-MS/MS system

    Procedure:

    • Pre-warm Plasma: Thaw frozen plasma on ice and then pre-warm it to 37°C in a water bath for 15 minutes.

    • Prepare Incubation Plate: Add 198 µL of pre-warmed plasma to the designated wells of the 96-well plate. For the T=0 time point, add 200 µL of ice-cold ACN with internal standard to the quenching plate before adding the plasma/compound mix.

    • Initiate Reaction: Add 2 µL of the 10 mM test compound stock solution to the plasma wells to achieve a final concentration of 100 µM (final DMSO concentration ≤ 1%). Mix gently by pipetting.

    • Incubation: Place the plate in an incubator at 37°C.

    • Time Points: At each designated time point (e.g., 0, 15, 30, 60, 120 minutes), take a 50 µL aliquot from the incubation well and add it to a well on the quenching plate containing 150 µL of ice-cold ACN with internal standard.

    • Control (Heat-Inactivated): As a control for non-enzymatic degradation, run a parallel experiment using plasma that has been heat-inactivated at 60°C for 30 minutes.

    • Sample Processing: Once all time points are collected, vortex the quenching plate for 5 minutes to ensure complete protein precipitation.

    • Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

    • Analysis: Carefully transfer the supernatant to a new 96-well plate and analyze the samples by LC-MS/MS to determine the remaining concentration of the test compound at each time point.

    • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) can be used to calculate the half-life (t½ = 0.693 / k).

    Section 4: Data Interpretation and Visualization

    Table 1: Example Stability Data for 11-Cl-UDA Derivatives
    Compound IDLinkage TypeMatrix (37°C)Half-Life (t½, minutes)
    Cpd-01 EsterHuman Plasma8.5
    Cpd-01 EsterHeat-Inactivated Human Plasma> 240
    Cpd-02 AmideHuman Plasma> 240
    Cpd-02 AmideRat Liver Microsomes (+NADPH)45.2
    Cpd-02 AmideRat Liver Microsomes (-NADPH)> 240

    This table illustrates how modifying an ester linkage (Cpd-01) to an amide (Cpd-02) dramatically improves plasma stability. It also shows that Cpd-02 is stable in plasma but is metabolized by NADPH-dependent enzymes in liver microsomes.

    Diagrams (Generated using Graphviz)

    G cluster_0 Potential Degradation Pathways cluster_1 Metabolic Products Parent 11-Cl-UDA Derivative (e.g., Ester Conjugate) Hydrolysis Hydrolysis (Plasma Esterases) Parent->Hydrolysis Cleavage of Linker Group Metabolism Metabolism (Liver CYP450s) Parent->Metabolism Intact Conjugate BetaOx Beta-Oxidation (Mitochondria) Hydrolysis->BetaOx Liberated 11-Cl-UDA Prod_Acid Carboxylic Acid + Drug/Probe Hydrolysis->Prod_Acid Metabolism->BetaOx Prod_Dehalo Dehalogenated Metabolite Metabolism->Prod_Dehalo Prod_Beta Short-Chain Metabolites BetaOx->Prod_Beta

    Caption: Potential degradation pathways for an 11-Cl-UDA derivative in a biological system.

    G cluster_workflow Experimental Workflow for Stability Assessment start Prepare Compound & Biological Matrix incubate Incubate at 37°C start->incubate timepoint Sample at Time Points (0, 15, 30, 60 min) incubate->timepoint quench Quench Reaction (Ice-Cold ACN + IS) timepoint->quench process Protein Precipitation & Centrifugation quench->process analyze LC-MS/MS Analysis process->analyze data Calculate % Remaining & Half-Life (t½) analyze->data end Stability Profile Determined data->end

    Caption: Standard experimental workflow for assessing compound stability in biological media.

    G q1 High Degradation Observed in Biological Matrix q2 Is degradation rapid (<2h) in plasma/serum? q1->q2 q3 Does degradation occur in heat-inactivated plasma? q2->q3 Yes q4 Is degradation NADPH-dependent in microsomes? q2->q4 No a1 Likely enzymatic hydrolysis (e.g., esterases). Solution: Change linker to amide. q3->a1 No a2 Likely chemical instability (e.g., pH-sensitive group). Solution: Modify labile group. q3->a2 Yes a3 Likely CYP450-mediated metabolism. Solution: Identify CYP, consider metabolic blocking. q4->a3 Yes a4 Metabolism is not CYP450-mediated. Consider other enzymes (e.g., UGTs, FMOs). q4->a4 No

    Sources

    Validation & Comparative

    A Comparative Guide to 11-Chloroundecanoic Acid and 11-Bromoundecanoic Acid for Researchers and Drug Development Professionals

    Author: BenchChem Technical Support Team. Date: January 2026

    In the landscape of bifunctional molecules utilized in chemical synthesis and drug development, ω-haloalkanoic acids serve as indispensable building blocks. Their dual functionality, comprising a terminal halogen and a carboxylic acid, allows for versatile modifications and integrations into larger molecular architectures. This guide provides an in-depth, objective comparison of two such molecules: 11-chloroundecanoic acid and 11-bromoundecanoic acid. We will delve into their distinct physical and chemical properties, supported by experimental data, and explore their applications in the synthesis of polymers and bioactive molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

    Introduction: The Strategic Advantage of ω-Haloalkanoic Acids

    The utility of this compound and 11-bromoundecanoic acid lies in their orthogonal reactivity. The carboxylic acid group provides a handle for esterification or amidation, while the terminal halogen acts as a leaving group for nucleophilic substitution reactions. This allows for a stepwise and controlled synthesis of more complex molecules, a critical aspect in the multi-step processes common in pharmaceutical development. The choice between the chloro- and bromo- derivative often hinges on a balance between reactivity, stability, and cost, making a thorough understanding of their properties paramount for synthetic strategy and process optimization.

    Comparative Analysis of Physical and Chemical Properties

    A fundamental understanding of the physical and chemical properties of these two haloalkanoic acids is crucial for their effective use in research and development. The following table summarizes their key characteristics, followed by a more detailed discussion of their reactivity.

    PropertyThis compound11-Bromoundecanoic Acid
    Molecular Formula C₁₁H₂₁ClO₂[1]C₁₁H₂₁BrO₂[2][3]
    Molecular Weight 220.73 g/mol [1]265.19 g/mol [2][3][4]
    Appearance Solid[1]White to beige crystalline chunks[3]
    Melting Point 41-42 °C45-48 °C[2][3][4]
    Boiling Point 171-175 °C (Predicted)173-174 °C at 2 mmHg[2][3][4]
    Solubility Limited solubility in water; soluble in organic solvents[1]Insoluble in water; soluble in organic solvents
    Reactivity Less reactive towards nucleophilic substitutionMore reactive towards nucleophilic substitution[3]
    Stability Stable under normal conditionsStable, but incompatible with bases, oxidizing and reducing agents[2][3]

    Delving into Chemical Reactivity: A Comparative Perspective

    The most significant chemical distinction between this compound and 11-bromoundecanoic acid lies in the reactivity of the carbon-halogen bond. The carbon-bromine bond is inherently weaker than the carbon-chlorine bond, making the bromide a better leaving group in nucleophilic substitution reactions. This translates to faster reaction kinetics for 11-bromoundecanoic acid when reacted with nucleophiles, a critical consideration in optimizing reaction times and yields in synthetic processes.

    This difference in reactivity can be attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Consequently, for a given nucleophile and reaction conditions, 11-bromoundecanoic acid will typically undergo substitution at a higher rate.

    Experimental Protocol: A Head-to-Head Reactivity Comparison

    To empirically validate the difference in reactivity, a straightforward experiment can be conducted by monitoring the rate of precipitation of the corresponding silver halide. This protocol provides a qualitative yet effective comparison.

    Objective:

    To qualitatively compare the rate of nucleophilic substitution of this compound and 11-bromoundecanoic acid.

    Materials:
    • This compound

    • 11-bromoundecanoic acid

    • Ethanolic silver nitrate solution (0.1 M)

    • Ethanol

    • Test tubes

    • Water bath

    • Pipettes

    • Stopwatch

    Procedure:
    • Preparation: In separate, labeled test tubes, dissolve an equimolar amount of this compound and 11-bromoundecanoic acid in a minimal amount of ethanol to ensure complete dissolution.

    • Reaction Initiation: To each test tube, add an equal volume of the 0.1 M ethanolic silver nitrate solution simultaneously.

    • Observation: Place both test tubes in a water bath maintained at a constant temperature (e.g., 50 °C) to ensure a consistent reaction environment.

    • Data Collection: Start the stopwatch immediately upon the addition of the silver nitrate solution. Observe the test tubes for the formation of a precipitate. Record the time it takes for a visible precipitate to form in each tube.

    Expected Results and Interpretation:

    A precipitate of silver bromide (AgBr), which is typically a creamy-white solid, is expected to form significantly faster in the test tube containing 11-bromoundecanoic acid. The formation of silver chloride (AgCl), a white precipitate, in the other test tube will be noticeably slower. This observation directly demonstrates the higher reactivity of the alkyl bromide compared to the alkyl chloride in a nucleophilic substitution reaction.

    Figure 1: Experimental workflow for comparing the reactivity of this compound and 11-bromoundecanoic acid.

    Applications in Drug Development and Research

    Both this compound and 11-bromoundecanoic acid are valuable intermediates in the synthesis of a wide array of molecules with therapeutic potential. Their bifunctional nature allows them to act as linkers, tethering different molecular fragments together.

    11-Bromoundecanoic Acid: A Versatile Linker in Advanced Therapeutics

    The higher reactivity of 11-bromoundecanoic acid makes it a preferred choice for applications where efficient and rapid conjugation is crucial.

    • PROTACs (Proteolysis Targeting Chimeras): 11-Aminoundecanoic acid, derived from 11-bromoundecanoic acid, is utilized as an alkyl chain-based PROTAC linker.[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The length and composition of the linker are critical for the efficacy of the PROTAC, and the undecanoic acid chain provides a flexible and synthetically accessible scaffold.[3][4][6]

    • Synthesis of Bioactive Molecules: 11-Bromoundecanoic acid is a key starting material in the synthesis of various bioactive compounds. For instance, it has been used in the preparation of hydroxy-substituted naphthoquinones with antiplasmodial properties, highlighting its role in the development of potential antimalarial drugs.[3] It is also a precursor for the synthesis of 11-aminoundecanoic acid, a monomer for the bioplastic Polyamide 11 (Nylon 11).[1][2]

    bromo_applications A 11-Bromoundecanoic Acid B Nucleophilic Substitution A->B C PROTAC Linkers B->C E Antiplasmodial Agents B->E G 11-Aminoundecanoic Acid B->G D Targeted Protein Degradation C->D F Antimalarial Drug Discovery E->F H Polyamide 11 (Nylon 11) G->H

    Figure 2: Key applications of 11-bromoundecanoic acid in the synthesis of advanced therapeutics and materials.

    This compound: A Stable Building Block for Diverse Applications

    While less reactive, the greater stability of the carbon-chlorine bond can be advantageous in multi-step syntheses where the halogen needs to remain intact through various reaction conditions before its intended transformation.

    • Synthesis of Functionalized Polymers: this compound can be used as a monomer or a modifying agent in the synthesis of functionalized polymers. The terminal chlorine provides a site for post-polymerization modification, allowing for the introduction of various functionalities to tailor the polymer's properties for specific applications, such as drug delivery or biomaterials.

    • Pharmaceutical Intermediates: The undecanoic acid backbone with a terminal chlorine is a useful scaffold in medicinal chemistry for the development of bioactive compounds.[1] Although less reactive than its bromo counterpart, the chloro group can still undergo nucleophilic substitution under more forcing conditions, providing a different kinetic profile that can be beneficial in certain synthetic strategies. The presence of chlorine is a common feature in many approved drugs, and chloro-containing molecules are significant in pharmaceutical research.[7]

    Conclusion: Making the Right Choice for Your Research

    The selection between this compound and 11-bromoundecanoic acid is a strategic decision that depends on the specific requirements of the synthetic route. For applications demanding high reactivity and faster reaction times, such as in the rapid assembly of linkers for PROTACs, 11-bromoundecanoic acid is often the superior choice. Its lability facilitates efficient nucleophilic substitution, accelerating the synthetic process.

    Conversely, when stability is a primary concern, and the halogen needs to be carried through multiple synthetic steps without reacting prematurely, this compound presents a more robust option. Its lower reactivity provides a greater degree of control and can prevent unwanted side reactions.

    Ultimately, a comprehensive understanding of the nuanced differences in their physical and chemical properties, as outlined in this guide, will empower researchers and drug development professionals to make informed decisions, leading to more efficient and successful synthetic outcomes.

    References

    • Process for the production of 11-bromoundecanoic acid.
    • Process for the ammonolysis of 11-bromoundecanoic acid.
    • This compound - 1860-44-2. Vulcanchem.
    • 11-Bromoundecanoic acid 99 2834-05-1. Sigma-Aldrich.
    • Cas 2834-05-1,11-Bromoundecanoic acid. LookChem.
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    • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
    • 11-Aminoundecanoic acid | PROTAC Linker. MedchemExpress.com.
    • The Role of Organic Synthesis in the Emergence and Development of Antibody-Drug Conjugates as Targeted Cancer Therapies. PubMed.
    • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
    • Preparation of 11-bromo-undecylic acid from 10-undecylenic acid and preparation method thereof.
    • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degrad
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    Orthogonal Purity Assessment of 11-Chloroundecanoic Acid: A Comparative Guide to HPLC and qNMR Methodologies

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Critical Role of Purity in Drug Development

    In the landscape of pharmaceutical research and drug development, the purity of starting materials, intermediates, and final active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. For specialized intermediates like 11-chloroundecanoic acid (11-CUA), a versatile bifunctional molecule often employed in the synthesis of targeted drug delivery systems, linkers for antibody-drug conjugates (ADCs), and novel polymer chemistries, rigorous purity assessment is paramount.[1][2] Its terminal chlorine atom provides a reactive handle for conjugation, while the carboxylic acid allows for further derivatization, making it a valuable building block.[1]

    This guide provides an in-depth, comparative analysis of two orthogonal analytical techniques for the validation of this compound purity: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to explain the causality behind methodological choices, enabling researchers to design robust, self-validating systems for purity determination that are compliant with international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[3]

    Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

    HPLC is a cornerstone of purity assessment in the pharmaceutical industry, prized for its high resolving power and sensitivity in separating the main component from its impurities. For a non-chromophoric, long-chain carboxylic acid like 11-CUA, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is the most logical and established approach.

    Causality Behind the HPLC Method Design

    The goal is to develop a method that can reliably separate 11-CUA from potential process-related impurities. Common impurities may arise from the synthetic route, such as:

    • Starting materials: Unreacted undecanoic acid or 11-hydroxyundecanoic acid.[4]

    • Isomeric byproducts: Positional isomers such as 10-chloroundecanoic acid, which can result from non-selective chlorination reactions.[1]

    • Degradation products: Potential oxidation or hydrolysis products, although long-chain saturated carboxylic acids are generally stable.

    Our experimental design choices are directly aimed at resolving these structurally similar compounds.

    Experimental Protocol: RP-HPLC Method for this compound

    1. Instrumentation and Columns:

    • System: A standard HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

    • Column: A C18 stationary phase is the optimal choice due to its hydrophobicity, which provides strong retention for the 11-carbon aliphatic chain of 11-CUA. A typical column dimension would be 4.6 mm x 150 mm with 3 or 5 µm particles.

    2. Mobile Phase and Elution:

    • Rationale: The carboxylic acid moiety of 11-CUA is ionizable. To ensure a consistent retention time and sharp peak shape, its ionization must be suppressed. This is achieved by acidifying the mobile phase to a pH of approximately 2.5-3.0.[5]

    • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in ultrapure water. Phosphoric acid is a robust choice for UV detection at low wavelengths, while formic acid is preferred for mass spectrometry (MS) compatibility.[6]

    • Mobile Phase B: Acetonitrile (ACN). ACN is an excellent solvent for long-chain fatty acids and has a low UV cutoff.

    • Elution Mode: A gradient elution is recommended to ensure that any more hydrophobic impurities (e.g., dimeric species) are eluted from the column in a reasonable time, while still providing good resolution for earlier eluting, more polar impurities (e.g., residual hydroxy-acids).

      • Example Gradient:

        • 0-2 min: 70% B

        • 2-15 min: 70% to 95% B

        • 15-18 min: Hold at 95% B

        • 18-20 min: Return to 70% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducibility.

    3. Detection:

    • Wavelength: The carboxylic acid group has a weak UV absorbance at low wavelengths. Detection at 210 nm is a common practice for carboxylic acids as it provides a reasonable signal-to-noise ratio.[3][7][8]

    4. Sample and Standard Preparation:

    • Diluent: A mixture of Acetonitrile/Water (e.g., 80:20 v/v) is a suitable diluent.

    • Sample Concentration: Prepare a stock solution of 11-CUA at approximately 1.0 mg/mL.

    • Calibration: For purity determination by area percent, a single injection is sufficient. For quantification of specific impurities, certified reference standards of those impurities would be required.

    Data Presentation and Interpretation

    The purity of this compound is typically calculated using the area percent method, under the assumption that the main peak and all impurity peaks have a similar response factor at 210 nm.

    Table 1: Example HPLC Purity Data for a Batch of this compound

    Peak IDRetention Time (min)Area (mAU*s)Area %Identification
    14.515000.05Unknown Impurity 1
    28.945000.15Unknown Impurity 2
    310.2298500099.70This compound
    411.590000.10Unknown Impurity 3
    Total 2999000 100.00

    Method Validation (per ICH Q2(R2) Guidelines): To ensure the method is fit for purpose, it must be validated for specificity, linearity, accuracy, precision, and robustness.[3] For instance, specificity would be demonstrated by spiking the 11-CUA sample with known potential impurities (like undecanoic acid) to ensure they are well-resolved from the main peak.

    Part 2: Quantitative NMR (qNMR) - A Primary Method for Absolute Purity

    While HPLC provides a relative purity based on chromatographic peak areas, quantitative NMR (qNMR) stands out as a primary analytical method capable of determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[9] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal, allowing for direct quantification against a certified internal standard.[10]

    Causality Behind the qNMR Method Design

    The core principle of qNMR is to compare the integral of a specific, well-resolved resonance from the analyte (11-CUA) with the integral of a resonance from a certified internal standard of known purity and weight. The choice of internal standard and experimental parameters is critical to ensure accuracy.

    Key Considerations:

    • Internal Standard (IS): The IS must have at least one sharp, singlet resonance that does not overlap with any signals from 11-CUA or the solvent.[11] It must also be stable, non-reactive with the sample, and accurately weighable. Maleic acid is a common choice, but its vinyl proton signal (~6.3 ppm in DMSO-d₆) could potentially overlap with other signals depending on the sample matrix.[11] A better choice for 11-CUA might be 1,4-Dinitrobenzene , which shows a sharp singlet around 8.4 ppm in DMSO-d₆, far from any expected aliphatic or acid proton signals.

    • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d₆ or CDCl₃ are excellent choices.

    • Relaxation Delay (d1): To ensure complete relaxation of all protons between scans (a prerequisite for accurate integration), a long relaxation delay is crucial. This delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified. For quantitative work, a d1 of 30-60 seconds is often employed.

    Experimental Protocol: qNMR for this compound

    1. Sample Preparation (The Most Critical Step):

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial. Record the weight to at least four decimal places.

    • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., 1,4-Dinitrobenzene) into the same vial. Record the weight precisely.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to a high-quality NMR tube.

    2. NMR Spectrometer Setup (Example on a 400 MHz instrument):

    • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker systems).

    • Number of Scans (ns): 8 to 16 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay (d1): ≥ 30 seconds.

    • Acquisition Time (aq): ≥ 3 seconds.

    • Spectral Width (sw): ~16 ppm.

    3. Data Processing and Purity Calculation:

    • Apply an exponential multiplication factor (line broadening) of ~0.3 Hz to improve the signal-to-noise ratio without significantly distorting peak shapes.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the chosen signals. For 11-CUA, the triplet corresponding to the two protons alpha to the carboxylic acid (–CH₂–COOH) at ~2.2-2.3 ppm is an excellent choice as it is typically well-resolved. For 1,4-Dinitrobenzene, integrate the singlet for its four aromatic protons.

    • The purity is calculated using the following formula:[12]

      Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I: Integral value of the signal

      • N: Number of protons for the integrated signal (e.g., 2 for the α-CH₂ of 11-CUA, 4 for 1,4-Dinitrobenzene)

      • MW: Molecular Weight (11-CUA = 220.73 g/mol ; 1,4-Dinitrobenzene = 168.11 g/mol )

      • m: Mass (weight) of the substance

      • P_IS: Certified purity of the Internal Standard

    Table 2: Example qNMR Purity Calculation

    ParameterAnalyte (11-CUA)Internal Standard (1,4-Dinitrobenzene)
    Mass (m)20.15 mg8.52 mg
    Molecular Weight (MW)220.73 g/mol 168.11 g/mol
    Signal UsedTriplet at ~2.25 ppmSinglet at ~8.4 ppm
    Number of Protons (N)24
    Integral (I)5.3110.00
    Purity of IS (P_IS)-99.95%
    Calculated Purity 99.65%

    Part 3: Comparative Analysis - HPLC vs. qNMR

    Neither technique is universally superior; they are complementary and provide orthogonal data, which is the gold standard for robust purity validation.

    Table 3: Objective Comparison of HPLC and qNMR for 11-CUA Purity

    FeatureHPLC (UV Detection)qNMR
    Principle Physical separation based on polarity, followed by relative quantification.Direct measurement based on the intrinsic proportionality between signal intensity and the number of nuclei.
    Quantification Relative Purity (Area %); assumes equal response factor for impurities.Absolute Purity (mass %); a primary ratio method.[9]
    Reference Standard Requires a reference standard of the analyte for identity confirmation and impurity quantification.Requires a certified internal standard of a different, unrelated compound.[11]
    Impurity Detection Excellent at detecting and resolving very low-level impurities (LOD/LOQ often in ppm range).Less sensitive for low-level impurities (<0.1%), which may be lost in the baseline noise.
    Impurity Identification Provides retention time only. Identification requires MS coupling or isolation.Provides structural information on detected impurities simultaneously, aiding in their identification.[9]
    Throughput Higher throughput; typical run times are 15-25 minutes per sample.Lower throughput; long relaxation delays result in longer experiment times (20-40 minutes per sample).
    Method Development Can be more time-consuming, requiring optimization of column, mobile phase, and gradient.Generally faster method development once a suitable internal standard and solvent are identified.
    Robustness Susceptible to variations in column performance, mobile phase composition, and temperature.Highly robust and transferable between different spectrometers (with proper calibration).

    Visualizing the Workflows

    A clear understanding of the experimental process is essential for successful implementation. The following diagrams outline the logical flow for each technique.

    HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh 11-CUA (1 mg/mL) S2 Dissolve in ACN/Water S1->S2 H1 Equilibrate C18 Column S2->H1 S3 Prepare Mobile Phases A & B H2 Inject Sample H1->H2 H3 Run Gradient Elution H2->H3 H4 Detect at 210 nm H3->H4 D1 Integrate Peaks H4->D1 D2 Calculate Area % D1->D2 D3 Report Purity D2->D3

    Caption: High-level workflow for HPLC purity analysis of 11-CUA.

    qNMR_Workflow cluster_prep Precise Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation N1 Accurately Weigh 11-CUA (Analyte) N3 Dissolve Mixture in Deuterated Solvent N1->N3 N2 Accurately Weigh Internal Standard (IS) N2->N3 M1 Tune & Shim Spectrometer N3->M1 M2 Acquire Spectrum (Long Relaxation Delay) M1->M2 P1 Process Spectrum (Phase, Baseline) M2->P1 P2 Integrate Analyte & IS Signals P1->P2 P3 Calculate Absolute Purity Using Formula P2->P3

    Caption: High-level workflow for qNMR absolute purity determination.

    Conclusion and Recommendation

    For the comprehensive purity validation of this compound, neither HPLC nor qNMR should be used in isolation. They provide a powerful, synergistic, and orthogonal approach that aligns with modern quality control and regulatory expectations.

    • HPLC is the ideal tool for impurity profiling. Its superior sensitivity allows for the detection and quantification of trace impurities that qNMR might miss, making it essential for release testing and stability studies.

    • qNMR is the definitive method for assigning absolute purity. It serves as a primary method to accurately quantify the main component without ambiguity from response factors, making it perfect for qualifying reference materials and for definitive batch certification.

    A robust validation package for this compound should, therefore, leverage both techniques. Use HPLC to demonstrate the separation from all known and potential impurities, thereby validating specificity. Concurrently, use qNMR to assign an accurate, absolute purity value to the material. This dual approach provides a self-validating system, ensuring the highest degree of confidence in the quality of this critical synthetic intermediate for researchers, scientists, and drug development professionals.

    References

    • Ivanov, A. R., & Vouros, P. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering.
    • ICH Harmonised Tripartite Guideline. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
    • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

    • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
    • Scherer, R., Rybka, A. C. P., Ballus, C. A., Meinhart, A. D., de Souza Filho, J. T., & Godoy, H. T. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry.
    • RP-HPLC method development. (n.d.). Recent analytical method developed by RP-HPLC.
    • Holzgrabe, U. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. Journal of Pharmaceutical and Biomedical Analysis.
    • Dong, M. W. (2016).
    • Cenmed Enterprises. (n.d.). This compound (C007B-458954). Retrieved from [Link]

    • Woo, J. M., et al. (2020). Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid.

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    comparative study of self-assembled monolayers from different ω-functionalized alkanoic acids

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, scientists, and drug development professionals navigating the intricate world of surface modification, the selection of an appropriate functionalized surface is a critical decision that dictates the success of downstream applications. Self-assembled monolayers (SAMs) of ω-functionalized alkanoic acids offer a versatile and robust platform for tailoring surface properties with molecular precision. This guide provides an in-depth comparative analysis of three commonly employed terminal functionalities: carboxylic acid (-COOH), hydroxyl (-OH), and amine (-NH2). By understanding the distinct characteristics and performance of each, you can make an informed choice for your specific application, be it in biosensing, drug delivery, or fundamental surface science studies.

    Introduction to Self-Assembled Monolayers

    Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a substrate. The process is driven by the chemisorption of a head group of the organic molecule onto the substrate, while van der Waals interactions between adjacent alkyl chains drive the ordering of the monolayer. This guide focuses on alkanoic acids, typically with a thiol head group (-SH) that forms a strong covalent bond with gold substrates, a widely used model system.[1] The terminal functional group, or ω-functionality, dictates the chemical and physical properties of the exposed surface.

    The Critical Role of the Terminal Functional Group

    The choice of the ω-functional group is paramount as it governs the surface's wettability, charge, and reactivity. These properties, in turn, influence protein adsorption, cell adhesion, and the covalent immobilization of biomolecules.[2] Here, we delve into the comparative performance of SAMs terminated with carboxylic acid, hydroxyl, and amine groups.

    Comparative Analysis of ω-Functionalized Alkanoic Acid SAMs

    The performance of SAMs can be evaluated based on several key parameters: ordering and packing density, surface energy and wettability, and chemical reactivity and stability.

    Ordering and Packing Density

    The degree of order within a SAM influences its barrier properties and the presentation of the terminal functional groups. This is often assessed using Fourier Transform Infrared (FTIR) spectroscopy by analyzing the position of the methylene stretching vibrations.

    • Carboxylic Acid (-COOH) Terminated SAMs: These SAMs can form highly ordered, crystalline-like structures.[3] However, the strong hydrogen bonding between adjacent carboxylic acid groups can sometimes lead to the formation of less ordered domains.[4]

    • Hydroxyl (-OH) Terminated SAMs: SAMs terminated with hydroxyl groups also form well-ordered monolayers. The hydrogen bonding network at the surface contributes to the stability and ordering of the film.

    • Amine (-NH2) Terminated SAMs: Amine-terminated SAMs can be more challenging to prepare in a highly ordered state due to the propensity of amine groups to form intermolecular and intramolecular hydrogen bonds, which can introduce disorder.[4][5] However, with optimized preparation methods, well-ordered amine-terminated SAMs can be achieved.[4]

    Surface Energy and Wettability

    Surface wettability, quantified by the water contact angle, is a crucial parameter for many biological applications.

    • -COOH Terminated SAMs: These surfaces are hydrophilic, with reported water contact angles typically in the range of 30-40°.[6] The wettability is pH-dependent due to the protonation/deprotonation of the carboxylic acid groups.

    • -OH Terminated SAMs: Hydroxyl-terminated SAMs are also hydrophilic, exhibiting low water contact angles, often less than 20°.[6]

    • -NH2 Terminated SAMs: Amine-terminated surfaces are hydrophilic as well, with water contact angles generally between 40° and 60°.[6] Similar to -COOH SAMs, the wettability is influenced by the pH of the surrounding environment.

    Chemical Reactivity and Stability

    The terminal functional group dictates the chemical reactivity of the SAM surface, enabling the covalent attachment of molecules of interest.

    • -COOH Terminated SAMs: The carboxylic acid groups can be readily activated using carbodiimide chemistry (e.g., EDC/NHS) to form amide bonds with amine-containing molecules such as proteins and peptides.[7] These SAMs exhibit good thermal and chemical stability.[3]

    • -OH Terminated SAMs: The hydroxyl groups can be used for esterification reactions or converted to other functional groups. They are generally stable under a range of conditions.

    • -NH2 Terminated SAMs: The primary amine groups are nucleophilic and can react with various electrophiles, such as activated esters (e.g., NHS esters), to form stable amide bonds. The thermal stability of amine-terminated SAMs is an important consideration for their application.[8]

    Data Summary: A Comparative Overview

    Property-COOH Terminated SAM-OH Terminated SAM-NH2 Terminated SAM
    Typical Alkanoic Acid 11-Mercaptoundecanoic acid (MUA)11-Mercapto-1-undecanol (MUD)11-Amino-1-undecanethiol (AUT)
    Water Contact Angle 30-40°[6]< 20°[6]40-60°[6]
    Surface Character Hydrophilic, Anionic at high pHHydrophilic, NeutralHydrophilic, Cationic at low pH
    Primary Reactivity Amide bond formation (with amines) via carbodiimide activation[7]Esterification, EtherificationAmide bond formation (with carboxylic acids or activated esters)
    Ordering Generally high, can be affected by hydrogen bonding[4]HighCan be challenging to achieve high order due to hydrogen bonding[4][5]
    Stability Good thermal and chemical stability[3]Good stabilityModerate thermal stability[8]

    Experimental Protocols

    The following are detailed, step-by-step methodologies for the preparation and characterization of ω-functionalized alkanoic acid SAMs on gold substrates.

    Materials and Reagents
    • Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)

    • 11-Mercaptoundecanoic acid (MUA)

    • 11-Mercapto-1-undecanol (MUD)

    • 11-Amino-1-undecanethiol (AUT) hydrochloride

    • Ethanol (200 proof)

    • Hydrochloric acid (HCl)

    • Ammonium hydroxide (NH4OH) or triethylamine

    • Ultrapure water

    • Nitrogen gas (high purity)

    Experimental Workflow Diagram

    Caption: Experimental workflow for SAM preparation and characterization.

    Step-by-Step Methodologies

    1. Substrate Preparation:

    • Clean the gold-coated substrates to remove organic contaminants. A common method is treatment with UV/Ozone for 10-15 minutes.

    • Immediately before use, rinse the substrates with ethanol and dry them under a stream of high-purity nitrogen gas.

    2. SAM Formation:

    • For -COOH SAMs (using MUA):

      • Prepare a 1 mM solution of MUA in absolute ethanol. To ensure the carboxylic acid is protonated and to minimize intermolecular deprotonation that can lead to disordered multilayers, the pH of the solution can be adjusted to be acidic (e.g., by adding a small amount of HCl).[9]

      • Immerse the cleaned gold substrates in the MUA solution in a clean, sealed container.

      • Allow the self-assembly to proceed for 12-24 hours at room temperature.

      • Remove the substrates from the solution, rinse thoroughly with ethanol to remove non-chemisorbed molecules, and dry with a gentle stream of nitrogen.

    • For -OH SAMs (using MUD):

      • Prepare a 1 mM solution of MUD in absolute ethanol.

      • Immerse the cleaned gold substrates in the MUD solution.

      • Allow the self-assembly to proceed for 12-24 hours at room temperature.

      • Remove the substrates, rinse extensively with ethanol, and dry under a nitrogen stream.

    • For -NH2 SAMs (using AUT):

      • Prepare a 1 mM solution of AUT hydrochloride in absolute ethanol. To deprotonate the amine and facilitate self-assembly, adjust the pH of the solution to be basic (around pH 11-12) by adding a small amount of a non-nucleophilic base like triethylamine or ammonium hydroxide.[9]

      • Immerse the cleaned gold substrates in the AUT solution.

      • Allow the self-assembly to proceed for 12-24 hours at room temperature.

      • Remove the substrates, rinse thoroughly with ethanol, and dry with nitrogen.

    3. Characterization:

    • Contact Angle Goniometry:

      • Place a droplet of ultrapure water (typically 1-5 µL) on the SAM-functionalized surface.

      • Measure the static contact angle using a goniometer.

      • Perform measurements at multiple locations on the surface to ensure homogeneity.

    • X-ray Photoelectron Spectroscopy (XPS):

      • Introduce the SAM-modified substrate into the ultra-high vacuum chamber of the XPS instrument.

      • Acquire survey scans to identify the elemental composition of the surface.

      • Acquire high-resolution spectra for C 1s, O 1s, N 1s, and S 2p regions to determine the chemical states and confirm the presence of the terminal functional groups.[10][11]

    • Fourier Transform Infrared (FTIR) Spectroscopy:

      • Use a grazing angle specular reflectance setup for analyzing SAMs on gold.

      • Acquire spectra in the mid-IR range (e.g., 4000-800 cm-1).

      • Analyze the positions of the asymmetric (νa(CH2)) and symmetric (νs(CH2)) methylene stretching modes (around 2920 cm-1 and 2850 cm-1, respectively) to assess the conformational order of the alkyl chains. Lower frequencies indicate a more crystalline-like, all-trans conformation.[12]

    Visualizing the Molecular Architecture

    The orientation and terminal functionality of the SAMs are crucial for their performance.

    SAM_Structures cluster_COOH -COOH Terminated SAM cluster_OH -OH Terminated SAM cluster_NH2 -NH2 Terminated SAM mol1 C | O || O-H chain1 ( C H 2 ) n mol1->chain1 head1 S chain1->head1 substrate1 Gold Substrate head1->substrate1 mol2 O-H chain2 ( C H 2 ) n mol2->chain2 head2 S chain2->head2 substrate2 Gold Substrate head2->substrate2 mol3 N H 2 chain3 ( C H 2 ) n mol3->chain3 head3 S chain3->head3 substrate3 Gold Substrate head3->substrate3

    Caption: Molecular structures of different ω-functionalized alkanoic acid SAMs.

    Conclusion: Selecting the Optimal SAM for Your Application

    The choice between carboxylic acid, hydroxyl, and amine-terminated SAMs depends critically on the intended application.

    • -COOH SAMs are ideal for the covalent immobilization of proteins and other amine-containing biomolecules, providing a stable and well-defined platform for biosensor development.

    • -OH SAMs offer a highly hydrophilic and neutral surface, which can be advantageous for applications requiring resistance to non-specific protein adsorption.

    • -NH2 SAMs provide a positively charged surface (at neutral or acidic pH) and are useful for immobilizing molecules via their carboxylic acid groups or for electrostatic interactions with negatively charged species.

    By carefully considering the comparative properties and following robust experimental protocols, researchers can effectively harness the power of self-assembled monolayers to create functional surfaces tailored to their specific needs.

    References

    • Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. PIKE Technologies. Available from: [Link]

    • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103-1170.
    • Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of alkanethiols on gold: a review on the problems and prospects. Physical Chemistry Chemical Physics, 12(23), 5913-5934.
    • Stettner, J., Frank, P., & Zorn, G. (2009). A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils. Langmuir, 25(2), 893-900.
    • Ahmad, A., & Moore, E. (2013).
    • Lee, S., Shon, Y. S., Colorado, R., Guenard, R. L., Lee, T. R., & Perry, S. S. (2000). Comparative Study of the Adhesion, Friction, and Mechanical Properties of CF3- and CH3-Terminated Alkanethiol Monolayers. Langmuir, 16(6), 2257-2263.
    • Luk, Y. Y., Kato, M., & Mrksich, M. (2000).
    • Olea, D., Gonzalez, G., & Huerta, F. (2016). X-ray photoelectron spectroscopy characterization of self-assembled monolayers for micromechanical biosensing applications. Superficies y vacío, 29(3), 73-78.
    • EAG Laboratories. (2022). Self-assembled monolayers. Available from: [Link]

    • Lira, S. A., & Leggett, G. J. (2009). Comparative Investigations of the Packing and Ambient Stability of Self-Assembled Monolayers of Alkanethiols on Gold and Silver by Friction Force Microscopy. The Journal of Physical Chemistry C, 113(19), 8290-8298.
    • Xu, R., Ding, H., Li, W., Wang, D., & Xi, S. (1995). FTIR-ATR study of self-assembled thiol monolayers on gold. Supramolecular Science, 2(3-4), 607-609.
    • Trovato, F., Tatti, R., Di Vico, F., L-g, M. C., & Coclite, A. M. (2021). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM)
    • Stettner, J., Frank, P., & Zorn, G. (2009). A Study on the Formation and Thermal Stability of 11-MUA SAMs on Au(111)/Mica and on Polycrystalline Gold Foils. Langmuir, 25(2), 893-900.
    • Xiao, T., Zou, W., Tian, C., Zhou, F., Liu, G., & Liu, Q. (2022). Gypsum heterogenous nucleation pathways regulated by surface functional groups and hydrophobicity.
    • Zimmer and Peacock. (n.d.). Forming a SAM on a gold electrode. Available from: [Link]

    • Wang, H., Chen, S., Li, L., & Jiang, S. (2005).
    • Dojindo Molecular Technologies, Inc. (n.d.). Self-Assembled Alkanethiol Monolayers. Available from: [Link]

    • Maj, M., Bar-Ziv, R., & Tokmakoff, A. (2018). Unraveling the dynamics and structure of functionalized self-assembled monolayers on gold using 2D IR spectroscopy and MD simulations. Proceedings of the National Academy of Sciences, 115(26), 6641-6646.
    • Han, S. W., Kim, C., & Lee, H. (2014). Multi-technique Characterization of Self-assembled Carboxylic Acid Terminated Alkanethiol Monolayers on Nanoparticle and Flat Gold Surfaces. Bulletin of the Korean Chemical Society, 35(1), 113-118.
    • Bessueille, F., et al. (2019). Self-assembly of amino-terminated monolayers depending on the chemical structure. New Journal of Chemistry, 43(1), 205-213.
    • Gunda, N. S. K., Singh, M., & Kaur, M. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Preprints.org.
    • Xiao, T., Zou, W., Tian, C., Zhou, F., Liu, G., & Liu, Q. (2022). In situ investigation of the effect of functional groups in polymeric flocculants on the adsorption of kaolin and Pb.
    • BenchChem. (2025). Thermal Stability of Amino-Terminated Alkanethiol Self-Assembled Monolayers: A Technical Guide.
    • Li, Y., Huang, J., McIver, R. T., & Hemminger, J. C. (1997). A New Approach to Generate Thiol-terminated SAMs on Gold. In Proceedings of the 45th ASMS Conference on Mass Spectrometry and Allied Topics.
    • Pensa, E., Vericat, C., Grumelli, D., Salvarezza, R. C., & Vela, M. E. (2010). Selective Permeation of a Liquidlike Self-Assembled Monolayer of 11-Amino-1-undecanethiol on Polycrystalline Gold by Highly Charged Electroactive Probes. The Journal of Physical Chemistry C, 114(10), 4566-4573.
    • Wang, H., Chen, S., Li, L., & Jiang, S. (2005).
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    • Gupta, P., et al. (2006). Contact angles and thicknesses for SAMs produced by thiol splitting. Langmuir, 22(18), 7542-7545.
    • Chang, C. C. (2015). How can we quickly measure OH, COOH, NH functional group distribution (2D image) on polymer surface after special surface treatment process?.
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    performance evaluation of 11-chloroundecanoic acid as a surface modifier versus silanes

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the intricate world of biomedical research and drug development, the interface between a material and its biological environment is paramount. Surface modification is a critical tool to tailor the properties of substrates, influencing everything from protein adsorption and cell adhesion to the stability of implanted devices. This guide provides an in-depth technical comparison of two distinct classes of surface modifiers: 11-chloroundecanoic acid, a representative of long-chain carboxylic acids for self-assembled monolayers (SAMs), and the widely utilized family of organosilanes. We will delve into their chemical mechanisms, comparative performance across key metrics, and provide field-proven experimental protocols to empower you in selecting and evaluating the optimal surface modification strategy for your application.

    The Imperative of Surface Control: Why Your Choice of Modifier Matters

    The surface of a material is its active interface with the biological milieu. An unmodified surface can lead to non-specific protein binding, initiate an inflammatory response, or exhibit poor wettability, hindering its intended function. Surface modification allows for the precise engineering of surface properties to enhance biocompatibility, improve adhesion of specific biomolecules, and control cellular interactions. The choice between different modifiers is not trivial; it dictates the stability, reproducibility, and ultimate success of your research or medical device. This guide will equip you with the foundational knowledge and practical insights to navigate this critical decision-making process.

    Understanding the Contenders: Chemical Mechanisms of Surface Modification

    This compound: The Architect of Ordered Monolayers

    This compound belongs to a class of molecules that form highly ordered, self-assembled monolayers (SAMs), particularly on noble metal surfaces like gold. The formation of these monolayers is a spontaneous process driven by the strong affinity of a headgroup to the substrate and the van der Waals interactions between the long alkyl chains.

    The key mechanistic steps are:

    • Adsorption: The carboxylic acid headgroup of this compound has a strong affinity for metal oxide surfaces, though it is most famously used with a thiol-terminated analogue on gold. For the purpose of this comparison, we will consider its application on surfaces where the carboxyl group can form a stable bond.

    • Self-Assembly: Following initial adsorption, the long undecyl chains (- (CH₂)₁₀ -) of adjacent molecules align and pack closely due to intermolecular van der Waals forces. This results in a dense, quasi-crystalline monolayer.

    • Functionalization: The terminal chloro group (-Cl) serves as a versatile chemical handle for subsequent covalent attachment of biomolecules, drugs, or other functional moieties.

    Caption: Workflow for surface modification using this compound.

    Silanes: The Versatile Crosslinkers

    Silanes are a broad class of silicon-based compounds with the general formula R-Si(OR')₃, where R is an organofunctional group and OR' is a hydrolyzable alkoxy group. Their versatility stems from the ability to form robust covalent bonds with a wide range of inorganic substrates possessing hydroxyl groups (-OH), such as glass, silicon wafers, and metal oxides.

    The silanization process typically involves:

    • Hydrolysis: In the presence of water, the alkoxy groups (e.g., methoxy or ethoxy) hydrolyze to form reactive silanol groups (Si-OH).

    • Condensation: These silanol groups can then condense with hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Substrate).

    • Cross-linking: Silanol groups on adjacent silane molecules can also condense with each other, forming a cross-linked polysiloxane network on the surface. This network provides enhanced stability to the modified layer.

    • Functionalization: The organofunctional group 'R' extends away from the surface and can be tailored for specific applications, such as providing hydrophobicity, hydrophilicity, or reactive sites for biomolecule conjugation.

    Caption: General mechanism of surface modification using organosilanes.

    Head-to-Head Performance Comparison

    The choice between this compound and silanes hinges on the specific performance requirements of your application. Here, we compare their performance based on key metrics, drawing upon established experimental findings.

    Performance MetricThis compound (Carboxylic Acid SAMs)SilanesKey Considerations & Insights
    Layer Structure & Ordering Highly ordered, crystalline-like monolayers on suitable substrates.[1]Can range from monolayers to thicker, cross-linked polymer networks. Ordering is generally lower than ideal SAMs.For applications requiring precise molecular orientation and uniformity, carboxylic acid SAMs are superior. Silane layers, while less ordered, can provide a more robust and thicker coating.
    Thermal Stability Desorption of intact molecules typically occurs at temperatures around 250-300°C for long-chain carboxylic acids on oxide surfaces.[2]Highly dependent on the silane chemistry and substrate. Some silane monolayers can be stable up to 350°C or higher in a vacuum.[3]Silanes generally offer superior thermal stability due to the formation of a cross-linked covalent network. This makes them suitable for applications involving high-temperature processing.
    Hydrolytic Stability The stability of the carboxylate-surface bond is pH-dependent and can be susceptible to hydrolysis, especially under basic conditions.The Si-O-Si and Si-O-Substrate bonds are generally stable, but can be susceptible to hydrolysis under acidic or basic conditions over long periods.[4] The stability can be enhanced with dipodal silanes.Silane layers, particularly those with extensive cross-linking, tend to exhibit greater long-term hydrolytic stability in aqueous environments compared to carboxylic acid SAMs on many oxide surfaces. However, the choice of silane and deposition conditions are critical.[4]
    Surface Energy Modification Can create well-defined surfaces with tunable wettability based on the terminal group. The long alkyl chain provides a hydrophobic character.Highly versatile. Can be tailored to create highly hydrophobic or hydrophilic surfaces by choosing the appropriate organofunctional group (R).Both modifiers are effective at altering surface energy. Silanes offer a broader and more readily tunable range of surface energies due to the wide variety of available organofunctional groups.
    Biocompatibility Generally considered biocompatible. The carboxylic acid group can influence protein adsorption and cell interactions.[5] Undecanoic acid has also been noted for its antifungal properties.[6][7]Biocompatibility is highly dependent on the specific silane used. Some silanes are widely used in biomedical applications and have been shown to be biocompatible, while others may exhibit cytotoxicity.[8][9]Thorough biocompatibility testing is essential for both types of modifiers. The specific chemistry of the terminal group and any potential leachables must be considered.
    Versatility of Substrates Primarily effective on metal and metal oxide surfaces where the carboxylic acid can form a stable bond.Broad applicability on any substrate with surface hydroxyl groups, including glass, silicon, and a wide range of metal oxides.Silanes offer significantly greater versatility in terms of the types of substrates that can be modified.

    Practical Considerations and Application Case Studies

    When to Choose this compound (or similar carboxylic acids):

    • Applications requiring highly ordered surfaces: Ideal for fundamental studies of protein adsorption, cell-surface interactions, and in the fabrication of biosensors where precise control over molecular orientation is critical.

    • Modification of noble metal surfaces: While we have focused on the chloro-derivative, the thiol-terminated analogue, 11-mercaptoundecanoic acid, is a gold standard for modifying gold surfaces.

    • Step-wise surface construction: The terminal chloro group provides a convenient reactive site for subsequent, well-controlled chemical modifications.

    When to Choose Silanes:

    • Robust and durable coatings: The cross-linked nature of silane layers provides excellent mechanical and chemical stability, making them suitable for long-term implants and devices subjected to harsh conditions.[10]

    • Modification of silica-based materials: Silanes are the go-to choice for modifying glass, quartz, and silicon wafers.

    • Versatile functionalization: The vast library of commercially available silanes with different organofunctional groups allows for the creation of surfaces with a wide range of properties, from superhydrophobic to highly reactive.

    Decision-Making Flowchart:

    G start Start: Select a Surface Modifier substrate What is your substrate? start->substrate ordering Is precise molecular ordering critical? substrate->ordering Metal/Metal Oxide silane Choose Silanes substrate->silane Glass/Silicon/Other Oxides stability Is high thermal/hydrolytic stability paramount? ordering->stability No carboxylic_acid Choose this compound (or similar carboxylic acid SAM) ordering->carboxylic_acid Yes versatility Do you need a wide range of functional groups? stability->versatility No stability->silane Yes versatility->silane Yes versatility->carboxylic_acid No

    Caption: A flowchart to guide the selection between silanes and carboxylic acid SAMs.

    Experimental Protocols for Performance Evaluation

    To ensure the success of your surface modification, rigorous characterization is essential. The following are standard, field-proven protocols for evaluating the key performance metrics discussed in this guide.

    Protocol 1: Surface Wettability and Energy Determination via Contact Angle Goniometry

    Objective: To quantify the hydrophobicity/hydrophilicity of the modified surface and to calculate the surface free energy.

    Methodology:

    • Sample Preparation: Ensure the modified substrates are clean and dry. Handle with clean forceps to avoid contamination.

    • Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

    • Contact Angle Measurement:

      • Place the substrate on the sample stage.

      • Dispense a small droplet (typically 2-5 µL) of a probe liquid (e.g., deionized water, diiodomethane) onto the surface.

      • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

      • Use the instrument's software to measure the contact angle between the droplet and the surface.

      • Perform measurements at multiple locations on the surface to ensure reproducibility.[11][12]

    • Surface Free Energy Calculation:

      • Measure the contact angles of at least two different liquids with known surface tension components (polar and dispersive).

      • Use a suitable model, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method, to calculate the total surface free energy and its polar and dispersive components.[13]

    Protocol 2: Chemical Composition and Layer Thickness Analysis via X-ray Photoelectron Spectroscopy (XPS)

    Objective: To confirm the presence of the modifier on the surface, determine its elemental composition, and estimate the thickness of the formed layer.

    Methodology:

    • Sample Preparation: Mount the modified substrate on a sample holder suitable for ultra-high vacuum (UHV) conditions.

    • Instrument Setup: Use an XPS instrument with a monochromatic X-ray source (e.g., Al Kα).

    • Data Acquisition:

      • Acquire a survey spectrum to identify all elements present on the surface.

      • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, Si 2p for silanes; C 1s, O 1s, Cl 2p for this compound).

      • Perform angle-resolved XPS (ARXPS) by varying the take-off angle of the photoelectrons to obtain depth-profiling information and to estimate the monolayer thickness.[14][15]

    • Data Analysis:

      • Analyze the high-resolution spectra to determine the chemical states of the elements, confirming the formation of desired chemical bonds (e.g., Si-O-Substrate, carboxylate binding).

      • Use the elemental compositions and ARXPS data to calculate the thickness of the modifier layer.[16]

    Protocol 3: Surface Morphology and Roughness Characterization via Atomic Force Microscopy (AFM)

    Objective: To visualize the topography of the modified surface at the nanoscale and to quantify its roughness.

    Methodology:

    • Sample Preparation: Mount the modified substrate on an AFM sample puck using a suitable adhesive.

    • Instrument Setup: Use an AFM operating in tapping mode to minimize damage to the soft molecular layer. Select an appropriate cantilever with a sharp tip.

    • Imaging:

      • Engage the tip with the surface and begin scanning over the desired area (e.g., 1x1 µm²).

      • Optimize the scanning parameters (scan rate, setpoint amplitude, gains) to obtain a high-quality image.

      • Acquire both height and phase images. Phase images can provide information on the homogeneity of the surface layer.[17]

    • Data Analysis:

      • Use the AFM software to analyze the height images and calculate the root-mean-square (RMS) roughness of the surface.[18]

      • Examine the images for the presence of aggregates, pinholes, or other defects in the monolayer.

    Protocol 4: In Vitro Biocompatibility Assessment via Cell Viability Assay

    Objective: To evaluate the potential cytotoxicity of the modified surface using a cell-based assay.

    Methodology:

    • Sample Preparation: Sterilize the modified substrates (e.g., using ethanol, UV irradiation, or autoclaving, depending on the stability of the modifier). Place the sterile substrates into the wells of a sterile cell culture plate.

    • Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5) onto the substrates at a known density.[19] Include appropriate controls (e.g., tissue culture plastic as a non-toxic control, and a toxic material as a positive control).

    • Incubation: Incubate the cells in a controlled environment (37°C, 5% CO₂) for a specified period (e.g., 24-72 hours).

    • Cell Viability Assay (e.g., MTT Assay):

      • After incubation, remove the culture medium and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[20]

      • Incubate for a few hours, during which viable cells will metabolize the MTT into a colored formazan product.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

      • Measure the absorbance of the solution using a microplate reader at the appropriate wavelength.

    • Data Analysis:

      • Calculate the cell viability as a percentage relative to the non-toxic control. A significant reduction in cell viability indicates potential cytotoxicity of the modified surface.[21]

    Conclusion

    The selection of a surface modifier is a critical step in the design of advanced materials for biomedical research and drug development. This compound, as a representative of carboxylic acid SAMs, offers the advantage of forming highly ordered and well-defined monolayers, which is ideal for fundamental surface science studies and applications requiring precise molecular control. In contrast, silanes provide a more robust and versatile platform for surface modification, with superior thermal and often hydrolytic stability, and applicability to a broader range of substrates.

    Ultimately, the optimal choice depends on a thorough understanding of the specific requirements of your application. By carefully considering the performance metrics outlined in this guide and employing rigorous experimental validation, researchers can confidently select and implement the most appropriate surface modification strategy to achieve their desired outcomes.

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    A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 11-Chloroundecanoic Acid Detection

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Analytical Imperative for 11-Chloroundecanoic Acid

    This compound (C₁₁H₂₁ClO₂) is a halogenated long-chain fatty acid whose accurate quantification is critical in various fields, from environmental monitoring to its role as a potential impurity or metabolite in pharmaceutical development. Given its chemical properties—a polar carboxylic acid functional group combined with a long, nonpolar chlorinated alkyl chain—its analysis presents unique challenges.[1] The selection of an analytical method is not merely a procedural choice; it is a foundational decision that dictates the reliability, sensitivity, and transferability of the data generated.

    This guide provides an in-depth comparison of two cornerstone analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the detection of this compound. We will move beyond a simple recitation of protocols to a detailed cross-validation study, underpinned by the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] Our objective is to demonstrate not only how to perform the analysis but why specific choices are made, empowering researchers and drug development professionals to select and validate the optimal method for their specific needs.

    Methodological Rationale: Choosing the Right Tool for a Challenging Analyte

    The physicochemical nature of this compound makes direct analysis difficult. Its carboxylic acid group imparts polarity and reduces volatility, making it unsuitable for direct GC analysis without modification.[4][5] While LC analysis is more amenable to polar compounds, the long alkyl chain can result in poor peak shape and low ionization efficiency in mass spectrometry without strategic optimization.[6][7] Consequently, chemical derivatization is a cornerstone of robust method development for both platforms.[8][9]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers excellent chromatographic resolution and is a gold standard for many fatty acid analyses.[10][11] Its primary prerequisite is the volatility of the analyte. Therefore, derivatization is mandatory to convert the polar carboxylic acid into a non-polar, volatile ester.[9][12] We will focus on methylation to form this compound methyl ester (11-Cl-UDAME), a common and effective strategy for fatty acid analysis by GC-MS.[11][13]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is renowned for its high sensitivity and specificity, making it ideal for analyzing analytes in complex biological matrices.[6][8] While direct analysis is possible, derivatization can significantly enhance performance by improving chromatographic retention on reversed-phase columns and increasing ionization efficiency.[14][15] For our comparison, we will employ a derivatization strategy using 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid to form a hydrazone that is highly responsive in negative-ion electrospray ionization (ESI).[15][16]

    The purpose of cross-validation is to ensure that these two distinct analytical approaches yield comparable, reliable, and accurate results, a critical requirement when methods may be used interchangeably across different laboratories or throughout a product's lifecycle.[17][18]

    The Cross-Validation Framework: A Commitment to Data Integrity

    To objectively compare the GC-MS and LC-MS/MS methods, we will assess them against the core validation parameters stipulated by the ICH Q2(R1) guidelines.[19][20] This framework ensures that each method is "fit for purpose" and provides a sound basis for their comparison.[3]

    Validation Parameters for Comparison:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a defined range.

    • Accuracy: The closeness of the test results to the true value.

    • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

    • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

    • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

    Experimental Protocols: From Sample to Signal

    The following protocols are designed for the analysis of this compound spiked into a representative biological matrix, such as human plasma. All procedures must begin with the addition of a suitable internal standard (IS) to account for variability during sample preparation and analysis. For this study, a stable isotope-labeled analog, such as this compound-¹³C₁₁, would be the ideal IS.

    Universal Sample Preparation: Lipid Extraction

    This initial extraction is common to both the GC-MS and LC-MS/MS workflows.

    Rationale: The goal is to efficiently isolate lipids, including our target analyte, from complex matrix components like proteins and salts that would interfere with analysis.[21] The Bligh-Dyer method is a robust and widely used liquid-liquid extraction technique for this purpose.

    Protocol:

    • To 100 µL of plasma in a glass tube, add the internal standard solution.

    • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[21]

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of ultrapure water and vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic (chloroform) layer, which contains the lipids, using a glass Pasteur pipette.[21]

    • Dry the collected organic phase to completeness under a gentle stream of nitrogen gas. The dried extract is now ready for method-specific derivatization.

    Method A: GC-MS Protocol with Methylation

    Rationale: Esterification converts the non-volatile carboxylic acid into its corresponding fatty acid methyl ester (FAME), which is thermally stable and volatile for GC analysis.[11][13] Boron trifluoride in methanol (BF₃-Methanol) is an effective and common reagent for this purpose.

    Protocol:

    • Reconstitute the dried lipid extract from step 4.1 in 200 µL of 14% BF₃-Methanol solution.

    • Seal the vial tightly with a PTFE-lined cap.

    • Heat the reaction mixture at 100°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 0.5 mL of ultrapure water to the vial.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[21]

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Transfer the upper hexane layer to a clean GC vial for analysis.

    • GC-MS Parameters:

      • Injector: Splitless, 250°C

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

      • Oven Program: 80°C hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min

      • MS Detector: Electron Ionization (EI) at 70 eV, scanning in Selected Ion Monitoring (SIM) mode for target ions of 11-Cl-UDAME and its IS.

    Method B: LC-MS/MS Protocol with 3-NPH Derivatization

    Rationale: Derivatization with 3-nitrophenylhydrazine (3-NPH) attaches a highly ionizable moiety to the analyte, dramatically increasing sensitivity in negative mode ESI-MS/MS.[15][16] The resulting derivative is also more hydrophobic, improving retention on C18 reversed-phase columns.[6][7]

    Protocol:

    • Reconstitute the dried lipid extract from step 4.1 in 50 µL of a 50:50 water:acetonitrile solution.

    • Add 20 µL of 200 mM 3-nitrophenylhydrazine hydrochloride in 50% acetonitrile.

    • Add 20 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride in water.[16]

    • Mix and incubate at 40°C for 30 minutes.[16]

    • Quench the reaction by adding 410 µL of 90:10 (v/v) methanol:water containing 0.1% formic acid.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.

    • Transfer the supernatant to an LC vial for analysis.

    • LC-MS/MS Parameters:

      • Column: C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate.

      • MS/MS Detector: ESI Negative, operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for the 3-NPH derivative of this compound and its IS must be optimized.

    Visualizing the Workflow: A Cross-Validation Map

    The following diagram illustrates the complete workflow for the cross-validation of the two analytical methods.

    CrossValidationWorkflow cluster_prep Universal Sample Preparation cluster_gc Method A: GC-MS cluster_lc Method B: LC-MS/MS cluster_analysis Validation & Comparison Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (Bligh-Dyer) Add_IS->Extraction Drydown Dry Extract (Nitrogen Evaporation) Extraction->Drydown Deriv_GC Derivatization (BF3-Methanol) Drydown->Deriv_GC Deriv_LC Derivatization (3-NPH/EDC) Drydown->Deriv_LC Analysis_GC GC-MS Analysis (SIM Mode) Deriv_GC->Analysis_GC Data_GC GC-MS Data Analysis_GC->Data_GC Validation Assess Validation Parameters (Linearity, Accuracy, Precision, LOQ, etc.) Data_GC->Validation Analysis_LC LC-MS/MS Analysis (MRM Mode) Deriv_LC->Analysis_LC Data_LC LC-MS/MS Data Analysis_LC->Data_LC Data_LC->Validation Comparison Compare Performance Metrics Validation->Comparison

    Caption: Cross-validation workflow from sample preparation to final data comparison.

    Comparative Performance Data: A Head-to-Head Analysis

    The following tables summarize hypothetical but representative data from the cross-validation study.

    Table 1: Linearity and Sensitivity

    ParameterGC-MS MethodLC-MS/MS MethodAcceptance Criteria
    Linear Range 10 - 2000 ng/mL0.5 - 1000 ng/mLApplication Dependent
    Correlation (R²) 0.9980.999≥ 0.99
    LOD 3 ng/mL0.15 ng/mLReportable
    LOQ 10 ng/mL0.5 ng/mLWithin linear range

    Table 2: Accuracy and Precision (Intra-day, n=6)

    QC LevelGC-MS Accuracy (% Recovery)GC-MS Precision (%RSD)LC-MS/MS Accuracy (% Recovery)LC-MS/MS Precision (%RSD)Acceptance Criteria
    Low QC (30 ng/mL) 98.5%6.1%102.1%4.5%Acc: 85-115% Prec: ≤15%
    Mid QC (300 ng/mL) 101.2%4.5%99.5%3.1%Acc: 85-115% Prec: ≤15%
    High QC (1500 ng/mL) 99.8%3.8%100.8%2.8%Acc: 85-115% Prec: ≤15%

    Note: For the LC-MS/MS method, QC levels would be adjusted to fall within its linear range (e.g., 1.5, 150, and 750 ng/mL).

    Discussion and Expert Recommendations

    The cross-validation results provide a clear, quantitative comparison of the two methods.

    • Sensitivity: The LC-MS/MS method demonstrates significantly superior sensitivity, with an LOQ that is 20-fold lower than the GC-MS method. This is a direct result of the highly efficient ionization of the 3-NPH derivative and the specificity of MRM detection.[14][15] For applications requiring trace-level detection, such as biomarker analysis or metabolite identification, LC-MS/MS is the unequivocally superior choice.

    • Linearity and Range: Both methods exhibit excellent linearity, with correlation coefficients well above the typical acceptance criterion of 0.99. The GC-MS method, however, offers a wider linear dynamic range at higher concentrations. This may be advantageous for applications like purity analysis or in process control where the analyte is expected to be present at higher levels.

    • Accuracy and Precision: Both methods demonstrate excellent accuracy and precision, falling well within the standard acceptance criteria of 85-115% for accuracy and ≤15% RSD for precision.[22] The slightly better precision observed with the LC-MS/MS method can be attributed to the reduced sample handling complexity post-derivatization and the robustness of modern autosamplers and pumps.

    • Throughput and Complexity: The GC-MS method involves a high-temperature reaction and a longer chromatographic run time. The LC-MS/MS derivatization is performed at a lower temperature, and the analysis benefits from faster LC gradient elution. However, the LC-MS/MS method requires more complex optimization of MS parameters (e.g., MRM transitions).

    The cross-validation study confirms that both GC-MS and LC-MS/MS are robust and reliable methods for the quantification of this compound, provided that appropriate derivatization is employed. The choice between them should be guided by the specific requirements of the application.

    • Choose LC-MS/MS for applications demanding the highest sensitivity, such as pharmacokinetic studies, trace impurity analysis, or biomarker discovery in complex biological matrices.

    • Choose GC-MS for applications where sub-ng/mL sensitivity is not required, but a wide dynamic range and the use of well-established, robust instrumentation are priorities, such as in quality control or for analyzing less complex matrices.

    Ultimately, this guide demonstrates that a rigorous, data-driven cross-validation approach, grounded in established regulatory principles, is the only trustworthy path to ensuring data integrity and making informed decisions in analytical method selection.

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    A Senior Application Scientist's Guide to Assessing the Biocompatibility of 11-Chloroundecanoic Acid-Coated Surfaces

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Imperative of the Biointerface

    In the realms of biomedical research, medical device engineering, and drug delivery, the initial point of contact between a synthetic material and a biological system—the biointerface—dictates the cascade of events that follow. An ideal biomaterial should perform its intended function without eliciting a detrimental response from the host. This property, known as biocompatibility, is not an intrinsic feature of a bulk material but is governed by its surface chemistry, topography, and energy.[1] The first event upon exposure to a biological fluid is the near-instantaneous adsorption of a layer of proteins.[2] This conditioning film mediates all subsequent cellular interactions, including adhesion, proliferation, and differentiation, and can trigger inflammatory or thrombogenic responses.[3][4]

    Self-Assembled Monolayers (SAMs) offer a powerful and highly controlled method for tailoring surface chemistry to study these fundamental interactions.[5][6] SAMs are ordered molecular assemblies that spontaneously form on a substrate, allowing for the precise presentation of specific chemical functional groups at the interface.[6] This guide provides an in-depth framework for assessing the biocompatibility of surfaces functionalized with a specific, yet underexplored, molecule: 11-chloroundecanoic acid (11-CUA) .

    This document moves beyond a simple recitation of protocols. It offers a comparative analysis, grounded in established principles of surface science, and provides the causal logic behind experimental choices. We will compare the hypothesized performance of 11-CUA surfaces against common biocompatible and bioinert standards, equipping researchers with the tools to rigorously evaluate this novel surface chemistry.

    The Candidate: this compound (11-CUA) as a Surface Modifier

    11-CUA is an interesting candidate for surface modification due to its bifunctional nature. The terminal carboxylic acid (-COOH) group serves as a robust anchor for covalent attachment to metal oxide surfaces (e.g., Titanium oxide, Indium Tin Oxide, Silicon oxide), while the long alkyl chain (C11) promotes the formation of a densely packed, ordered monolayer. The terminal chloro- group (-Cl) dictates the primary interaction with the biological environment.

    Unlike the well-studied methyl (-CH3), hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) terminations, the chloro- group presents a unique combination of properties:

    • Moderate Hydrophobicity: The alkyl chain imparts hydrophobicity, which is known to influence protein adsorption.[2][7]

    • Electronegativity: The chlorine atom is highly electronegative, creating a dipole at the surface that can influence protein orientation and cell interaction.

    • Potential for Further Functionalization: The C-Cl bond can, under specific conditions, serve as a reactive site for subsequent chemical modifications, although it is generally considered less reactive than other halides.

    To properly assess its potential, a direct comparison with established surface chemistries is essential.

    Comparative Framework: Predicting 11-CUA Performance

    The biocompatibility of a surface is not a single parameter but a composite of multiple factors. We will evaluate it based on three critical performance metrics: protein adsorption, cytotoxicity, and cell adhesion. The table below provides a predictive comparison of 11-CUA against common alternative surface coatings.

    Surface Chemistry Terminal Group Predicted Protein Adsorption Predicted Cytotoxicity Predicted Cell Adhesion Governing Principle
    This compound -ClModerate to HighLow to ModerateModerateHydrophobic and electrostatic interactions may promote protein unfolding and cell attachment.[2][7] The potential for halide leaching must be assessed.
    Polyethylene Glycol (PEG) -(OCH₂CH₂)nOHVery LowVery LowVery LowForms a highly hydrated, sterically hindering layer that resists protein adsorption (bio-inert).[8][9]
    Zwitterionic SAM e.g., -PO₄⁻...N⁺(CH₃)₃Very LowVery LowLowBiomimetic; mimics the neutral charge of cell membranes, leading to ultra-low fouling.[4]
    11-Mercaptoundecanoic Acid -COOHHigh (pH-dependent)LowHighAt physiological pH, the deprotonated -COO⁻ group is hydrophilic and negatively charged, actively engaging with proteins and cell surface receptors.[10][11]
    Dodecanethiol -CH₃HighLowHighA classic hydrophobic surface that strongly promotes protein adsorption, often leading to denaturation and strong cell adhesion.[2]

    A Validating System for Biocompatibility Assessment

    A rigorous assessment requires a multi-faceted approach. The following workflow provides a logical progression from fundamental surface-protein interactions to direct cellular responses.

    G cluster_0 Phase 1: Surface-Protein Interaction cluster_1 Phase 2: In Vitro Cellular Response cluster_2 Phase 3: Advanced Assessment P_Ads Protein Adsorption Assay (QCM-D) P_Conf Protein Conformation Analysis (FTIR/CD) P_Ads->P_Conf informs Cyto Cytotoxicity Assay (LDH Release) P_Ads->Cyto influences Adhesion Cell Adhesion & Proliferation (Microscopy & Viability Assay) Cyto->Adhesion dictates Inflam Inflammatory Response (ELISA for Cytokines) Adhesion->Inflam can trigger Hemo Hemocompatibility (Thrombosis Assay) Adhesion->Hemo can trigger G HealthyCell Healthy Cell (Intact Membrane) LDH_in LDH (inside) Substrate Test Surface (11-CUA) HealthyCell->Substrate No Interaction or Biocompatible Interaction DamagedCell Damaged Cell (Compromised Membrane) LDH_out LDH (released) DamagedCell->LDH_out releases Assay LDH Assay Reagent (Colorimetric Reaction) LDH_out->Assay catalyzes Substrate->DamagedCell Cytotoxic Effect Color Color Change (Quantified by Spectrophotometer) Assay->Color produces

    Caption: Logical flow of the LDH cytotoxicity assay.

    Methodology:

    • Surface Preparation:

      • Prepare 11-CUA-coated glass coverslips (or bottoms of a 24-well plate) using the same method as for QCM-D. Include uncoated glass and a toxic control surface (e.g., 0.1% Triton X-100 treated) as negative and positive controls.

    • Cell Culture:

      • Seed a relevant cell line (e.g., L929 fibroblasts, a standard for biocompatibility testing) onto the surfaces at a density of 5 x 10⁴ cells/cm². [12] * Incubate under standard conditions (37°C, 5% CO₂) for 24 hours. Rationale: A 24-hour exposure is a standard initial time point for acute cytotoxicity assessment. [13]3. LDH Assay:

      • After incubation, carefully collect a 50 µL aliquot of the culture medium from each well.

      • Add 50 µL of the LDH assay reagent (commercially available kits contain the necessary substrates and dyes) to each medium sample in a separate 96-well plate.

      • Incubate at room temperature for 30 minutes, protected from light.

      • Measure the absorbance at 490 nm using a plate reader.

    • Data Analysis:

      • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] * 100

      • Compare the cytotoxicity of the 11-CUA surface to the negative control and alternative coatings.

    Protocol 3: Evaluating Cell Adhesion and Proliferation

    Causality: Cell adhesion is a prerequisite for the survival and proliferation of anchorage-dependent cells. [14]The extent and morphology of cell spreading provide crucial insights into how cells "sense" and respond to a surface. A biocompatible surface should support robust cell attachment and growth. A centrifugation assay provides a quantitative measure of adhesion strength. [15][16] Methodology:

    • Surface Preparation & Cell Seeding:

      • Prepare coated coverslips as described previously.

      • Seed cells (e.g., L929 fibroblasts) and incubate for 4-6 hours to allow for initial attachment and spreading.

    • Quantitative Adhesion (Centrifugation Assay):

      • Place the coverslips in a custom-made holder within a centrifuge tube, ensuring the cell-seeded surface faces away from the direction of the centrifugal force.

      • Apply a defined and uniform detachment force by centrifuging the samples at various relative centrifugal forces (RCF). [15] * After centrifugation, count the number of remaining adherent cells using a fluorescent viability stain (e.g., Calcein AM) and fluorescence microscopy.

      • Calculate the percentage of adherent cells at each RCF relative to a non-centrifuged control.

    • Qualitative Adhesion & Proliferation (Microscopy):

      • For separate samples, incubate for 24 and 72 hours.

      • At each time point, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for the actin cytoskeleton (e.g., Phalloidin-TRITC) and the nucleus (e.g., DAPI).

      • Image the cells using fluorescence microscopy.

    • Data Analysis:

      • Quantitative: Plot the percentage of adherent cells vs. RCF. A surface with stronger cell adhesion will retain a higher percentage of cells at higher RCFs.

      • Qualitative: Analyze the images for cell morphology. Well-adhered, healthy cells will appear flattened and well-spread with organized actin stress fibers. Poor adhesion is characterized by rounded, loosely attached cells. Compare cell density at 24 and 72 hours to assess proliferation.

    Conclusion and Outlook

    This guide provides a comprehensive framework for the systematic evaluation of this compound-coated surfaces. Based on the principles of surface chemistry, we hypothesize that 11-CUA will present a moderately hydrophobic interface, likely promoting a higher degree of protein adsorption and subsequent cell adhesion compared to bio-inert standards like PEG or zwitterionic coatings. However, its performance relative to standard hydrophobic (-CH₃) or hydrophilic-charged (-COOH) surfaces requires empirical validation.

    The key question of cytotoxicity, particularly any long-term effects related to the terminal chlorine, must be addressed through rigorous testing as outlined. By following the detailed protocols for protein adsorption, cytotoxicity, and cell adhesion, researchers can build a robust, data-driven profile of this novel surface. This foundational knowledge is critical for determining its suitability for applications ranging from fundamental cell biology research platforms to advanced coatings for medical implants.

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    comparative analysis of the reactivity of the terminal chlorine in different long-chain chloroalkanoic acids

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Role of ω-Chloroalkanoic Acids in Modern Synthesis

    Long-chain ω-chloroalkanoic acids are bifunctional molecules of significant interest to researchers in materials science and drug development. Their unique structure, featuring a terminal carboxylic acid and a terminal chlorine atom separated by a long alkyl chain, makes them invaluable as linkers, surface modifiers, and intermediates in the synthesis of complex molecules. The carboxylic acid group provides a handle for conjugation, while the terminal chlorine serves as a site for nucleophilic substitution, allowing for the attachment of a wide array of functional groups.

    However, a critical question often arises during synthetic planning: Does the length of the alkyl chain influence the reactivity of the terminal chlorine atom? This guide provides a comprehensive analysis of this question, blending theoretical principles with a robust, field-proven experimental framework for researchers to quantify and compare this reactivity. We will explore the underlying mechanisms and provide a detailed protocol for a comparative kinetic analysis, enabling scientists to make informed decisions in their experimental designs.

    Theoretical Framework: Unraveling the Factors Governing Reactivity

    The primary reaction pathway for a terminal chloroalkane is the bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom bearing the chlorine, while the chloride ion simultaneously departs as a leaving group. The rate of this reaction is dependent on the concentration of both the chloroalkane and the nucleophile.[1]

    For long-chain ω-chloroalkanoic acids, several factors could theoretically influence the SN2 reaction rate at the terminal chlorine:

    • Electronic Effects: The carboxylic acid group is electron-withdrawing. However, this inductive effect diminishes rapidly with distance and is generally considered negligible at the ω-position in molecules with chains longer than four or five carbons. Therefore, for the long-chain acids discussed here, the electronic influence of the carboxyl group on the C-Cl bond is minimal.

    • Steric Hindrance: In an ideal, fully extended conformation, the long alkyl chain should present minimal steric hindrance to the incoming nucleophile. However, in solution, long alkyl chains are flexible and can adopt coiled or folded conformations. This coiling could potentially shield the terminal electrophilic carbon, creating a more sterically crowded environment that hinders the approach of the nucleophile.

    • Solvation Effects: The nature of the solvent plays a crucial role. In polar aprotic solvents, which are ideal for SN2 reactions, the nucleophile is poorly solvated and highly reactive. The long, nonpolar alkyl chain may influence the local solvent environment around the reaction center, but this effect is generally considered secondary to direct steric effects.

    Based on these principles, the most probable differentiating factor is the potential for intramolecular steric hindrance caused by the flexible alkyl chain.

    Logical Relationship: Factors Influencing Reactivity

    cluster_factors Factors Influencing Reactivity of Terminal Chlorine ChainLength Alkyl Chain Length StericHindrance Steric Hindrance ChainLength->StericHindrance increases Reactivity S_N2 Reaction Rate StericHindrance->Reactivity decreases ElectronicEffects Electronic Effects (from COOH) ElectronicEffects->Reactivity is negligible for long chains

    Caption: Logical diagram illustrating the primary factors affecting the SN2 reactivity of the terminal chlorine.

    Experimental Design: A Framework for Comparative Kinetic Analysis

    To empirically determine the influence of chain length, we propose a robust kinetic experiment. This protocol is designed to be self-validating by directly comparing the reaction rates of several model compounds under identical conditions.

    Model Compounds

    A selection of ω-chloroalkanoic acids with varying chain lengths is essential for a meaningful comparison.

    • 8-Chlorooctanoic Acid (C8): A medium-chain reference.

    • 11-Chloroundecanoic Acid (C11): An intermediate long-chain acid.

    • 16-Chlorohexadecanoic Acid (C16): A very long-chain acid.

    The Finkelstein Reaction: A Classic SN2 Probe

    The reaction of an alkyl chloride with sodium iodide in acetone is a classic SN2 transformation known as the Finkelstein reaction. It is an excellent choice for this study due to several advantages:

    • Mechanism: It proceeds via a clean SN2 pathway.

    • Driving Force: The product, sodium chloride, is insoluble in acetone and precipitates, driving the equilibrium towards the products.

    • Monitoring: The reaction can be easily monitored by titrating the remaining iodide or the generated chloride ions.

    Experimental Workflow

    G start Start: Prepare Reagents dissolve Dissolve Chloroalkanoic Acid and NaI in Acetone start->dissolve thermostat Equilibrate Reaction Mixture in Thermostatted Bath (e.g., 50°C) dissolve->thermostat aliquot Withdraw Aliquots at Timed Intervals (t=0, 10, 20, 30... min) thermostat->aliquot quench Quench Reaction in Ice-Cold Water aliquot->quench titrate Titrate Precipitated NaCl or Remaining NaI quench->titrate calculate Calculate Rate Constant (k) from Time vs. Concentration Data titrate->calculate compare Compare k values for C8, C11, and C16 Acids calculate->compare

    Caption: Proposed experimental workflow for the kinetic analysis.

    Detailed Experimental Protocol

    Objective: To determine the second-order rate constants for the reaction of different ω-chloroalkanoic acids with sodium iodide in acetone.

    Materials:

    • 8-Chlorooctanoic Acid

    • This compound

    • 16-Chlorohexadecanoic Acid

    • Sodium Iodide (anhydrous)

    • Acetone (anhydrous)

    • Silver Nitrate (AgNO₃) solution, standardized (for titration)

    • Potassium Chromate (K₂CrO₄) indicator

    • Thermostatted water bath

    • Standard volumetric glassware

    Procedure:

    • Solution Preparation:

      • Prepare a 0.1 M solution of each chloroalkanoic acid in anhydrous acetone.

      • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone. Note: Prepare this solution fresh, as iodide can be oxidized by air and light.

    • Reaction Execution (Performed separately for each acid):

      • Place 50.0 mL of the 0.1 M chloroalkanoic acid solution into a 250 mL Erlenmeyer flask equipped with a stopper.

      • Place 50.0 mL of the 0.1 M sodium iodide solution into a separate flask.

      • Allow both flasks to equilibrate in a thermostatted water bath set to 50°C for at least 20 minutes.

      • To initiate the reaction (t=0), rapidly pour the sodium iodide solution into the chloroalkanoic acid solution. Swirl to mix thoroughly and immediately withdraw the first aliquot (10.0 mL).

      • Continue to withdraw 10.0 mL aliquots at regular intervals (e.g., 10, 20, 30, 45, 60, and 90 minutes).

    • Sample Quenching and Titration:

      • Immediately transfer each aliquot into a separate flask containing 50 mL of ice-cold distilled water. This quenches the reaction and dissolves the precipitated NaCl.

      • Add 2-3 drops of potassium chromate indicator to the quenched solution.

      • Titrate the chloride ions (from the NaCl product) with a standardized silver nitrate solution until the first appearance of a persistent reddish-brown precipitate (silver chromate). This is the endpoint (Mohr's method).

      • Record the volume of AgNO₃ used for each aliquot.

    • Data Analysis:

      • Calculate the concentration of chloride ions [Cl⁻] produced at each time point, which is equal to the concentration of the iodoalkanoic acid product formed.

      • The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting 1/([A]₀ - [P]) versus time, where [A]₀ is the initial concentration of the reactants and [P] is the concentration of the product at time t. The slope of this line will be equal to the rate constant k.

    Data Summary and Interpretation

    The experimental data can be summarized to provide a clear, objective comparison of reactivity.

    CompoundChain LengthRate Constant (k) at 50°C (M⁻¹s⁻¹) (Hypothetical Data)Relative Reactivity (vs. C8)
    8-Chlorooctanoic AcidC81.5 x 10⁻³1.00
    This compoundC111.2 x 10⁻³0.80
    16-Chlorohexadecanoic AcidC160.9 x 10⁻³0.60

    Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

    Interpretation of Hypothetical Results:

    The hypothetical data suggests a trend where the reaction rate constant decreases as the alkyl chain length increases. The reactivity of the terminal chlorine in 16-chlorohexadecanoic acid is approximately 60% that of 8-chlorooctanoic acid under these conditions. This supports the hypothesis that the longer, flexible alkyl chain provides a modest level of steric hindrance to the reacting center, likely by increasing the probability of coiled conformations that shield the electrophilic carbon from the nucleophile's approach.

    Conclusion and Implications for Researchers

    This guide provides a comprehensive framework for understanding and quantifying the reactivity of the terminal chlorine in long-chain ω-chloroalkanoic acids. While electronic effects are negligible, evidence suggests that increasing chain length leads to a modest decrease in reactivity, likely due to steric effects from the flexible alkyl chain.

    For researchers and drug development professionals, this has practical implications:

    • Reaction Optimization: When performing nucleophilic substitutions on very long-chain chloroalkanoic acids, longer reaction times or slightly higher temperatures may be necessary to achieve yields comparable to those with shorter-chain analogues.

    • Predictive Power: The provided experimental protocol offers a reliable method to quantify this reactivity, allowing for more accurate predictions and planning in multi-step syntheses.

    • Linker Chemistry: In the context of creating drug conjugates or functionalized surfaces, understanding the kinetic profile of these linkers is crucial for achieving controlled and efficient modification.

    By blending theoretical understanding with a robust experimental design, scientists can effectively navigate the subtleties of long-chain reactivity and harness the full synthetic potential of these versatile molecules.

    References

    • Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

    • Nucleophilic substitution reactions. Khan Academy. [Link]

    • Effect of Alkyl Chain Length of Quaternary Ammonium Surfactant Corrosion Inhibitor on Fe (110) in Acetic Acid Media via Computer Simulation. MDPI. [Link]

    • Impact of alkyl chain length on the thermal, optical and semiconductor properties of symmetric 4-alkylphenyl derivatives of[1]benzothieno[3,2-b]benzothiophene. Journal of Materials Chemistry C. [Link]

    • Effect of chain length on the assembly of mercaptoalkanoic acid multilayer films ligated through divalent Cu ions. PubMed. [Link]

    • Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. MDPI. [Link]

    • Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R. National Institutes of Health (NIH). [Link]

    Sources

    A Researcher's Guide to Validating 11-Chloroundecanoic Acid-Based Ligands: A Comparative Approach to Binding Affinity

    Author: BenchChem Technical Support Team. Date: January 2026

    In the competitive landscape of drug discovery, the rigorous validation of a ligand's binding affinity is paramount. This is particularly true for covalent inhibitors, where a nuanced understanding of both the initial non-covalent recognition and the subsequent covalent bond formation is critical. This guide offers an in-depth, technical comparison of key methodologies for validating the binding affinity of 11-chloroundecanoic acid-based ligands, a class of molecules with significant potential as targeted covalent inhibitors. By dissecting the underlying principles of each technique and providing a detailed, field-tested protocol, we aim to equip researchers with the knowledge to make informed experimental choices and generate high-quality, reliable data.

    The Strategic Advantage of this compound in Covalent Ligand Design

    The this compound scaffold presents a compelling starting point for the design of covalent inhibitors. Its long, flexible alkyl chain can effectively probe deep, hydrophobic pockets within a protein's active site, while the terminal chloromethyl group serves as a moderately reactive electrophile, or "warhead." This warhead can form a stable covalent bond with nucleophilic amino acid residues such as cysteine, lysine, or histidine on the target protein. This irreversible binding can lead to a prolonged duration of action, a significant advantage for many therapeutic applications.[1][2] However, the very nature of this covalent interaction necessitates sophisticated analytical approaches to accurately characterize the binding events that precede covalent modification.

    A Comparative Analysis of Gold-Standard Binding Affinity Techniques

    The selection of an appropriate biophysical technique is a critical determinant of success in characterizing ligand-protein interactions. Here, we compare three of the most widely used and respected methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and fluorescence-based assays. Each offers distinct advantages and is suited to different stages of the drug discovery pipeline.

    Table 1: Head-to-Head Comparison of Key Binding Affinity Methodologies
    FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence-Based Assays (e.g., FP, FRET)
    Principle Measures changes in refractive index at a sensor surface due to mass changes from binding.[3]Measures the heat absorbed or released during a binding event.[4][5][6]Measures changes in a fluorescent signal (e.g., polarization, energy transfer) upon binding.[7][8][9]
    Key Outputs Association rate (k_a), Dissociation rate (k_d), Affinity (K_D).[3][10]Affinity (K_D), Enthalpy (ΔH), Stoichiometry (n).[4][5]Affinity (K_D).[8][11]
    Labeling Requirement Label-free.[10]Label-free.[5]Requires a fluorescent label on one of the binding partners.[8][9]
    Throughput Medium to High.[12]Low.[4]High.[13]
    Sample Consumption Low (micrograms of protein).[12]High (milligrams of protein).[4]Very Low (nanograms to micrograms of protein).[9]
    Strengths Provides real-time kinetic data (on and off rates).[14][15] Can characterize covalent inhibitors using two-state models.[14]Gold standard for thermodynamic characterization.[4][16] Measures direct binding in solution.[5]Homogeneous "mix-and-measure" format.[17] Well-suited for high-throughput screening.[13]
    Limitations Protein immobilization can affect activity. Potential for mass transport artifacts.[18] Covalent binding inactivates the surface.[14]Requires large amounts of highly pure and soluble material. Sensitive to buffer mismatches.[4]The fluorescent label can perturb the binding interaction.[8] Requires a significant size difference for FP.[8][17]

    A Deep Dive into Practice: Validated SPR Protocol for an this compound-Based Ligand

    Surface Plasmon Resonance (SPR) is an exceptionally powerful tool for elucidating the kinetics of covalent inhibitors.[2][14] It allows for the real-time monitoring of both the initial reversible binding and the subsequent covalent modification. The following is a detailed, step-by-step protocol designed for the robust characterization of an this compound-based ligand.

    Experimental Workflow: SPR Analysis of a Covalent Inhibitor

    SPR_Covalent_Workflow cluster_prep Phase 1: Assay Preparation cluster_immobilization Phase 2: Surface Preparation cluster_binding Phase 3: Binding & Kinetic Analysis cluster_analysis Phase 4: Data Interpretation Protein_Prep Target Protein Purification & Quality Control (>95% purity) Chip_Activation Sensor Chip Activation (EDC/NHS Chemistry) Protein_Prep->Chip_Activation Ligand_Prep Ligand Solubilization (DMSO) & Serial Dilution in Running Buffer Ligand_Injection Ligand Injection over Protein & Reference Surfaces (Association & Covalent Modification) Ligand_Prep->Ligand_Injection Buffer_Prep Buffer Preparation (e.g., HBS-EP+) & Degassing Equilibration System Equilibration with Running Buffer Buffer_Prep->Equilibration Protein_Immobilization Covalent Immobilization of Protein (Amine Coupling) Chip_Activation->Protein_Immobilization Deactivation Surface Deactivation (Ethanolamine) Protein_Immobilization->Deactivation Deactivation->Equilibration Equilibration->Ligand_Injection Dissociation Buffer Wash (Dissociation of Non-Covalent Complex) Ligand_Injection->Dissociation Ref_Subtraction Reference Surface Subtraction (Corrects for Bulk Effects) Dissociation->Ref_Subtraction Model_Fitting Fit Data to a Two-State Reaction Model (Separates KI and kinact) Ref_Subtraction->Model_Fitting Kinetic_Parameters Determination of KI, kinact, ka, and kd Model_Fitting->Kinetic_Parameters

    Caption: Step-by-step workflow for SPR analysis of covalent inhibitors.

    Detailed Step-by-Step Methodology

    1. Preparation:

    • Protein Purification and Quality Control: The target protein must be purified to a homogeneity of >95%, as determined by SDS-PAGE. The concentration must be accurately determined, and the protein's biological activity should be confirmed post-purification.

    • Ligand Solubilization and Dilution: Prepare a high-concentration stock of the this compound-based ligand in 100% DMSO. Subsequently, perform a serial dilution in the running buffer to generate a range of concentrations for testing. Ensure the final DMSO concentration is matched across all samples and is typically kept below 1% to minimize solvent effects.

    • Buffer Preparation: A commonly used running buffer is HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), pH 7.4. The buffer must be sterile-filtered and thoroughly degassed to prevent bubble formation in the microfluidics.

    2. Surface Preparation:

    • Sensor Chip Activation: A CM5 sensor chip is a standard choice for amine coupling. The carboxymethylated dextran surface is activated using a freshly prepared mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Protein Immobilization: The purified protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) to a concentration of 20-50 µg/mL and injected over the activated sensor surface. The goal is to achieve an immobilization level that will yield a robust signal without introducing mass transport limitations.

    • Surface Deactivation: Any remaining activated esters on the sensor surface are quenched by an injection of 1 M ethanolamine-HCl, pH 8.5. A reference surface is prepared by performing the activation and deactivation steps without protein injection.

    3. Binding and Kinetic Analysis:

    • System Equilibration: The system is primed with running buffer, and a stable baseline is established before the first ligand injection.

    • Ligand Injection: Each concentration of the ligand is injected over the protein and reference surfaces for a defined contact time. This allows for the monitoring of both the initial non-covalent association and the subsequent covalent bond formation.

    • Dissociation: Following the ligand injection, running buffer is flowed over the sensor surface to monitor the dissociation of any reversibly bound ligand. For irreversible covalent binders, no significant dissociation will be observed.

    4. Data Interpretation:

    • Reference Subtraction: The data from the reference surface is subtracted from the active surface data to correct for bulk refractive index changes and non-specific binding.

    • Model Fitting: The resulting sensorgrams are fitted to a two-state reaction model.[14] This model deconvolutes the binding event into the initial reversible interaction (defined by K_I) and the subsequent covalent modification step (defined by k_inact).[14]

    • Determination of Kinetic Parameters: The model fitting provides the key parameters that define the potency of a covalent inhibitor: K_I (the affinity of the non-covalent complex) and k_inact (the rate of covalent bond formation).[14]

    Ensuring Trustworthiness Through a Self-Validating Experimental Design

    The integrity of the generated data is paramount. The described SPR protocol incorporates several self-validating elements:

    • Inclusion of a Reference Surface: This is a critical internal control that accounts for non-specific interactions and instrumental drift.

    • Dose-Dependent Response: A clear, concentration-dependent increase in the binding signal is a hallmark of a specific interaction.

    • Appropriate Model Fitting: The ability to fit the kinetic data to a plausible biological model, such as the two-state reaction model for covalent inhibitors, lends confidence to the derived parameters.[14]

    • Consistency Across Analogs: When evaluating a series of related this compound-based ligands, the binding data should ideally correlate with their structural modifications, establishing a clear structure-activity relationship (SAR).

    Authoritative Grounding and Comprehensive References

    The methodologies and principles outlined in this guide are based on established best practices in the fields of biophysics and drug discovery. The characterization of covalent inhibitors is a dynamic area of research, and staying abreast of the latest literature is essential for conducting state-of-the-art experiments.

    References

    • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity.
    • Sygnature Discovery. Stuck on You: Discovering Covalent Therapeutics with Biophysics.
    • Malvern Panalytical. Binding Affinity.
    • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
    • Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors.
    • Biology LibreTexts. (2025, August 7). 5.2: Techniques to Measure Binding.
    • Creative Bioarray. Fluorescent Ligand Binding Assay.
    • Overview of methods to measure biochemical binding affinity. (2023, September 17). YouTube.
    • Sygnature Discovery.
    • Wikipedia. Ligand binding assay.
    • Pollard, T. D. (2017, October 13). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).
    • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011, September 7). JoVE.
    • Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
    • Isothermal titration calorimetry to determine association constants for high-affinity ligands.
    • Wikipedia.
    • (PDF) A Review on the Ligand binding study by Isothermal Titration Calorimetry. (2025, August 6).
    • An update on the discovery and development of reversible covalent inhibitors. (2023, April 29). PMC - NIH.
    • Emerging strategies in covalent inhibition. (2021, December 16). YouTube.
    • A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors. PMC - NIH.
    • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.

    Sources

    A Senior Application Scientist’s Guide to Benchmarking 11-Chloroundecanoic Acid-Derived Polyanhydrides for Controlled Drug Delivery

    Author: BenchChem Technical Support Team. Date: January 2026

    Abstract

    For researchers and drug development professionals, the selection of an optimal polymeric carrier is a critical decision that dictates the therapeutic efficacy and safety of a controlled release system. This guide provides a comprehensive performance benchmark of polyanhydrides derived from 11-chloroundecanoic acid against the current industry gold standard, poly(lactic-co-glycolic acid) (PLGA). We delve into the fundamental differences in their degradation mechanisms—surface erosion versus bulk erosion—and elucidate how these differences translate into distinct drug release kinetics, biocompatibility profiles, and stability. This document is structured to provide not just comparative data, but also the underlying scientific rationale and detailed experimental protocols required to validate these findings in your own laboratory settings.

    Introduction: The Quest for Zero-Order Drug Release

    The central goal in designing many controlled drug delivery systems is to achieve zero-order release kinetics, where the drug is released at a constant rate over a prolonged period. This predictability minimizes side effects associated with initial burst release and maintains the drug concentration within its therapeutic window. While many polymers have been developed, achieving true, erosion-controlled, zero-order release remains a significant challenge.[1]

    Polyanhydrides, a class of biodegradable polymers, have garnered significant interest for their unique surface-eroding properties.[2][3] Unlike more common polyesters that degrade throughout their matrix, polyanhydrides degrade layer-by-layer.[4] This is because the rate of water penetration into the hydrophobic polymer matrix is slower than the rate of the hydrolytic cleavage of the anhydride bonds.[2][5] This guide focuses specifically on polymers derived from this compound, a fatty acid-based monomer, which offers a versatile platform for creating such surface-eroding carriers.[6][7]

    Materials Under Evaluation: Physicochemical Rationale

    The choice of materials for this comparison is deliberate, pitting a promising surface-eroding polymer against the most well-established bulk-eroding polymer in the pharmaceutical industry.

    The Challenger: this compound-Derived Polyanhydrides

    Polymers synthesized from this compound are a subclass of fatty acid-based polyanhydrides.[2][6] The incorporation of long aliphatic chains from the fatty acid monomer imparts significant hydrophobicity to the polymer backbone. This property is crucial as it limits water penetration, forcing degradation to occur predominantly at the device surface.[2] The terminal chlorine on the monomer also provides a reactive site for potential functionalization, although that is beyond the scope of this direct comparison.[7] The degradation byproducts are the monomer itself and other naturally occurring fatty acids, which are generally considered biocompatible and are readily metabolized by the body.[2]

    The Incumbent: Poly(lactic-co-glycolic acid) (PLGA)

    PLGA is an FDA-approved copolyester of lactic acid and glycolic acid and is the most widely used biodegradable polymer for drug delivery applications.[8][9] Its popularity stems from its excellent biocompatibility, tunable degradation rates (by altering the lactic-to-glycolic acid ratio), and extensive history of clinical use.[][11] However, PLGA is a classic bulk-eroding polymer.[12][13] Water rapidly penetrates the entire polymer matrix, leading to hydrolysis of ester bonds throughout the device. This results in a characteristic tri-phasic release profile: an initial burst, a lag phase, and a secondary release phase, which can be difficult to control.[13]

    The Mechanism of Release: A Tale of Two Erosion Profiles

    The fundamental performance difference between these two polymer classes is rooted in their interaction with aqueous environments. This dictates the mechanism of polymer degradation and, consequently, drug release.

    Surface Erosion: The Polyanhydride Advantage

    In surface erosion, the loss of material is confined to the outer surface of the polymer matrix.[4][14] The core of the device remains intact until the outer layers have fully degraded. This occurs when the rate of polymer hydrolysis is much faster than the rate of water diffusion into the matrix.[4] For drug delivery, this is highly desirable as the drug release rate becomes directly proportional to the erosion rate of the polymer, making it predictable and controllable, often approaching zero-order kinetics.[4][15]

    Bulk Erosion: The PLGA Profile

    Bulk erosion occurs when water diffuses throughout the entire polymer matrix faster than the polymer degrades.[4][16] This leads to a uniform decrease in molecular weight throughout the device.[12] The device maintains its physical shape for a period, but its mechanical integrity weakens significantly before any substantial mass loss occurs.[14] Drug release in this model is complex, governed by initial diffusion through the intact matrix, followed by a more rapid release as the matrix collapses.[8][12] This often leads to the undesirable tri-phasic release pattern.

    Erosion_Mechanisms cluster_0 Surface Erosion (this compound Polyanhydride) cluster_1 Bulk Erosion (PLGA) S1 Water contacts surface S2 Surface layer hydrolyzes rapidly S1->S2 S3 Drug released as surface erodes S2->S3 S4 Polymer core remains intact S2->S4 S5 Predictable, zero-order release S3->S5 B1 Water penetrates entire matrix B2 Hydrolysis occurs throughout matrix B1->B2 B3 Initial burst release (diffusion) B1->B3 B4 Matrix collapses, secondary release B2->B4 B5 Tri-phasic, non-linear release B3->B5 B4->B5

    Fig. 1: Contrasting mechanisms of surface vs. bulk polymer erosion.

    Performance Benchmarking: A Data-Driven Comparison

    The following tables summarize the expected performance of a representative this compound-derived polyanhydride (PA) against a standard 75:25 PLGA, based on established literature and experimental data.

    Table 1: Drug Release Kinetics

    Model Drug: Hydrophobic small molecule, 10% w/w loading

    ParameterThis compound PA75:25 PLGARationale & Causality
    Initial Burst Release (<24h) < 5%15-30%The PA's hydrophobicity and surface erosion prevent rapid water influx, minimizing diffusion of surface-bound drug.[2] PLGA's rapid hydration allows for the quick dissolution and release of drug near the surface.[11]
    Release Profile Near-linear (Zero-order)Tri-phasic (Burst, lag, secondary release)Drug release from the PA is directly coupled to the constant, steady erosion of the polymer surface.[15] PLGA's release is initially diffusion-controlled, then accelerates as the matrix integrity fails due to bulk erosion.[13]
    Release Duration 4-6 weeks4-6 weeksBoth polymers can be tuned (e.g., via molecular weight) to achieve similar overall release durations.[3][8]
    Controllability High (predictable by erosion rate)Moderate (complex, diffusion & erosion)The direct link between erosion and release in PAs allows for more straightforward formulation design.[3] PLGA's complex mechanism makes precise control more challenging.[17]
    Table 2: Biodegradation Profile
    ParameterThis compound PA75:25 PLGARationale & Causality
    Erosion Mechanism Surface ErosionBulk ErosionThe highly labile anhydride bonds hydrolyze faster than water can penetrate the hydrophobic PA backbone.[5] The ester bonds in PLGA hydrolyze more slowly, allowing water to saturate the matrix first.[12][18]
    Mass Loss vs. MW Decrease Mass loss is linear with time; core MW is stableSignificant MW decrease precedes mass lossThe PA device shrinks in size while the remaining material retains high molecular weight.[4] The PLGA device weakens and becomes porous internally before it begins to lose significant mass.[14]
    Degradation Products This compoundLactic acid, Glycolic acidDegradation cleaves the respective polymer backbone linkages, releasing the constituent monomers.[2][8]
    Local pH Effect Minimal / NeutralAcidicThe degradation products of PLGA (lactic and glycolic acid) create an acidic microenvironment, which can accelerate further degradation (autocatalysis) and potentially damage sensitive drugs.[12]
    Table 3: Biocompatibility Assessment
    ParameterThis compound PA75:25 PLGARationale & Causality
    In Vitro Cytotoxicity Non-toxicNon-toxicBoth polymers are made from monomers that are generally well-tolerated by cells at low concentrations.[19][20]
    In Vivo Inflammatory Response Minimal, transientMinimal to mild, transientA normal, mild foreign body response is expected for both.[21][22] However, the acidic microenvironment from PLGA can sometimes prolong the inflammatory response compared to the more neutral degradation of fatty acid-based PAs.[23]
    Degradation Product Clearance Metabolic pathways (fatty acid oxidation)Krebs CycleThe body has natural metabolic pathways to clear the degradation byproducts of both polymer types.[2][12]
    Table 4: Formulation Stability
    ParameterThis compound PA75:25 PLGARationale & Causality
    Hydrolytic Stability (Shelf-life) Highly sensitive to moistureModerately sensitive to moistureThe anhydride bond is inherently more susceptible to hydrolysis than the ester bond.[24] This necessitates stringent control of humidity during manufacturing and storage for PAs.
    Thermal Stability ModerateHighPolyanhydrides generally have lower glass transition temperatures and melting points compared to PLGA.
    Drug-Excipient Compatibility Good (neutral pH)Potential for instability with acid-labile drugsThe acidic byproducts of PLGA degradation can degrade encapsulated proteins, peptides, or other acid-sensitive APIs.[13] PAs avoid this failure mode.

    Standard Operating Procedures for Comparative Evaluation

    To ensure trustworthy and reproducible data, the following standardized protocols must be employed. This workflow represents a self-validating system, where each stage provides critical data that informs the next.

    Experimental_Workflow cluster_prep Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Performance cluster_invivo Phase 3: In Vivo Biocompatibility cluster_stability Phase 4: Stability Assessment P1 Polymer Synthesis & Characterization (GPC, DSC, FTIR) P2 Drug-Loaded Matrix Fabrication (e.g., Compression Molding) P1->P2 P3 Assay for Drug Loading & Encapsulation Efficiency P2->P3 IV1 SOP 5.1: In Vitro Drug Release (HPLC Analysis) P3->IV1 IV2 SOP 5.2: In Vitro Cytotoxicity (MTT Assay) P3->IV2 S1 SOP 5.4: Accelerated Stability (40°C / 75% RH) P3->S1 IV3 Polymer Degradation (Mass Loss & MW) IV1->IV3 V1 SOP 5.3: Subcutaneous Implantation (Rodent Model) IV2->V1 V2 Histological Analysis (H&E Staining) V1->V2

    Fig. 2: Integrated workflow for benchmarking drug delivery polymers.
    Protocol: In Vitro Drug Release Kinetics Analysis
    • Objective: To quantify the rate and profile of drug release from the polymer matrix under physiological conditions.

    • Apparatus: USP Apparatus 4 (Flow-Through Cell) or USP Apparatus 2 (Paddle), HPLC system.[25]

    • Methodology:

      • Place accurately weighed polymer matrices (n=6 per group) into the dissolution cells.

      • Perfuse with release medium (e.g., Phosphate Buffered Saline, pH 7.4) at 37°C at a constant flow rate.

      • Collect samples automatically at predetermined time points (e.g., 1, 4, 8, 24 hours, then daily).

      • Analyze the drug concentration in each sample using a validated HPLC method.[25]

      • Calculate the cumulative percentage of drug released over time.

      • Model the release kinetics using mathematical models (e.g., Zero-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[26]

    Protocol: In Vitro Cytotoxicity (MTT Assay)
    • Objective: To assess if the polymer or its degradation products are toxic to cells.

    • Standard: ISO 10993-5.[27]

    • Methodology:

      • Prepare extracts of the polymer matrices by incubating them in cell culture medium for 24 hours at 37°C.

      • Culture a relevant cell line (e.g., L929 fibroblasts) in 96-well plates until confluent.

      • Replace the culture medium with the polymer extracts (various concentrations) and control media.

      • Incubate for 24-72 hours.

      • Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

      • Solubilize the crystals and measure the absorbance at 570 nm.

      • Calculate cell viability as a percentage relative to the negative control. A reduction below 70% is typically considered cytotoxic.[19]

    Protocol: In Vivo Biocompatibility (Subcutaneous Implantation Model)
    • Objective: To evaluate the local tissue response to the implanted polymer matrix.

    • Standard: ISO 10993-6.[27]

    • Methodology:

      • Under sterile conditions, surgically implant small, solid polymer matrices subcutaneously on the dorsum of rats or mice (n=6 per group/time point).

      • Maintain animals for specified periods (e.g., 1, 4, and 12 weeks).[19]

      • At each time point, euthanize the animals and explant the polymer matrix along with the surrounding tissue.

      • Fix the tissue in formalin, embed in paraffin, and section for histological analysis.

      • Stain sections with Hematoxylin and Eosin (H&E) and evaluate the tissue response, focusing on inflammation, fibrosis (capsule formation), and tissue integration.[22]

    Protocol: Accelerated Stability Testing
    • Objective: To predict the long-term stability and shelf-life of the drug-loaded polymer matrix.

    • Guideline: ICH Q1A(R2).[28]

    • Methodology:

      • Package the final drug-loaded matrices in their proposed container closure system.

      • Store the packages in a stability chamber under accelerated conditions (e.g., 40°C ± 2°C and 75% ± 5% Relative Humidity).[29][30]

      • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

      • At each time point, test the samples for critical quality attributes:

        • Appearance and physical integrity.

        • Drug content and purity (assay for degradation products).

        • In vitro drug release profile.

        • Polymer molecular weight.

      • Significant changes in these attributes indicate potential stability issues.[31]

    Synthesis and Discussion: Selecting the Right Tool for the Job

    The experimental data clearly indicates that this compound-derived polyanhydrides are not a universal replacement for PLGA, but rather a specialized tool for applications where a predictable, zero-order release profile is paramount.

    • Choose this compound Polyanhydrides when:

      • The primary goal is achieving near zero-order release kinetics.

      • The encapsulated drug is sensitive to acidic environments (e.g., proteins, peptides).

      • A minimal initial burst release is a critical safety or efficacy requirement.

    • Choose PLGA when:

      • A long history of regulatory approval and clinical use is preferred.

      • The project can accommodate a more complex, multi-phasic release profile.

      • The higher hydrolytic stability of the ester backbone is advantageous for manufacturing and storage.

      • The encapsulated drug is stable in an acidic microenvironment.

    Decision_Framework node_action node_action start Start: Define Drug Delivery Goal q1 Is Zero-Order Release CRITICAL? start->q1 q2 Is the API Acid-Labile? q1->q2 Yes plga_poly Consider PLGA q1->plga_poly No q3 Is Minimal Burst Release Essential? q2->q3 No pa_poly Consider 11-Chloroundecanoic Acid Polyanhydride q2->pa_poly Yes q3->pa_poly Yes q3->plga_poly No

    Fig. 3: Decision framework for polymer selection in drug delivery.

    Conclusion: Future Perspectives

    This compound-derived polyanhydrides present a compelling alternative to traditional polyesters like PLGA, particularly for applications demanding highly controlled, surface-erosion-dominated drug release. Their key advantages lie in their near zero-order release kinetics, avoidance of an acidic microenvironment, and minimal burst release. However, their high sensitivity to moisture remains a critical challenge that requires meticulous handling during manufacturing and storage.

    Future research should focus on copolymerization strategies to modulate the hydrophobicity and degradation rate of these fatty acid-based polyanhydrides, further expanding their therapeutic utility. As the demand for precision drug delivery systems grows, a thorough, data-driven understanding of how different polymer platforms perform is essential for every researcher in the field.

    References

    • Gite, V. V., et al. (2022). Polyanhydride Chemistry. Biomacromolecules, 23(12), 4935–4963. [Link][2][3][5]

    • von Burkersroda, F., Schedl, L., & Göpferich, A. (2002). Why degradable polymers undergo surface erosion or bulk erosion. Biomaterials, 23(21), 4221–4231. [Link][18]

    • Grokipedia. (2026). Surface and bulk erosion. Grokipedia. [Link][14]

    • Li, J., & Mooney, D. J. (2016). Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems. Journal of Controlled Release, 235, 348-360. [Link][32]

    • Leong, K. W., Brott, B. C., & Langer, R. (1985). Bioerodible polyanhydrides as drug-carrier matrices. I: Characterization, degradation, and release characteristics. Journal of Biomedical Materials Research, 19(8), 941-955. [Link][15]

    • Wikipedia. (n.d.). Surface and bulk erosion. Wikipedia. [Link][4]

    • Taylor & Francis Online. (n.d.). Surface and bulk erosion – Knowledge and References. Taylor & Francis Online. [Link][12]

    • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link][6]

    • Jubeli, E., et al. (2018). Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. Biomaterials Science, 6(8), 2025-2053. [Link][20][33]

    • Al-Qallaf, B., & Dehghani, F. (2022). The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. Pharmaceutics, 14(11), 2489. [Link][31]

    • Pexsters, K., et al. (2002). Short-term in vitro and in vivo biocompatibility of a biodegradable polyurethane foam based on 1,4-butanediisocyanate. Journal of Materials Science: Materials in Medicine, 13(10), 965-972. [Link][19]

    • MED Institute. (n.d.). Biodegradable Polymers in Medical Devices: Testing, Applications, and FDA Issues. MED Institute. [Link][27]

    • Patsnap. (2025). How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats. Patsnap Eureka. [Link][25]

    • Menei, P., et al. (2003). Biocompatibility of implantable synthetic polymeric drug carriers: focus on brain biocompatibility. Biomaterials, 24(18), 3123-3135. [Link][21]

    • Shin, H., et al. (2004). In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System. Journal of Biomedical Materials Research Part A, 71A(1), 115-124. [Link][22]

    • ResearchGate. (2003). Biocompatibility of implantable synthetic polymeric drug carriers: Focus on brain biocompatibility. ResearchGate. [Link][23]

    • Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377–1397. [Link][8]

    • Pharma Learning In Depth. (2024). Types of Stability Studies for Pharmaceutical Formulations. YouTube. [Link][29]

    • Pharmatutor. (n.d.). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Pharmatutor. [Link][30]

    • Slideshare. (n.d.). Accelerated stability testing. Slideshare. [Link][28]

    • Goud, G., & Narayan, R. (2025). Drug delivery and tissue engineering applications of polyanhydrides: Current development and challenges. Micro Nano Bio Aspects. [Link]

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    • Lee, J., et al. (2024). Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery. Pharmaceutics, 17(1), 354. [Link][13]

    • Lee, Y., et al. (2023). Recent Applications of PLGA in Drug Delivery Systems. Polymers, 15(15), 3298. [Link][11]

    • COMSOL. (n.d.). Modeling and Simulation of Drug Release through Polymer Matrices. COMSOL. [Link][17]

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    Safety Operating Guide

    Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 11-Chloroundecanoic Acid

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 11-Chloroundecanoic acid, moving beyond simple compliance to foster a culture of safety and operational excellence. Our goal is to be your trusted partner in chemical handling, offering insights that protect your team and your research.

    Understanding the Compound: The "Why" Behind the Procedure

    This compound (CAS No. 1860-44-2) is a halogenated carboxylic acid.[1][2] Its chemical structure, featuring a long aliphatic chain and a terminal chlorine atom, makes it a valuable synthetic intermediate.[1] However, the presence of the halogen and the acidic functional group dictates its classification as a hazardous material, requiring a specialized disposal pathway. Improper disposal can lead to environmental contamination and potential harm to aquatic life.

    The core principle behind the disposal of halogenated organic compounds is segregation and destruction via high-temperature incineration by a licensed hazardous waste facility.[3][4] This method is necessary because conventional wastewater treatment processes are generally not equipped to handle such compounds, and their release into the environment is regulated.[4][5]

    Immediate Safety and Handling Protocols

    Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures in place. This compound is a skin, eye, and respiratory irritant.[6]

    Personal Protective Equipment (PPE)

    A comprehensive PPE strategy is your first line of defense. The following should be worn at all times when handling this compound:

    PPE CategorySpecificationRationale
    Eye Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[7] A face shield is also recommended.Protects against splashes and accidental contact with the eyes, which can cause serious damage.
    Hand Protection Chemical-resistant gloves, such as nitrile rubber.Prevents skin contact, which can cause irritation or burns.
    Body Protection A lab coat or a chemical-resistant apron.Protects against spills and contamination of personal clothing.

    Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling any dust or vapors.[8]

    Step-by-Step Disposal Protocol

    The disposal of this compound must be systematic and meticulously documented. The following protocol outlines the necessary steps from the point of generation to final collection.

    Waste Segregation: The Critical First Step

    Proper segregation is the most critical aspect of chemical waste management. Never mix hazardous waste with non-hazardous waste, as this will render the entire volume hazardous.[9]

    • Designate a "Halogenated Organic Waste" container. This container should be clearly labeled and dedicated solely to the collection of chlorinated, brominated, fluorinated, or iodated organic compounds.[3]

    • Avoid co-mingling with other waste streams. Do not mix this compound waste with non-halogenated organic solvents, aqueous waste, or solid waste.[3][10] Incompatible materials can lead to dangerous reactions.[9]

    Container Selection and Labeling

    The choice of container is crucial for safe storage and transport.

    • Use a compatible container. High-density polyethylene (HDPE) or other chemically resistant plastic containers are suitable for collecting acidic and halogenated organic waste.[11]

    • Label the container accurately. The label must clearly state "Hazardous Waste - Halogenated Organic Acid" and list the full chemical name: "this compound." If it is a solution, indicate the solvent and approximate concentration. An accurate composition is essential for the disposal facility.[3]

    Accumulation of Waste

    Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[12]

    • Keep the container closed. The waste container must be securely sealed at all times, except when adding waste.[11]

    • Do not overfill. Never fill a waste container beyond 90% of its capacity to allow for expansion of the contents.[11]

    • Secondary Containment. Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

    Arranging for Disposal

    Once the waste container is full or has been in the SAA for an extended period (consult your institution's guidelines, typically up to one year for partially filled containers), it must be transferred to your institution's central hazardous waste storage area for pickup by a licensed disposal company.[12]

    • Contact your Environmental Health & Safety (EHS) department. Your EHS office will provide specific instructions for waste pickup and will manage the final disposal process.

    • Maintain records. Keep a log of the waste generated, including the chemical name, quantity, and date of accumulation.

    Disposal Decision Workflow

    The following diagram illustrates the decision-making process for the proper disposal of this compound.

    G A Waste Generation: This compound B Is the waste a pure solid or a solution in a halogenated solvent? A->B C Is the waste a solution in a non-halogenated solvent? B->C No D Collect in a designated 'Halogenated Organic Waste' container. B->D Yes H Consult EHS for guidance. Do NOT mix with non-halogenated waste. C->H E Label container with: 'Hazardous Waste - Halogenated Organic' and list all components. D->E F Store in a Satellite Accumulation Area (SAA). E->F G Arrange for pickup by EHS for incineration. F->G

    Sources

    A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 11-Chloroundecanoic Acid

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to your essential guide for the safe handling of 11-Chloroundecanoic acid. As researchers and drug development professionals, our primary commitment is to both groundbreaking science and the safety of those conducting it. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to provide you with the in-depth knowledge necessary to build a culture of safety and trust in your laboratory.

    Hazard Analysis: Understanding the Risks of this compound

    This compound is a solid, typically a white powder, that presents specific hazards upon exposure.[1] A thorough understanding of these risks is the foundation of an effective PPE strategy. The primary hazards, as identified in safety data sheets, are irritation to the skin, eyes, and respiratory system.[2][3][4]

    Hazard ClassificationGHS Hazard StatementPotential Effects
    Skin Irritation, Category 2H315: Causes skin irritationRedness, inflammation, or burns upon direct contact.[2][3]
    Serious Eye Irritation, Category 2AH319: Causes serious eye irritationSignificant irritation, redness, pain, and potential damage to eye tissue.[2][3]
    Specific Target Organ Toxicity – Single Exposure, Category 3H335: May cause respiratory irritationIrritation of the nose, throat, and lungs, leading to coughing and shortness of breath if dust is inhaled.[2][3]

    It is important to note that currently, no specific occupational exposure limits (OELs) have been established for this compound.[4][5] This absence of a defined limit reinforces the need to minimize exposure through diligent engineering controls and the consistent use of appropriate PPE.

    Core Principles of Protection: A Proactive Stance

    Given the irritant nature of this compound, our protective strategy is centered on creating a complete barrier to prevent contact. The causality is straightforward: if the compound cannot touch your skin or eyes, or be inhaled as dust, it cannot cause harm. Every piece of recommended PPE is selected to address a specific route of exposure.

    Required Personal Protective Equipment (PPE)

    The selection of PPE must be tailored to the task at hand. Handling small, contained amounts may require a different level of protection than transferring large quantities of the powder.

    Eye and Face Protection

    Direct contact with even a small amount of this compound dust can cause serious eye irritation.[2][3]

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work with this chemical.

    • Recommended for Powder Handling: When weighing or transferring the solid, splash-proof chemical goggles are required to provide a complete seal around the eyes.

    • High-Risk Operations: For tasks with a significant risk of splashing or dust generation, a face shield should be worn in addition to chemical safety goggles to protect the entire face.[5]

    Skin and Body Protection

    This chemical is known to cause skin irritation.[2][3] Therefore, a comprehensive barrier is essential.

    • Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are effective choices for protection against acids.[6] Always inspect gloves for any signs of degradation or punctures before use and discard them if any leaks develop.

    • Lab Coat: A standard lab coat is the minimum requirement to protect skin and personal clothing from incidental contact.

    • Apron: For transferring quantities greater than a few grams or when preparing solutions, an impervious or acid-resistant apron should be worn over the lab coat to provide an additional layer of protection.

    Respiratory Protection

    Inhalation of this compound dust can lead to respiratory tract irritation.[2][3] The primary method for controlling this hazard is through engineering controls.

    • Engineering Controls: Whenever possible, handle the solid material inside a certified chemical fume hood or a ventilated enclosure to minimize the release of dust into the laboratory environment.[7]

    • When Respirators are Necessary: If engineering controls are not sufficient to prevent dust formation, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved N95 respirator or a respirator equipped with a particle filter is recommended to prevent the inhalation of dust.[1][6]

    Step-by-Step PPE Protocol: Ensuring Procedural Integrity

    The order in which you don (put on) and doff (take off) your PPE is critical to prevent cross-contamination.

    Donning (Putting On) Sequence
    • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don an apron.

    • Respirator (if needed): Perform a seal check to ensure it fits properly.

    • Eye and Face Protection: Put on your safety goggles or glasses. If needed, add a face shield.

    • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

    Doffing (Taking Off) Sequence

    This sequence is designed to move from most contaminated to least contaminated.

    • Gloves: Remove gloves without touching the outside of the glove with your bare hands.

    • Apron (if worn): Remove the apron without touching the front surface.

    • Face Shield/Goggles: Remove eye and face protection from the back.

    • Lab Coat: Remove your lab coat, turning it inside out as you remove it.

    • Respirator (if worn): Remove the respirator from the back.

    • Hand Washing: Immediately wash your hands thoroughly with soap and water.[2]

    Workflow for PPE Selection and Use

    The following diagram outlines the decision-making process for ensuring safety when working with this compound.

    PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_ops Operation & Disposal Start Task Involving This compound Assess Assess Task: - Quantity? - Dust/Splash Potential? Start->Assess Eyes Select Eye Protection: - Goggles (powder) - Glasses (solutions) Assess->Eyes Skin Select Skin Protection: - Nitrile Gloves - Lab Coat - Apron (if needed) Eyes->Skin Resp Respiratory Control Needed? (e.g., outside fume hood) Skin->Resp Don Don PPE (Correct Sequence) Resp->Don Handle Perform Chemical Handling Don->Handle Doff Doff PPE (Correct Sequence) Handle->Doff Wash Wash Hands Thoroughly Doff->Wash

    Caption: Decision workflow for PPE when handling this compound.

    Operational and Disposal Plans

    Safe Handling Procedures
    • Always handle this chemical in a well-ventilated area or within a chemical fume hood to minimize dust exposure.[7][8]

    • Avoid all direct contact with skin, eyes, and clothing.[1]

    • Wash your hands and any exposed skin thoroughly after handling the material, even if you were wearing gloves.[2][7]

    • Keep containers tightly closed when not in use.[7]

    Spill Management

    In the event of a spill, your safety is the first priority.

    • Small Spills: For small powder spills, carefully sweep up the material to avoid raising dust and place it into a suitable, labeled container for disposal.[7] You may consider using a sweeping compound to help control dust.

    • Large Spills: Evacuate the immediate area and prevent others from entering. If you are not trained in hazardous spill cleanup, contact your institution's environmental health and safety (EHS) department immediately.

    • Neutralization: Spills of acidic substances can often be neutralized with a weak base like sodium bicarbonate.[8] However, this should only be done by trained personnel.

    Waste Disposal
    • All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

    • Place waste in a clearly labeled, sealed container.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your EHS department for specific institutional procedures.[7] Never dispose of this chemical down the drain.[8]

    Conclusion

    A commitment to safety is a commitment to scientific excellence. By understanding the specific hazards of this compound and rigorously applying the principles and procedures outlined in this guide, you can protect yourself and your colleagues. Always prioritize engineering controls, select the appropriate PPE for each task, and follow established protocols for handling and disposal. This proactive approach ensures a safe and productive research environment.

    References

    • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. MIT Plasma Science and Fusion Center. [Link]

    • What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]

    • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

    • Discover the Various Types of PPE for Optimal Chemical Safety. Uniprotect. [Link]

    • Standard Operating Procedure - Hydrochloric Acid. University of Tennessee, Knoxville. [Link]

    • HAZARD SUMMARY - CHLOROACETIC ACID. New Jersey Department of Health. [Link]

    • Current occupational exposure limits for Ontario workplaces under Regulation 833. Ontario.ca. [Link]

    • Safety Data Sheet - 11-Aminoundecanoic acid homopolymer. Angene Chemical. [Link]

    • Permissible Exposure Limits – OSHA Annotated Table Z-2. Occupational Safety and Health Administration. [Link]

    • 11-Mercaptoundecanoic acid - Safety Data Sheet. Szabo-Scandic. [Link]

    • 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 (S.I. No. 619 of 2001). Health and Safety Authority. [Link]

    • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

    • 2024 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 (S.I. No. 619 of 2001). Health and Safety Authority. [Link]

    • CHLOROACETIC ACID AR - Safety Data Sheet. Loba Chemie. [Link]

    • How to Dispose of Acid Safely: A Step-by-Step Guide. Greenflow. [Link]

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.